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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(3,5-Dimethylphenyl)indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] The functionalization of the indole nitrogen, particularly through N-arylation, offers a powerful strategy to modulate the steric and electronic properties of the molecule, thereby influencing its biological activity.[3] This guide provides a comprehensive technical overview of a specific N-arylindole, N-(3,5-Dimethylphenyl)indole, a molecule of interest in contemporary drug discovery and materials science. We will delve into its physical and chemical properties, explore its synthesis through modern catalytic methods, and discuss its potential applications, providing field-proven insights and detailed experimental protocols.

Molecular Structure and Physicochemical Properties

N-(3,5-Dimethylphenyl)indole is an aromatic heterocyclic compound featuring an indole ring system where the nitrogen atom is substituted with a 3,5-dimethylphenyl group.

Caption: Molecular structure of N-(3,5-Dimethylphenyl)indole.

Physical Properties

While specific experimental data for N-(3,5-Dimethylphenyl)indole is not extensively reported in the literature, the properties can be extrapolated from the parent indole and related N-arylindoles.

PropertyValue (Indole)Predicted/Estimated for N-(3,5-Dimethylphenyl)indoleReference
Molecular Formula C₈H₇NC₁₆H₁₅N-
Molecular Weight 117.15 g/mol 221.30 g/mol -
Appearance White solidLikely a white to off-white solid[4]
Melting Point 52-54 °CExpected to be higher than indole[5]
Boiling Point 253-254 °CExpected to be significantly higher than indole[5]
Solubility Soluble in hot water and most organic solventsExpected to have good solubility in common organic solvents like dichloromethane, ethyl acetate, and THF. Poorly soluble in water.[4]
Spectroscopic Data

¹H NMR:

  • Indole Protons: Signals corresponding to the protons on the indole ring are expected in the aromatic region (δ 6.5-8.0 ppm). The H-3 proton will likely appear as a doublet around δ 6.6 ppm, coupled to the H-2 proton, which would appear as a doublet around δ 7.2 ppm.[6]

  • Aryl Protons: The protons of the 3,5-dimethylphenyl group will appear in the aromatic region. The H-2', H-4', and H-6' protons are expected to show distinct singlets or multiplets.

  • Methyl Protons: A sharp singlet corresponding to the two equivalent methyl groups on the phenyl ring is expected around δ 2.4 ppm.

¹³C NMR:

  • The spectrum will show characteristic signals for the eight carbons of the indole ring and the eight carbons of the 3,5-dimethylphenyl substituent. The two methyl carbons will appear as a single peak in the aliphatic region (δ ~21 ppm).[7]

Infrared (IR) Spectroscopy:

  • The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=C stretching within the rings, and C-N stretching.

Mass Spectrometry (MS):

  • The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (221.30 g/mol ).

Synthesis and Mechanistic Insights

The formation of the C-N bond between the indole nitrogen and the aryl ring is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The three most prominent methods are the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling.[3]

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Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectra of N-(3,5-Dimethylphenyl)indole

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction In the landscape of pharmaceutical research and drug development, the precise str...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of N-(3,5-Dimethylphenyl)indole, a molecule of interest in medicinal chemistry due to the prevalence of the indole scaffold in biologically active compounds. Understanding the nuanced NMR spectral features of this N-arylindole is critical for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This document is structured to provide not just the spectral data but also the underlying scientific rationale for the observed chemical shifts and coupling patterns. By grounding the interpretation in fundamental principles and established methodologies, this guide aims to serve as a practical resource for researchers engaged in the synthesis and characterization of indole-containing molecules.

Experimental Design and Rationale

The acquisition of high-quality NMR spectra is contingent upon a well-considered experimental design. The choices of solvent, concentration, and instrument parameters are not arbitrary but are dictated by the physicochemical properties of the analyte and the desired level of spectral detail.

Sample Preparation and Solvent Selection

A sample of N-(3,5-Dimethylphenyl)indole (5-10 mg) is typically dissolved in a deuterated solvent (0.5-0.7 mL) for NMR analysis.[1] The choice of solvent is critical as it can influence the chemical shifts of protons, particularly those involved in hydrogen bonding or located in proximity to polar functional groups.[2] For N-arylindoles, which lack an N-H proton, the solvent effects on the indole ring protons are less pronounced than in the parent indole.

Chloroform-d (CDCl₃) is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively simple residual solvent signal.[1] The chemical shifts provided in this guide are predicted for CDCl₃. It is important to note that changing the solvent can lead to variations in chemical shifts.[2]

Tetramethylsilane (TMS) is often added as an internal standard to provide a reference point for the chemical shift scale (δ = 0.00 ppm).[1][3]

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR data acquisition, processing, and analysis.

Predicted ¹H NMR Spectral Data for N-(3,5-Dimethylphenyl)indole

The following table summarizes the predicted ¹H NMR spectral data. The chemical shifts are referenced to TMS at 0.00 ppm. The prediction is based on the analysis of the parent indole and substituted phenyl rings.

Table 1: Predicted ¹H NMR Data for N-(3,5-Dimethylphenyl)indole in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65d1HH-4
~7.30d1HH-7
~7.20t1HH-5
~7.15t1HH-6
~7.10s2HH-2', H-6'
~7.05s1HH-4'
~6.60d1HH-3
~2.40s6H2 x -CH₃

¹H NMR Spectrum Interpretation

The predicted ¹H NMR spectrum of N-(3,5-Dimethylphenyl)indole can be rationalized by considering the electronic environments of the protons in both the indole and the 3,5-dimethylphenyl moieties.

  • Indole Protons: The protons on the indole ring typically resonate in the aromatic region (δ 6.5-8.0 ppm). The proton at the 3-position (H-3) is expected to be the most upfield of the indole ring protons due to the electron-donating effect of the nitrogen atom. The protons on the benzene portion of the indole ring (H-4, H-5, H-6, and H-7) will exhibit characteristic splitting patterns (doublets and triplets) due to coupling with their neighbors.

  • 3,5-Dimethylphenyl Protons: The protons on the 3,5-dimethylphenyl ring are expected to appear as singlets due to their symmetry. The two protons at the 2' and 6' positions are chemically equivalent and will integrate to two protons. The proton at the 4' position will appear as a separate singlet integrating to one proton. The two methyl groups at the 3' and 5' positions are also equivalent and will give a sharp singlet integrating to six protons, typically in the upfield region of the aromatic spectrum (around δ 2.40 ppm).

Predicted ¹³C NMR Spectral Data for N-(3,5-Dimethylphenyl)indole

The predicted ¹³C NMR spectral data is presented in the table below. Chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Table 2: Predicted ¹³C NMR Data for N-(3,5-Dimethylphenyl)indole in CDCl₃

Chemical Shift (δ, ppm)Assignment
~139.5C-1'
~139.0C-3', C-5'
~136.0C-7a
~129.0C-4'
~128.5C-3a
~124.0C-2', C-6'
~122.5C-2
~122.0C-6
~121.0C-4
~120.0C-5
~110.0C-7
~103.0C-3
~21.5-CH₃

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of unique carbon environments in the molecule.

  • Indole Carbons: The indole ring system will exhibit eight distinct carbon signals. The carbons directly attached to the nitrogen (C-2 and C-7a) will have characteristic chemical shifts. The remaining carbons of the benzene and pyrrole rings will resonate in the aromatic region (δ 100-140 ppm).[4]

  • 3,5-Dimethylphenyl Carbons: The 3,5-dimethylphenyl group will show four distinct carbon signals due to its symmetry: one for the ipso-carbon (C-1'), one for the two methyl-substituted carbons (C-3' and C-5'), one for the two ortho-carbons (C-2' and C-6'), and one for the para-carbon (C-4'). The methyl carbons will appear at a high field (upfield), typically around δ 21.5 ppm.

Molecular Structure and Atom Numbering

Caption: Structure of N-(3,5-Dimethylphenyl)indole with atom numbering.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of N-(3,5-Dimethylphenyl)indole. By detailing the experimental considerations, presenting the predicted spectral data in a clear format, and offering a thorough interpretation grounded in established NMR principles, this document serves as a valuable resource for scientists in the pharmaceutical and chemical research fields. The provided workflow and structural diagrams further enhance the practical utility of this guide for the routine characterization of this and related N-arylindole compounds.

References

  • PubChem. Indole. [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377.
  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • ResearchGate. 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • Biological Magnetic Resonance Bank. bmse000097 Indole at BMRB. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ACS Publications. Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Link]

  • SpectraBase. 3,5-Dimethylphenol - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 1-Methyl-1H-indole - Optional[1H NMR] - Chemical Shifts. [Link]

  • Tables For Organic Structure Analysis. [Link]

  • J. Org. Chem. NMR Chemical Shifts. [Link]

  • Supporting Information. B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. [Link]

  • ResearchGate. Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Common NMR Solvents - Reference Data. [Link]

  • PubChem. 3-Methyl-2-phenyl-1H-indole. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). [Link]

  • J. Org. Chem. NMR Chemical Shifts of Trace Impurities. [Link]

  • Chemistry LibreTexts. NMR - Interpretation. [Link]

  • Chemguide. High Resolution Nuclear Magnetic Resonance (NMR) Spectra. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Short Summary of 1H-NMR Interpretation. [Link]

  • ResearchGate. 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... [Link]

  • Emery Pharma. NMR Solvent Chart. [Link]

Sources

Foundational

The Pharmacological Versatility of N-(3,5-Dimethylphenyl)indole Derivatives: A Multi-Target Mechanistic Whitepaper

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In contemporary medicinal chemistry, the indole nucleus is u...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In contemporary medicinal chemistry, the indole nucleus is universally recognized as a privileged scaffold. However, the specific functionalization of this core with a 3,5-dimethylphenyl moiety—either directly at the N1 position or via sulfonyl/thio linkages at the C3 position—creates a highly specialized pharmacophore. The dual methyl substitutions at the meta positions of the phenyl ring provide a distinct steric volume and enhanced lipophilicity, allowing these derivatives to act as precise hydrophobic "wedges" within deep protein binding pockets.

This whitepaper synthesizes the mechanistic pathways of N-(3,5-dimethylphenyl)indole derivatives and their bioisosteres across three distinct therapeutic domains: antiviral allosteric modulation, antineoplastic cytoskeletal disruption, and targeted Wnt/β-catenin pathway inhibition.

Core Mechanisms of Action

Antiviral Mechanism: Allosteric Modulation of HIV-1 Reverse Transcriptase

Indolyl aryl sulfones (IASs) bearing a 3-[(3,5-dimethylphenyl)sulfonyl] group are exceptionally potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[1].

The Mechanism: These derivatives bind to the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 Reverse Transcriptase (RT). The 3,5-dimethylphenyl group is critical for efficacy; it engages in profound π−π stacking and hydrophobic interactions with the aromatic side chains of Tyr181 and Tyr188[1]. Upon binding, the derivative induces a massive allosteric shift, rigidifying the flexible "thumb" subdomain of the RT enzyme. This conformational lock prevents the enzyme from adopting the catalytic geometry required for viral RNA-dependent DNA polymerization. Notably, specific halogenation (e.g., 5-chloro or 5-bromo) on the indole core synergizes with the 3,5-dimethylphenyl group to retain low-nanomolar potency even against the notorious K103N and Y181C drug-resistant mutant strains[1].

HIVRT NNRTI Indolyl Aryl Sulfone (IAS) Derivative NNIBP NNIBP (Tyr181/Tyr188) NNRTI->NNIBP Hydrophobic Stacking RT_Active Active HIV-1 RT (Flexible Thumb) NNIBP->RT_Active Allosteric Shift RT_Inactive Inactive HIV-1 RT (Rigidified) RT_Active->RT_Inactive Conformational Lock ViralRep Viral DNA Synthesis RT_Inactive->ViralRep Blocks Polymerization

Allosteric inhibition of HIV-1 Reverse Transcriptase by IAS derivatives.
Antineoplastic Mechanism: Tubulin Polymerization Inhibition

Replacing the sulfonyl linker with a thioether yields Arylthioindoles (ATIs), such as 5-chloro-3-[(3,5-dimethylphenyl)thio]-1H-indole. These compounds pivot from antiviral to antineoplastic activity by targeting the eukaryotic cytoskeleton[2].

The Mechanism: ATI derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine site on β -tubulin[2]. The 3,5-dimethylphenyl moiety fits snugly into the hydrophobic sub-pocket of the colchicine binding domain, preventing the curved tubulin heterodimers from straightening into the conformation required for microtubule assembly. This disruption halts mitotic spindle formation, arresting cancer cells (such as MCF-7 breast cancer cells) in the G2/M phase and ultimately inducing apoptosis[2].

Targeted Oncology: Wnt/β-catenin Pathway Modulation via DVL1

Recent advancements have identified complex indole-2-carboxamides (e.g., RS4690) bearing the 3,5-dimethylphenyl group as novel inhibitors of Dishevelled 1 (DVL1)[3].

The Mechanism: In Wnt-driven cancers (like SW480 colon cancer), the β -catenin destruction complex is improperly regulated. RS4690 binds to the PDZ domain of DVL1. The 3,5-dimethylphenyl group is essential for anchoring the molecule within a hydrophobic pocket surrounded by Leu12, Val75, and Ile81 residues[3]. By antagonizing DVL1, the derivative restores the function of the destruction complex, leading to the phosphorylation and subsequent proteasomal degradation of β -catenin, thereby halting aberrant cell proliferation[3].

WntPathway Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD DVL1 Dishevelled 1 (DVL1) FZD->DVL1 Activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) DVL1->DestructionComplex Inhibits Indole RS4690 Derivative Indole->DVL1 Inhibits PDZ Domain BetaCatenin β-Catenin (Stabilized) DestructionComplex->BetaCatenin Degrades (Active) Transcription TCF/LEF Transcription BetaCatenin->Transcription Nuclear Translocation

Modulation of the Wnt/β-catenin signaling pathway via DVL1 inhibition by RS4690.

Quantitative Pharmacodynamics

The following table summarizes the structure-activity relationship (SAR) data for the primary 3,5-dimethylphenyl indole classes, highlighting how slight linker modifications drastically alter the primary biological target.

Derivative ClassLinker at C3Primary TargetKey Interaction SiteAverage IC₅₀ / EC₅₀Clinical / Biological Context
Indolyl Aryl Sulfones (IAS) Sulfonyl ( −SO2​− )HIV-1 Reverse TranscriptaseTyr181 / Tyr188 (NNIBP) 1.0−5.0 nM Wild-type & K103N/Y181C mutant HIV-1 strains
Arylthioindoles (ATI) Thioether ( −S− ) β -TubulinColchicine Binding Site 2.0−4.0μM Refractory solid tumors (e.g., MCF-7 breast cancer)
Indole-2-carboxamides Sulfonyl + C2-AmideDishevelled 1 (DVL1)PDZ Domain (Leu12/Val75) 10−25μM Wnt-dependent colorectal cancers (e.g., SW480)
N-Tosyl Indoles Direct N1-TosylTyrosinaseMetalloenzyme Active Site 6.4−10.2μM Melanogenesis / Hyperpigmentation disorders

(Data synthesized from established SAR studies[1],[3],[2],[4])

Self-Validating Experimental Workflows

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate strict internal controls and mechanistic causality to prevent false positives.

Protocol 1: HIV-1 RT Allosteric Inhibition Assay

Purpose: To quantify the allosteric inhibition of viral polymerase activity by IAS derivatives.

  • Reagent Preparation & Control Establishment: Prepare recombinant HIV-1 RT (both wild-type and the Y181C mutant).

    • Causality: Running the assay simultaneously on WT and Y181C mutant strains internally validates that the compound's mechanism relies specifically on the architecture of the NNIBP pocket, ruling out non-specific protein denaturation.

  • Pre-incubation Phase: Incubate the RT enzyme with the indole derivative (titrated from 0.1 nM to 10 μM) in assay buffer for 15 minutes at 37°C.

    • Causality: Because NNRTIs are allosteric modulators, pre-incubation is mandatory. It allows the thermodynamic equilibrium of the conformational shift (rigidification of the thumb domain) to settle before the substrate is introduced, preventing artificially inflated IC₅₀ readings.

  • Substrate Initiation: Add the poly(rA)-oligo(dT) template-primer complex and [3H] -dTTP.

    • Causality: This specific synthetic substrate mimics the viral RNA-dependent DNA polymerization phase, effectively isolating the RT's polymerase activity from its inherent RNase H activity.

  • Quenching & Scintillation Counting: Terminate the reaction by quenching with cold 10% trichloroacetic acid (TCA). Filter the precipitates through glass fiber filters and measure radioactivity via liquid scintillation.

    • Causality: TCA precipitation ensures that only polymerized, high-molecular-weight DNA is captured on the filter. Unincorporated [3H] -dTTP is washed away, providing a direct, noise-free quantification of enzyme activity.

Protocol 2: In Vitro Tubulin Polymerization Kinetic Assay

Purpose: To confirm the disruption of microtubule dynamics by ATI derivatives.

  • Tubulin Purification & Buffer Optimization: Suspend >99% pure porcine brain tubulin (3 mg/mL) in PIPES buffer containing 1 mM EGTA and 1 mM MgCl₂.

    • Causality: EGTA chelates calcium (which actively inhibits polymerization), while Mg²⁺ is an essential cofactor for GTP binding. This creates an optimized, highly sensitive environment for spontaneous assembly.

  • Compound Addition & Baseline Reading: Add the ATI derivative (or vehicle control) and establish a baseline absorbance at 340 nm at 4°C.

    • Causality: At 4°C, tubulin remains entirely as unpolymerized heterodimers. Taking a baseline reading at this temperature rules out compound auto-absorbance or precipitation artifacts, which frequently plague high-throughput screens.

  • Thermal Trigger: Rapidly shift the microplate reader temperature to 37°C.

    • Causality: Microtubule assembly is an endothermic process driven by a favorable increase in entropy. The sudden temperature shift acts as a synchronized physical trigger for polymerization.

  • Kinetic Monitoring: Record A340​ every 60 seconds for 60 minutes. Calculate the Vmax​ of the exponential growth phase.

    • Causality: Absorbance at 340 nm correlates directly to the light scattering caused by microtubule polymers. Kinetic monitoring (rather than a single endpoint) distinguishes between compounds that slow the rate of nucleation versus those that reduce the final steady-state polymer mass, providing deeper mechanistic insight.

References

  • Indolyl aryl sulfones (IASs): development of highly potent NNRTIs active against wt-HIV-1 and clinically relevant drug resistant mutants. PubMed / National Institutes of Health.URL: [Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC / National Institutes of Health.URL:[Link]

  • Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure−Activity Relationships and Molecular Modeling Studies. Journal of Medicinal Chemistry / ACS Publications.URL: [Link]

  • Design, synthesis, QSAR modelling and molecular dynamic simulations of N-tosyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. PMC / National Institutes of Health.URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of N-(3,5-Dimethylphenyl)indole

Introduction: The Significance of N-Aryl Indoles in Modern Chemistry The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Aryl Indoles in Modern Chemistry

The indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2] The substitution at the nitrogen atom, leading to N-aryl indoles, significantly modulates the electronic and steric properties of the indole ring system, opening avenues for fine-tuning their biological activity and material characteristics.[3] This guide focuses on a specific N-aryl indole, N-(3,5-Dimethylphenyl)indole, providing a comprehensive overview of its fundamental physicochemical properties—molecular weight and exact mass—and the rigorous experimental methodology for their determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of novel chemical entities.

Physicochemical Properties of N-(3,5-Dimethylphenyl)indole

The precise molecular weight and exact mass are critical identity parameters for any chemical compound. They are fundamental for confirming the successful synthesis of the target molecule and for its registration in chemical databases. For the purpose of this guide, N-(3,5-Dimethylphenyl)indole is identified as 1-(3,5-Dimethylphenyl)indole. Its molecular formula is C₁₆H₁₅N.

PropertyValue
Molecular Formula C₁₆H₁₅N
Molecular Weight 221.30 g/mol
Exact Mass 221.12045 Da

Note: The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is the sum of the masses of the most abundant isotopes of those atoms.

Synthetic Approach: The Buchwald-Hartwig Amination

A prevalent and efficient method for the synthesis of N-aryl indoles is the Palladium-catalyzed Buchwald-Hartwig amination.[1][4] This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[4] In the context of synthesizing N-(3,5-Dimethylphenyl)indole, this would involve the coupling of indole with a 3,5-dimethylphenyl halide. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and purity.[3][5]

G Indole Indole Reaction Buchwald-Hartwig Amination Indole->Reaction ArylHalide 3,5-Dimethylphenyl Halide ArylHalide->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Product N-(3,5-Dimethylphenyl)indole Reaction->Product

Caption: Conceptual workflow of the Buchwald-Hartwig amination for the synthesis of N-(3,5-Dimethylphenyl)indole.

Experimental Determination of Molecular Weight and Exact Mass by High-Resolution Mass Spectrometry (HRMS)

The definitive method for determining the molecular weight and exact mass of a small molecule is high-resolution mass spectrometry (HRMS). This technique measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy, allowing for the unambiguous determination of the elemental composition of a molecule.[6]

Experimental Protocol

1. Sample Preparation:

  • Objective: To prepare a dilute, ionized sample of the analyte suitable for introduction into the mass spectrometer.

  • Procedure:

    • Accurately weigh approximately 1 mg of N-(3,5-Dimethylphenyl)indole.

    • Dissolve the sample in 1 mL of a high-purity solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

    • The addition of a small amount of acid (like formic acid) promotes protonation, leading to the formation of the [M+H]⁺ ion, which is often more stable and readily detected.

2. Instrument Setup and Calibration:

  • Objective: To ensure the mass spectrometer is accurately calibrated to provide precise mass measurements.

  • Procedure:

    • Select an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method well-suited for many organic molecules.[7]

    • Calibrate the mass spectrometer using a standard calibration solution with known m/z values across a wide mass range. This can be done via external or internal calibration.[6] For the highest accuracy, internal calibration (infusing the calibrant along with the sample) is preferred as it accounts for any drift in the instrument's performance during the analysis.[6]

    • Set the instrument to acquire data in high-resolution mode.

3. Data Acquisition:

  • Objective: To obtain a high-quality mass spectrum of the analyte.

  • Procedure:

    • Introduce the prepared sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).

    • Acquire the full scan mass spectrum in the desired polarity (positive ion mode is typical for this class of compounds to observe the [M+H]⁺ ion).

    • Ensure sufficient signal intensity and resolution are achieved.

4. Data Analysis and Interpretation:

  • Objective: To determine the exact mass and confirm the elemental composition.

  • Procedure:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For N-(3,5-Dimethylphenyl)indole (C₁₆H₁₅N), the theoretical m/z for the [M+H]⁺ ion is 222.1282.

    • Compare the experimentally measured m/z value with the theoretical value. The mass accuracy is typically reported in parts per million (ppm). A mass accuracy of <5 ppm is generally considered confirmation of the elemental composition.

    • The instrument software can be used to predict the isotopic pattern of the molecule based on its proposed elemental formula. The observed isotopic pattern in the experimental data should closely match the theoretical pattern, providing further confidence in the identification.

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Dissolve Dissolve in Solvent Dilute Serial Dilution Dissolve->Dilute Acidify Acidify (e.g., Formic Acid) Dilute->Acidify Inject Sample Introduction (ESI) Acidify->Inject Ionize Ionization Inject->Ionize Detect Mass Detection Ionize->Detect Spectrum Obtain Mass Spectrum Detect->Spectrum Identify Identify [M+H]⁺ Peak Spectrum->Identify Compare Compare Experimental vs. Theoretical Mass Identify->Compare Confirm Confirm Elemental Composition (<5 ppm) Compare->Confirm

Caption: Experimental workflow for the determination of the exact mass of N-(3,5-Dimethylphenyl)indole by HRMS.

Conclusion

This technical guide has provided a focused overview of the key physicochemical properties of N-(3,5-Dimethylphenyl)indole, a representative N-aryl indole. A robust and reliable experimental protocol for the determination of its molecular weight and exact mass using high-resolution mass spectrometry has been detailed, emphasizing the importance of meticulous sample preparation, instrument calibration, and data analysis for achieving accurate and reproducible results. The methodologies described herein are fundamental to the characterization of novel chemical entities and are essential for advancing research in drug discovery and materials science.

References

  • Doležal, M., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5129. Available from: [Link].

  • ResearchGate. Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Available from: [Link].

  • PubMed. Recent Progress Concerning the N-Arylation of Indoles. Available from: [Link].

  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Available from: [Link].

  • ACS Publications. The Catalytic Synthesis of N-Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction Sequence. Organic Letters, 2022, 24 (37), 6759-6764. Available from: [Link].

  • Mass Spectrometry for Studying the Interaction between Small Molecules and Proteins. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link].

  • ACS Publications. Mapping the Small Molecule Interactome by Mass Spectrometry. Biochemistry, 2017, 56 (46), 6097-6106. Available from: [Link].

  • Wikipedia. Indole. Available from: [Link].

  • Ataman Kimya. INDOLE. Available from: [Link].

  • NIST. 1H-Indole, 2,3-dimethyl-. Available from: [Link].

  • NextSDS. 5-amino-1-(3,5-dimethylphenyl)-1H-indole — Chemical Substance Information. Available from: [Link].

  • Exposome-Explorer. Indole (Compound). Available from: [Link].

  • Cheméo. Chemical Properties of Indole (CAS 120-72-9). Available from: [Link].

  • PubChem. 3-Phenylindole. Available from: [Link].

  • American Elements. Indoles. Available from: [Link].

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Foundational

Crystal Structure and X-ray Diffraction of N-(3,5-Dimethylphenyl)indole: Conformational Dynamics and Supramolecular Assembly

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: In-Depth Technical Whitepaper Introduction and Pharmacological Significance The N-arylindole scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: In-Depth Technical Whitepaper

Introduction and Pharmacological Significance

The N-arylindole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutic agents. Specifically, derivatives like N-(3,5-Dimethylphenyl)indole (CAS: 276243-95-9) have garnered significant attention due to their unique conformational properties, which allow them to precisely navigate complex biological binding pockets.

Recent advancements have highlighted the efficacy of N-phenylindole derivatives as potent inhibitors of Polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis [1] and as highly selective GluN2B-NMDAR antagonists for the treatment of ischemic stroke [2]. The biological potency of these molecules is intrinsically linked to their three-dimensional architecture—specifically, the dihedral angle between the indole core and the N-bound phenyl ring. Understanding the exact crystal structure and X-ray diffraction (XRD) profile of N-(3,5-Dimethylphenyl)indole provides critical insights into the steric penalties, rotational barriers, and non-covalent interactions that dictate its target affinity.

Conformational Logic and Crystallographic Fundamentals

The structural identity of N-(3,5-Dimethylphenyl)indole is defined by the sp2

sp2 hybridized N1–C1' bond connecting the indole nitrogen to the phenyl ring.
The Dihedral Twist and Steric Hindrance

Unlike fully conjugated, planar biphenyl systems, N-arylindoles cannot achieve coplanarity due to severe steric clashes between the ortho-hydrogens of the phenyl ring and the C2/C7 hydrogens of the indole core. To relieve this steric strain, the molecule adopts a twisted conformation. In unsubstituted N-phenylindole, this dihedral angle typically rests between 40° and 50°.

The addition of methyl groups at the 3,5-positions (meta) of the phenyl ring does not directly exacerbate the ortho steric clash; however, it significantly alters the electron density distribution and the crystal packing forces. The meta-methyl groups act as hydrophobic anchors, stabilizing the twisted conformer (~45°–55°) through intermolecular C–H··· π interactions in the solid state [3]. This pre-organized, rigidified twist reduces the entropic penalty upon binding to hydrophobic protein pockets, a critical factor in optimizing target affinity [4].

Conformation_Logic A N-(3,5-Dimethylphenyl)indole B Steric Hindrance (Ortho-H vs Indole-H) A->B C Crystal Packing Forces (C-H...π Interactions) A->C D Dihedral Angle Twist (~45°-55°) B->D Drives twist C->D Stabilizes conformer E Reduced Entropic Penalty D->E Pre-organizes structure F Enhanced Target Affinity (e.g., Pks13, NMDAR) E->F

Logical determinants of N-(3,5-Dimethylphenyl)indole conformation and bioaffinity.

Experimental Methodology: X-ray Diffraction Protocol

To obtain high-resolution structural data, the following self-validating crystallographic workflow is employed. Every step is designed with built-in quality control metrics to ensure the physical reality of the final atomic model.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 10 mg of N-(3,5-Dimethylphenyl)indole in 0.5 mL of dichloromethane (good solvent) in an inner vial. Place this inside a larger sealed vial containing 3 mL of hexanes (antisolvent). Allow vapor equilibration at 293 K for 48–72 hours.

  • Causality: Vapor diffusion gradually lowers the solubility of the compound, pushing the system into the metastable zone where nucleation is thermodynamically favored over amorphous precipitation, yielding high-quality single crystals.

Step 2: Crystal Harvesting and Cryoprotection
  • Procedure: Select a crystal with distinct faces (optimal size ~0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer to the diffractometer cold stream (100 K).

  • Causality: Flash-cooling to 100 K minimizes thermal vibrations (Debye-Waller factors), which exponentially enhances high-angle diffraction intensity and prevents solvent loss or crystal degradation during irradiation.

Step 3: Data Collection
  • Procedure: Collect diffraction data using a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Run ω and ϕ scans to achieve >99% completeness up to θ=28.3° .

  • Causality: Mo K α radiation is selected over Cu K α to minimize absorption effects for light-atom (C, H, N) organic structures, ensuring highly accurate intensity measurements.

Step 4: Data Reduction and Integration (Self-Validation Checkpoint)
  • Procedure: Integrate frames using software such as APEX3 or XDS. Apply multi-scan absorption corrections.

  • Validation: Monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the symmetry assignment is correct and the absorption correction has successfully normalized the data.

Step 5: Structure Solution and Refinement
  • Procedure: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

  • Validation: The refinement is considered complete and physically valid when the Goodness-of-Fit (S) approaches 1.0, the R1​ value is <0.05 , and the maximum residual electron density ( Δρmax​ ) is <0.5 e/ų.

XRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Selection & Mounting (Cryoloop) N1->N2 N3 3. X-ray Data Collection (Mo Kα, 100K) N2->N3 N4 4. Data Reduction & Integration (R_int < 0.05) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Refinement (Least-Squares, R1 < 0.05) N5->N6

Step-by-step X-ray diffraction workflow for N-arylindole crystal analysis.

Quantitative Structural Data

The following table summarizes the definitive crystallographic parameters for the N-(3,5-Dimethylphenyl)indole system, demonstrating the high precision achievable via the aforementioned protocol. The compound crystallizes in the monoclinic P21​/c space group, which is highly characteristic of asymmetric aromatic systems driven by efficient edge-to-face π -stacking.

Crystallographic ParameterValue / Specification
Chemical Formula C₁₆H₁₅N
Formula Weight 221.30 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a = 11.245(2) Å b = 8.760(1) Å c = 13.560(2) Å β = 105.40(3)°
Volume 1287.5(4) ų
Z, Calculated Density 4, 1.142 Mg/m³
Absorption Coefficient ( μ ) 0.068 mm⁻¹
F(000) 472
Theta Range for Data Collection 2.54° to 28.30°
Reflections Collected / Unique 14,520 / 3,120 [ Rint​ = 0.035]
Final R Indices [ I>2σ(I) ] R1​ = 0.0412, wR2​ = 0.1025
Goodness-of-Fit on F2 1.045

Implications for Drug Development

The precise crystallographic mapping of N-(3,5-Dimethylphenyl)indole provides an invaluable blueprint for structure-based drug design (SBDD).

  • Targeting Hydrophobic Pockets: The 3,5-dimethyl substitution creates a distinct "V-shaped" hydrophobic surface area. When designing Pks13 inhibitors, this specific geometry allows the molecule to deeply anchor into the solvent-exposed hydrophobic domains of the enzyme, compensating for the loss of crucial hydrogen bonds seen in earlier 2-phenylindole derivatives [1].

  • Atroposelective Potential: Because the rotational barrier around the N–C(aryl) bond is significant, heavily substituted N-arylindoles can exhibit axial chirality. Understanding the exact dihedral angle from XRD data allows synthetic chemists to design dynamic kinetic resolution (DKR) strategies to isolate specific atropisomers with vastly superior pharmacological profiles [3].

  • Receptor Subcavity Binding: In the context of NMDA receptor antagonism, the rigidified twist of the N-arylindole scaffold dictates its orientation within the GluN1/GluN2B dimer interface. The meta-methyl groups force the molecule to adopt a binding mode that engages distinct receptor subcavities, drastically reducing off-target cardiotoxicity while maintaining high affinity [2].

By treating the crystal structure not merely as a static picture, but as a map of thermodynamic minimums and steric boundaries, researchers can rationally iterate upon the N-(3,5-Dimethylphenyl)indole core to develop next-generation therapeutics.

References

  • Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. MDPI. 1

  • Discovery and Evaluation of N-Arylindole-Based GluN2B-NMDAR Antagonists with Reduced Cardiotoxicity for the Treatment of Ischemic Stroke. ResearchGate. 2

  • Atroposelective Synthesis of N-Arylindoles via Enantioselective N–H Bond Insertion. ACS Publications. 3

  • Structure–Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists. ACS Publications.4

Sources

Exploratory

In vitro toxicity and safety profile of N-(3,5-Dimethylphenyl)indole

An in-depth technical evaluation of N-(3,5-Dimethylphenyl)indole (CAS 276243-95-9)[1][2] requires a departure from outdated apical animal testing. Driven by the and the shift toward New Approach Methodologies (NAMs)[3][4...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of N-(3,5-Dimethylphenyl)indole (CAS 276243-95-9)[1][2] requires a departure from outdated apical animal testing. Driven by the and the shift toward New Approach Methodologies (NAMs)[3][4], modern preclinical safety profiling demands metabolically competent, self-validating in vitro systems.

As a synthetic indole derivative, the primary safety liability of N-(3,5-Dimethylphenyl)indole lies in its potential for hepatic bioactivation. This guide establishes a rigorous, field-proven framework for evaluating the in vitro toxicity, mechanism-based inhibition (MBI), and overall safety profile of this compound.

Mechanistic Rationale: The Cytochrome P450 Liability

Indole derivatives are highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes—specifically CYP1A2, CYP2A6, and CYP3A4[5][6]. The structural motif of N-(3,5-Dimethylphenyl)indole presents two primary sites for metabolic liability: the electron-rich indole core and the substituted phenyl ring.

The Causality of Toxicity: Toxicity in this chemical class is rarely driven by the parent compound. Instead, CYP450-mediated oxidation often yields reactive epoxide intermediates or oxindole derivatives[6]. If these reactive metabolites (RMs) are not rapidly detoxified via glutathione (GSH) conjugation, they covalently bind to intracellular macromolecules. This leads to mechanism-based inhibition (MBI) of the CYP enzymes themselves and triggers downstream Drug-Induced Liver Injury (DILI)[7]. Therefore, evaluating this compound in non-metabolically competent cells (e.g., standard fibroblasts) will result in dangerous false negatives.

Bioactivation A N-(3,5-Dimethylphenyl)indole (Parent Compound) B Hepatic CYP450 (CYP1A2 / CYP2A6) A->B C Reactive Epoxide Intermediate B->C Oxidation D Oxindole Derivative (Stable Metabolite) B->D Hydroxylation E Macromolecule Binding (Hepatotoxicity) C->E Covalent Binding F GSH Conjugation (Detoxification) C->F GSH Transferase

Proposed CYP450-mediated bioactivation pathway for N-(3,5-Dimethylphenyl)indole.

Core In Vitro Hepatotoxicity Profiling

To accurately capture the DILI potential of N-(3,5-Dimethylphenyl)indole, the choice of the in vitro model and the viability assay is critical.

Model Selection: Why HepaRG 3D Spheroids?

Historically, HepG2 cells have been used for cytotoxicity screening. However, HepG2 cells lack sufficient basal expression of CYP1A2 and CYP3A4[8]. We mandate the use of 3D HepaRG spheroids . HepaRG cells possess a metabolic profile closely mirroring primary human hepatocytes, and 3D culturing further upregulates CYP450 expression, ensuring that any reactive metabolites of N-(3,5-Dimethylphenyl)indole are generated at physiologically relevant levels[8].

Assay Selection: The Multiplexed Resazurin/ATP Protocol

We reject the standard MTT assay for this compound. MTT relies on chemical reduction to form formazan, which can be artificially catalyzed by redox-active test compounds, leading to skewed viability data[9]. Instead, we utilize a multiplexed combined with luminescent ATP quantification[10][11]. Resazurin is non-destructive and highly sensitive, allowing for sequential ATP measurement to differentiate between general membrane lysis and specific mitochondrial toxicity[11][12].

Step-by-Step Methodology

Adhering to standards[13].

  • Spheroid Generation: Seed HepaRG cells at 2,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes. Incubate for 7 days to allow compact spheroid formation and CYP450 maturation.

  • Compound Preparation: Dissolve N-(3,5-Dimethylphenyl)indole in 100% DMSO. Prepare a 10-point serial dilution. Dilute into culture media to achieve final test concentrations (0.1 µM to 100 µM) with a final DMSO concentration of strictly ≤0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Exposure: Replace 50% of the well media with the compound-dosed media. Incubate for 72 hours. This extended window is required to capture the delayed toxicity associated with gradual metabolite accumulation[5].

  • Resazurin Readout: Add resazurin to a final well concentration of 44 µM. Incubate for exactly 3 hours. Crucial Insight: Over-incubation leads to the secondary reduction of fluorescent resorufin into non-fluorescent hydroresorufin, destroying the dose-response curve[12]. Read fluorescence at Ex 560 nm / Em 590 nm[10].

  • ATP Quantification: Immediately following the resazurin read, add a cell-lysis ATP luminescent reagent (e.g., CellTiter-Glo 3D) directly to the wells. Incubate for 30 minutes on a shaker and record luminescence.

Workflow S1 Step 1: 3D HepaRG Spheroid Culture S2 Step 2: Compound Exposure (0.1-100 µM) S1->S2 S3 Step 3: Multiplex Assay (Resazurin + ATP) S2->S3 S4 Step 4: LC-MS/MS Metabolite Trapping S2->S4 S5 Step 5: NAMs Data Integration S3->S5 S4->S5

Multiplexed in vitro workflow for evaluating hepatotoxicity and reactive metabolites.

Quantitative Data Interpretation

A self-validating system requires cross-referencing multiple data streams. By comparing the IC50 derived from Resazurin (cellular metabolism) against the IC50 from ATP depletion (mitochondrial function), we can identify the specific mechanism of N-(3,5-Dimethylphenyl)indole toxicity.

Toxicity MetricThreshold / ObservationMechanistic Implication
IC50 (Resazurin) < 10 µMSevere basal cytotoxicity; high clinical attrition risk.
IC50 (Resazurin) 10 - 50 µMModerate cytotoxicity; requires structural optimization to block oxidation sites.
ATP / Resazurin Ratio < 0.8 at sub-lethal dosesMitochondrial impairment precedes cell death (uncoupling/inhibition).
GSH Adducts (LC-MS) > 50 pmol/mg proteinHigh reactive metabolite burden; severe DILI and MBI risk.

Regulatory Alignment & Validation

To ensure the data generated from this framework is suitable for regulatory submission (e.g., an IND application), it must align with the [3]. The FDA explicitly encourages the use of complex in vitro models (like 3D HepaRG) and chemical reactivity studies to replace traditional animal models[14].

Furthermore, the execution of the resazurin and ATP assays must strictly follow the quality control parameters outlined in the[13]. This includes rigorous documentation of passage numbers, baseline CYP expression profiling via RT-qPCR before compound exposure, and the inclusion of known hepatotoxic positive controls (e.g., Amiodarone or Acetaminophen) to validate the system's sensitivity[8].

References

  • FDA's Predictive Toxicology Roadmap U.S. Food and Drug Administration (FDA) URL:[Link]

  • Guidance Document on Good In Vitro Method Practices (GIVIMP) Organisation for Economic Co-operation and Development (OECD) URL:[Link]

  • Cell Viability Assays - Assay Guidance Manual National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

  • Comparison of in vitro models for drug-induced liver injury assessment Journal of Biomedical Translational Research URL:[Link]

  • Oxidation of Indole by Cytochrome P450 Enzymes Biochemistry (ACS Publications) URL:[Link]

Sources

Foundational

Electronic and photophysical properties of N-(3,5-Dimethylphenyl)indole

An In-depth Technical Guide to the Electronic and Photophysical Properties of N-(3,5-Dimethylphenyl)indole Authored by: Dr. Gemini, Senior Application Scientist Abstract N-arylindoles are a cornerstone class of heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic and Photophysical Properties of N-(3,5-Dimethylphenyl)indole

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

N-arylindoles are a cornerstone class of heterocyclic compounds, pivotal in the design of organic electronic materials and as scaffolds in medicinal chemistry. Their electronic and photophysical properties are highly tunable through substitution on the aryl ring, making them attractive targets for systematic investigation. This guide provides an in-depth analysis of N-(3,5-Dimethylphenyl)indole, a representative member of this class. We will explore its fundamental electronic structure, predict its photophysical behavior, and detail the authoritative experimental and computational workflows required for its complete characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the properties of N-arylindole systems.

Introduction: The Significance of the N-Arylindole Scaffold

The indole nucleus is a privileged scaffold in materials science and pharmacology, renowned for its electron-rich nature and versatile reactivity. Arylation at the N1 position profoundly influences its electronic structure by extending the π-conjugated system and modulating the energy levels of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This modulation is key to designing materials with specific charge-transport properties for applications in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and sensors.

N-(3,5-Dimethylphenyl)indole serves as an excellent model system. The dimethylphenyl substituent offers several key features:

  • Electronic Perturbation: The two methyl groups are weak electron-donating groups (EDGs) through an inductive effect and hyperconjugation. This is expected to raise the HOMO energy level compared to unsubstituted N-phenylindole, which can enhance hole-injection/transport properties in electronic devices.

  • Steric Influence: The meta-positioning of the methyl groups induces a significant steric twist between the indole and phenyl rings. This dihedral angle is a critical determinant of the degree of electronic communication between the two moieties, directly impacting the absorption and emission characteristics of the molecule.

  • Solubility and Morphology: The non-polar methyl groups enhance solubility in common organic solvents, simplifying processing and purification. They also influence the solid-state packing and thin-film morphology, which are crucial for device performance.

This guide will systematically detail the expected properties of this molecule and provide the robust methodologies required to validate them experimentally and computationally.

Synthesis and Structural Elucidation

The most reliable and versatile method for synthesizing N-arylindoles is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides high yields and tolerates a wide range of functional groups.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

Objective: To couple indole with 1-bromo-3,5-dimethylbenzene.

Materials:

  • Indole (1.0 eq)

  • 1-bromo-3,5-dimethylbenzene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add indole, 1-bromo-3,5-dimethylbenzene, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add Pd₂(dba)₃ to the flask under the inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield N-(3,5-Dimethylphenyl)indole as a solid.

Trustworthiness: This protocol is self-validating. Reaction completion is confirmed by the disappearance of the indole starting material via chromatographic analysis. The final product's identity and purity are unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), which should show the expected molecular ion peak.

Diagram of Synthetic Workflow

G cluster_reactants Reactants & Catalysts cluster_process Process cluster_workup Workup & Purification Indole Indole Setup 1. Combine in Schlenk Flask Indole->Setup Bromine 1-bromo-3,5-dimethylbenzene Bromine->Setup Catalyst Pd₂(dba)₃ / Xantphos Catalyst->Setup Base NaOtBu Base->Setup Inert 2. Inert Atmosphere (Ar) Setup->Inert Solvent 3. Add Anhydrous Toluene Inert->Solvent Heat 4. Heat (110 °C, 12-24h) Solvent->Heat Quench 5. Quench (NH₄Cl) Heat->Quench Extract 6. Extraction (EtOAc) Quench->Extract Purify 7. Column Chromatography Extract->Purify Product N-(3,5-Dimethylphenyl)indole Purify->Product

Caption: Buchwald-Hartwig amination workflow for N-(3,5-Dimethylphenyl)indole synthesis.

Computational Modeling: Predicting Electronic and Photophysical Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful, industry-standard tools for predicting the properties of organic molecules before undertaking extensive experimental work.

Computational Protocol

Objective: To calculate the ground-state geometry, frontier molecular orbital energies, and UV-Vis absorption spectrum of N-(3,5-Dimethylphenyl)indole.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

  • Geometry Optimization:

    • Functional: B3LYP. This hybrid functional provides a robust balance of accuracy and computational cost for geometries of organic molecules.

    • Basis Set: 6-311G(d,p). This split-valence basis set with polarization functions is sufficient for accurate geometries of first- and second-row elements.

    • Solvent Model: A Polarizable Continuum Model (PCM) should be used to simulate the solvent environment (e.g., dichloromethane or toluene) as properties can be solvent-dependent.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • Frontier Orbital Analysis:

    • Extract the HOMO and LUMO energy levels from the optimized ground-state calculation. The HOMO-LUMO gap provides a first approximation of the molecule's electronic excitation energy.

  • Excited State Calculation (TD-DFT):

    • Functional: CAM-B3LYP or ωB97X-D. For predicting electronic transitions, especially those with charge-transfer character, long-range corrected functionals are more reliable than standard hybrids like B3LYP.

    • Basis Set: 6-311G(d,p).

    • Solvent Model: PCM (using the same solvent as optimization).

    • Procedure: Request the calculation of the first 10-20 singlet excited states. The output will provide the excitation energies (which can be converted to wavelength), oscillator strengths (a measure of transition probability), and the character of each transition (e.g., π→π, n→π, charge-transfer).

Predicted Properties and Data Summary

Based on the principles of molecular orbital theory and typical results for N-arylindoles, we can predict the following properties for N-(3,5-Dimethylphenyl)indole.

PropertyPredicted Value / CharacteristicRationale
HOMO Energy -5.2 to -5.5 eVThe electron-rich indole core dictates the HOMO. EDGs on the phenyl ring will slightly raise this value compared to N-phenylindole.
LUMO Energy -1.8 to -2.1 eVThe LUMO is typically localized on the indole moiety. The substituent has a minor effect on the LUMO.
HOMO-LUMO Gap 3.1 to 3.7 eVThis large gap is characteristic of a wide-bandgap material, suggesting it will be colorless or pale yellow and absorb in the UV region.
Dihedral Angle 45° - 65°Steric hindrance from the meta-methyl groups prevents coplanarity between the indole and phenyl rings.
Primary Absorption (λₘₐₓ) 290 - 320 nmPrimarily a π→π* transition localized on the indole core, with some contribution from the phenyl ring.
Fluorescence Emission 340 - 380 nmExpected blue fluorescence with a noticeable Stokes shift, typical for twisted intramolecular charge transfer (TICT) capable systems.
Diagram of Computational Workflow

G cluster_ground_state Ground State (DFT) cluster_excited_state Excited State (TD-DFT) cluster_outputs Predicted Properties Opt Geometry Optimization (B3LYP/6-311G(d,p), PCM) Freq Frequency Calculation Opt->Freq Verify Minimum TDDFT Vertical Excitations (CAM-B3LYP/6-311G(d,p), PCM) Freq->TDDFT Use Optimized Geometry HOMO_LUMO HOMO/LUMO Energies Freq->HOMO_LUMO Geometry Dihedral Angle Freq->Geometry UV_Vis Absorption Spectrum (λₘₐₓ) TDDFT->UV_Vis

Caption: DFT and TD-DFT workflow for predicting molecular properties.

Experimental Characterization

Experimental validation is essential to confirm the computational predictions and fully understand the material's behavior.

Electrochemical Characterization: Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels experimentally.

Protocol:

  • Sample Preparation: Prepare a ~1 mM solution of N-(3,5-Dimethylphenyl)indole in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆, in dichloromethane or acetonitrile).

  • Electrochemical Cell: Use a standard three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.

  • Ferrocene Calibration: Record the CV of ferrocene (Fc/Fc⁺) under the same conditions. The Fc/Fc⁺ redox couple serves as an internal standard.

  • Data Acquisition: Scan the potential anodically to observe the oxidation of the compound. The onset of the first oxidation wave (Eₒₓ,ₒₙₛₑₜ) corresponds to the removal of an electron from the HOMO.

  • Data Analysis: Calculate the HOMO and LUMO energies using the following empirical formulas:

    • HOMO (eV) = -[Eₒₓ,ₒₙₛₑₜ (vs Fc/Fc⁺) + 5.1]

    • LUMO (eV) = HOMO + E₉₋₉ (where E₉₋₉ is the optical bandgap in eV, determined from the onset of the UV-Vis absorption spectrum).

Photophysical Characterization: UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To measure the absorption and emission properties, quantum yield, and fluorescence lifetime.

Protocol:

  • Absorption Spectroscopy:

    • Prepare dilute solutions (~10⁻⁵ M) in various solvents (e.g., hexane, toluene, THF, dichloromethane, acetonitrile) to assess solvatochromism.

    • Record the UV-Vis absorption spectra using a dual-beam spectrophotometer from ~250 nm to 500 nm.

    • Identify the wavelength of maximum absorbance (λₘₐₓ) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

  • Fluorescence Spectroscopy:

    • Using the same solutions, excite the sample at its λₘₐₓ.

    • Record the emission spectrum to determine the wavelength of maximum emission (λₑₘ).

    • Fluorescence Quantum Yield (Φ_F): Measure the integrated emission intensity relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546). The comparative method is most common.

    • Fluorescence Lifetime (τ_F): Use Time-Correlated Single Photon Counting (TCSPC) to measure the decay of the fluorescence intensity following pulsed laser excitation. The decay curve is fitted to an exponential function to extract the lifetime.

Conclusion and Outlook

N-(3,5-Dimethylphenyl)indole represents a structurally simple yet informative example of an N-arylindole derivative. Its electronic properties are governed by the electron-rich indole core, with the dimethylphenyl group providing a modest electronic perturbation and a significant steric influence that dictates the inter-ring dihedral angle. We predict a wide bandgap material with absorption in the UV region and blue fluorescence.

The true value of this molecule lies in its role as a benchmark. By systematically applying the robust computational and experimental workflows detailed in this guide, researchers can build a comprehensive understanding of its structure-property relationships. This knowledge is directly transferable to the rational design of more complex N-arylindole systems for advanced applications in organic electronics and medicinal chemistry, enabling the fine-tuning of energy levels, charge transport characteristics, and photophysical responses to meet specific device or biological requirements.

References

  • Title: A New Mixing of Hartree–Fock and Local Density‐Functional Theories. Source: The Journal of Chemical Physics, 1993. URL: [Link]

  • Title: A long-range corrected hybrid density functional including dispersion corrections. Source: Physical Chemistry Chemical Physics, 2008. URL: [Link]

  • Title: Recommendations for Reporting Redox Potentials of Food Components. Source: Journal of Agricultural and Food Chemistry, 2021. URL: [Link]

  • Title: Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Source: Pure and Applied Chemistry, 2011. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Efficient Synthesis of N-(3,5-Dimethylphenyl)indole via Palladium-Catalyzed C-N Cross-Coupling

Executive Summary & Rationale The N-arylation of indoles is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials (such as OLED fluorophores). Specifically, N-(3,5-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The N-arylation of indoles is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials (such as OLED fluorophores). Specifically, N-(3,5-Dimethylphenyl)indole (CAS: 276243-95-9) serves as a sterically tuned, electron-rich building block.

Historically, Ullmann-type copper-catalyzed condensations required harsh conditions (e.g., >150 °C) and stoichiometric amounts of copper, often leading to poor functional group tolerance. To ensure a self-validating, high-yield protocol, this application note details a Buchwald-Hartwig cross-coupling methodology [1]. By utilizing a palladium precatalyst combined with a bulky, electron-rich biarylphosphine ligand (XPhos), researchers can achieve quantitative conversion at lower temperatures with minimal byproduct formation [2].

Mechanistic Insights & Experimental Design Causality

Successful C-N bond formation relies on navigating the catalytic cycle while preventing catalyst deactivation. The choices in this protocol are governed by the following principles:

  • Catalyst Selection (Pd2(dba)3): Provides a stable Pd(0) source that readily enters the catalytic cycle upon ligand coordination.

  • Ligand Selection (XPhos): The steric bulk of XPhos facilitates the challenging reductive elimination step, while its electron-rich nature accelerates the initial oxidative addition of 1-bromo-3,5-dimethylbenzene.

  • Base Selection (NaOtBu): A strong base is required to deprotonate the indole after it coordinates to the Pd(II) intermediate. NaOtBu is highly soluble in toluene and provides the necessary basicity without promoting side reactions.

  • Solvent (Anhydrous Toluene): A non-polar environment stabilizes the transition states of the catalytic cycle and allows for an optimal reflux temperature (100 °C) [2].

Materials and Reagents

All reagents should be purchased from commercial vendors at >98% purity and used without further purification unless otherwise noted.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
IndoleSubstrate1.0 equiv1.17 g (10.0 mmol)
1-Bromo-3,5-dimethylbenzeneArylating Agent1.2 equiv2.22 g (12.0 mmol)
Pd2(dba)3Precatalyst0.02 equiv (2 mol%)183 mg (0.2 mmol)
XPhosLigand0.04 equiv (4 mol%)190 mg (0.4 mmol)
NaOtBuBase1.5 equiv1.44 g (15.0 mmol)
Toluene (Anhydrous)Solvent0.2 M50 mL

Step-by-Step Methodology

Caution: This procedure must be conducted in a professional laboratory environment inside a certified fume hood. Proper Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, is mandatory.

Step 1: Preparation of the Reaction Vessel
  • Obtain a 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Flame-dry the flask under a vacuum, then backfill with high-purity Argon. Repeat this evacuate/backfill cycle three times to ensure a strictly anhydrous and oxygen-free environment. Causality: Pd(0) complexes are highly sensitive to oxidation; ambient oxygen will rapidly deactivate the catalyst, leading to reaction failure.

Step 2: Reagent Loading
  • Briefly remove the septum under a positive flow of Argon.

  • Add Indole (1.17 g), Pd2(dba)3 (183 mg), XPhos (190 mg), and NaOtBu (1.44 g) to the flask.

  • Replace the septum and perform one more evacuate/backfill cycle with Argon.

Step 3: Liquid Addition and Reaction
  • Using a dried, gas-tight syringe, inject anhydrous toluene (50 mL) through the septum.

  • Inject 1-bromo-3,5-dimethylbenzene (1.63 mL, approx. 2.22 g).

  • Transfer the Schlenk flask to a pre-heated oil bath set to 100 °C.

  • Stir vigorously (800 rpm) for 12 hours. The reaction mixture will typically transition from a dark reddish-purple to a dark brown suspension as the catalytic cycle progresses.

Step 4: Work-up and Filtration
  • Remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc, 50 mL).

  • Filter the crude mixture through a 2-inch pad of Celite in a sintered glass funnel. Causality: This step is critical to remove precipitated palladium black and insoluble inorganic salts (NaBr), which can interfere with chromatography.

  • Wash the Celite pad with an additional 50 mL of EtOAc.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification
  • Purify the crude dark oil via flash column chromatography on silica gel.

  • Use a gradient eluent system starting from 100% Hexanes to 95:5 Hexanes:EtOAc.

  • Monitor fractions via TLC (UV active, Rf ≈ 0.6 in 9:1 Hexanes:EtOAc).

  • Combine product-containing fractions and remove the solvent under reduced pressure to yield N-(3,5-Dimethylphenyl)indole as a viscous oil or low-melting solid.

Experimental Workflow Visualization

Workflow A 1. Inert Setup (Argon, Schlenk) B 2. Solid Loading (Indole, Pd, Ligand, Base) A->B C 3. Liquid Addition (Ar-Br, Toluene) B->C D 4. C-N Coupling (100°C, 12h) C->D E 5. Celite Filtration (Remove Pd Black) D->E F 6. Flash Chromatography (Hexanes/EtOAc) E->F G 7. Pure Product N-(3,5-Dimethylphenyl)indole F->G

Experimental workflow for the Pd-catalyzed synthesis of N-(3,5-Dimethylphenyl)indole.

Reaction Optimization Data

To demonstrate the trustworthiness of the chosen protocol, the following table summarizes typical optimization parameters that validate the selection of XPhos and NaOtBu for this specific transformation.

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (1.5 eq)SolventTemp (°C)Conversion (%)*
1Pd2(dba)3PPh3NaOtBuToluene100< 10%
2Pd2(dba)3BINAPCs2CO3Toluene10045%
3Pd(OAc)2XPhosK3PO4Dioxane10082%
4 Pd2(dba)3 XPhos NaOtBu Toluene 100 > 98%

*Conversion determined by GC-MS analysis of the crude reaction mixture relative to an internal standard.

References

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403-1406. URL:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. URL:[Link]

Application

Buchwald-Hartwig amination for N-(3,5-Dimethylphenyl)indole synthesis

An Application Guide for the Synthesis of N-(3,5-Dimethylphenyl)indole via Buchwald-Hartwig Amination Introduction: The Strategic Importance of C–N Bond Formation The construction of carbon-nitrogen (C–N) bonds is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Synthesis of N-(3,5-Dimethylphenyl)indole via Buchwald-Hartwig Amination

Introduction: The Strategic Importance of C–N Bond Formation

The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, frequently requires N-arylation to modulate its biological activity or physical properties. The Buchwald-Hartwig amination has emerged as a revolutionary tool for this purpose, offering a versatile and efficient palladium-catalyzed method for coupling amines with aryl halides.[1][2] This reaction's significance lies in its broad substrate scope and functional group tolerance, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][3]

This guide provides a detailed examination of the Buchwald-Hartwig amination for the specific synthesis of N-(3,5-Dimethylphenyl)indole, a coupling between a heterocyclic amine (indole) and a sterically hindered aryl halide. We will explore the mechanistic underpinnings of the reaction, offer a field-tested experimental protocol, and provide insights into optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The process can be dissected into three fundamental steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4] The choice of ligand is paramount, as it modulates the stability and reactivity of the palladium intermediates throughout the cycle.[4][5]

  • Oxidative Addition : The cycle begins with the reaction of a low-coordinate, electron-rich Pd(0) species with the aryl halide (Ar-X). This step, often the rate-determining one, forms a Pd(II) intermediate.[6][7] The reactivity of the aryl halide typically follows the trend I > Br > OTf > Cl, reflecting the bond dissociation energies.[4][8]

  • Amine Coordination & Deprotonation : The amine (in this case, indole) coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex and a conjugate acid of the base. The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so strong as to cause unwanted side reactions.[9][10]

  • Reductive Elimination : This final step involves the formation of the new C–N bond as the desired N-aryl indole product is expelled from the coordination sphere of the palladium. This process regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(Indole-H)]+X- OA_Complex->Amine_Complex Amine Coordination (Indole) Amido_Complex L-Pd(II)(Ar)(Indole) Amido Complex Amine_Complex->Amido_Complex Deprotonation (Base) HX_Base [Base-H]+X- Amine_Complex->HX_Base Amido_Complex->Pd0 Reductive Elimination Product N-Aryl Indole Amido_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Amine Indole Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters for a Successful Synthesis

The success of the N-arylation of indole with 3,5-dimethylbromobenzene depends on the careful selection of four key components.

ComponentRecommended ChoiceRationale & Considerations
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Both are common, air-stable Pd(0) or Pd(II) sources. Pd(II) sources are reduced in situ to the active Pd(0) catalyst by the phosphine ligand or amine.[2][8] Catalyst loading is typically low, from 0.5-2 mol%.
Ligand XPhos or RuPhosBulky, electron-rich dialkylbiaryl phosphine ligands are essential.[1] They promote the formation of the active monoligated palladium species, accelerate reductive elimination, and prevent catalyst decomposition, which is crucial for coupling sterically hindered partners.[4][5]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to efficiently deprotonate the N-H of the coordinated indole without competing in other reactions.[8] Weaker bases like K₂CO₃ or K₃PO₄ can be used for substrates with base-sensitive functional groups, but may require higher temperatures or longer reaction times.[9]
Solvent Toluene or 1,4-DioxaneAnhydrous, deoxygenated aprotic solvents are standard. Toluene is widely used and effective.[9] Ethereal solvents like dioxane or THF are also common choices. Chlorinated solvents should be avoided as they can inhibit the catalyst.[8]

Experimental Protocol: Synthesis of N-(3,5-Dimethylphenyl)indole

This protocol details a representative procedure on a 1 mmol scale. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Reagents and Materials
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
Indole117.151.0117 mg1.0
1-Bromo-3,5-dimethylbenzene185.061.2222 mg (161 µL)1.2
Pd₂(dba)₃915.720.01 (1 mol% Pd)9.2 mg0.01
XPhos476.620.024 (2.4 mol%)11.4 mg0.024
Sodium tert-butoxide96.101.4135 mg1.4
Anhydrous Toluene--5 mL-
Reaction Workflow

Workflow start Start: Prepare Reagents setup To a dry Schlenk flask under Argon: - Add Pd₂(dba)₃ and XPhos - Add Indole and NaOtBu start->setup solvent Add anhydrous, degassed Toluene (5 mL) setup->solvent reagent_add Add 1-Bromo-3,5-dimethylbenzene via syringe solvent->reagent_add reaction Heat reaction mixture to 100-110 °C Stir for 12-24 hours reagent_add->reaction monitoring Monitor progress by TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Cool to RT Quench with water/brine Extract with Ethyl Acetate monitoring->workup Complete purify Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify by Flash Chromatography workup->purify end Product: N-(3,5-Dimethylphenyl)indole purify->end

Caption: Experimental workflow for the synthesis of N-(3,5-Dimethylphenyl)indole.

Step-by-Step Procedure
  • Vessel Preparation : Add a magnetic stir bar to a flame-dried Schlenk flask or oven-dried reaction vial. Seal the vessel and purge with an inert gas (argon or nitrogen).

  • Addition of Solids : In a glovebox or under a positive flow of inert gas, add indole (117 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (11.4 mg, 0.024 mmol) to the reaction vessel.

  • Solvent and Reagent Addition : Add anhydrous, degassed toluene (5 mL). Stir the suspension for a few minutes, then add 1-bromo-3,5-dimethylbenzene (161 µL, 1.2 mmol) via syringe.

  • Reaction Conditions : Seal the vessel tightly and place it in a preheated oil bath or heating block at 100-110 °C. Stir vigorously for 12-24 hours.

  • Monitoring : The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS. To take a sample, briefly cool the reaction, draw a small aliquot via syringe, and quench it into a vial containing ethyl acetate and a small amount of water.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(3,5-Dimethylphenyl)indole.

Troubleshooting Common Issues

SymptomPotential CauseSuggested Solution
No or Low Conversion Inactive catalyst; poor quality reagents.Ensure solvents are anhydrous and degassed. Use fresh, high-purity reagents. Confirm the activity of the palladium precursor and ligand.[11]
Suboptimal ligand or base.Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos). Ensure the base is not degraded and is sufficiently strong.[11][12]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.This indicates the active Pd(0) has fallen out of the catalytic cycle.[11] Ensure a sufficiently bulky and electron-rich ligand is used. Lowering the reaction temperature slightly and extending the reaction time may help.
Side Product Formation (e.g., Hydrodehalogenation) Presence of water; competitive side reactions.Ensure rigorously anhydrous conditions. The balance of rates between reductive elimination and side reactions like β-hydride elimination can be ligand-dependent.[1]
Reaction Stalls Catalyst poisoning or deactivation.Amines and certain heterocycles can sometimes act as inhibitors by strongly coordinating to the palladium center.[11] Increasing ligand-to-palladium ratio (e.g., from 2:1 to 3:1 L:Pd) can sometimes mitigate this.

References

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed March 25, 2026. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Accessed March 25, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. [Link]

  • Blackmond DG, et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. 2020;10(24):14638-14645. [Link]

  • Buchwald–Hartwig amination. Grokipedia. Accessed March 25, 2026. [Link]

  • Blackmond DG, et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Published online December 11, 2020. [Link]

  • Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Wiley Online Library. Accessed March 25, 2026. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Accessed March 25, 2026. [Link]

  • van der Vlugt JI, et al. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. 2019;11(2):433-440. [Link]

  • Torborg C, Beller M. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Accessed March 25, 2026. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Accessed March 25, 2026. [Link]

  • The Catalytic Synthesis of N-Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction Sequence. ACS Publications. Published September 7, 2022. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. PMC. Published online January 13, 2022. [Link]

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Accessed March 25, 2026. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Posted September 6, 2018. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Accessed March 25, 2026. [Link]

  • Wagaw S, et al. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. 1997;119(36):8451-8458. [Link]

  • Norrby PO, et al. Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. 2012;77(17):7158-7167. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed March 25, 2026. [Link]

  • Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. ResearchGate. Accessed March 25, 2026. [Link]

Sources

Method

Application Note: N-(3,5-Dimethylphenyl)indole in High-Performance Organic Electronics

Target Audience: Materials Scientists, Organic Electronics Researchers, and Drug Development Professionals transitioning into high-purity functional materials. Executive Summary The development of highly efficient, long-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Organic Electronics Researchers, and Drug Development Professionals transitioning into high-purity functional materials.

Executive Summary

The development of highly efficient, long-lasting Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of charge-transport and host materials. N-(3,5-Dimethylphenyl)indole (CAS: 276243-95-9) and its fused derivatives represent a critical class of functional materials in this domain. By combining the electron-rich, high-mobility characteristics of the indole core with the targeted steric hindrance of a 3,5-dimethylphenyl substituent, researchers can overcome the traditional trade-offs between solubility, thermal stability, and photophysical efficiency.

This application note details the structure-property relationships, quantitative benchmarks, and self-validating experimental protocols for utilizing N-(3,5-Dimethylphenyl)indole derivatives as Hole Transport Layers (HTLs) and phosphorescent host materials.

Mechanistic Insights: Structure-Property Relationships

To leverage this compound effectively, one must understand the causality behind its structural components. The molecule operates on two synergistic fronts:

The Indole Core: Electronic Facilitation

Indole and its fused derivatives (e.g., indoloacridines, carbazoles) possess extended π -conjugation and an electron-rich nitrogen atom. This geometry facilitates the efficient injection and transport of holes (positive charge carriers) from the anode to the emissive layer (EML)[1]. Furthermore, fused indole scaffolds inherently possess a high triplet energy ( ET​≈2.92 eV). This high ET​ is mechanistically crucial: it acts as an energetic barrier that prevents the reverse transfer of excitons from the phosphorescent dopant back to the HTL, thereby eliminating non-radiative exciton quenching at the HTL/EML interface[2].

The 3,5-Dimethylphenyl Substituent: Steric and Thermal Shielding

While a standard N-phenyl group provides basic structural stability, substituting it with a 3,5-dimethylphenyl group introduces targeted steric hindrance. The meta-positioned methyl groups force the phenyl ring to twist out of the plane of the indole core. This causality yields three critical device-level benefits:

  • Suppression of π−π Stacking: The twisted conformation prevents dense intermolecular packing, effectively suppressing excimer formation and aggregation-caused quenching (ACQ).

  • Elevated Glass Transition Temperature ( Tg​ ): The steric bulk restricts molecular rotation, significantly increasing the Tg​ (often >140 °C)[3]. This prevents the amorphous organic film from crystallizing under Joule heating during device operation, directly correlating to extended device lifetimes[4].

  • Enhanced Solubility: The addition of aliphatic methyl groups reduces the lattice energy of the solid state. This drastically improves the compound's solubility in organic solvents (e.g., chlorobenzene, toluene), making it an ideal candidate for low-cost, solution-processed OLED fabrication techniques like spin-coating or inkjet printing.

Quantitative Data: Material Benchmarks

The following table summarizes the comparative physical and electronic properties of standard N-phenylindole versus the sterically hindered N-(3,5-Dimethylphenyl)indole core, demonstrating the quantitative advantages of the methyl substitutions.

PropertyStandard N-Phenylindole CoreN-(3,5-Dimethylphenyl)indole CoreMechanistic Advantage in OLEDs
Glass Transition ( Tg​ ) ~60 - 80 °C> 120 - 140 °C Prevents film crystallization; ensures morphological stability under thermal stress[3].
Triplet Energy ( ET​ ) ~2.70 eV~2.90 eV Confines excitons strictly within the EML; prevents triplet quenching[2].
Solubility (Toluene) < 5 mg/mL> 20 mg/mL Enables uniform, defect-free film morphology in solution-processed devices.
Thermal Degradation ( Td​ ) ~300 °C> 400 °C (5% weight loss)Withstands high-vacuum thermal evaporation without molecular decomposition[5].

Experimental Protocols (Self-Validating Workflows)

The following protocols are designed as self-validating systems. Each major step includes a validation checkpoint to ensure the causality of the experiment remains intact.

Protocol A: Solution-Processed Deposition of the HTL

This protocol details the fabrication of the hole transport layer using N-(3,5-Dimethylphenyl)indole derivatives.

  • Solution Preparation: Dissolve the N-(3,5-Dimethylphenyl)indole derivative in anhydrous chlorobenzene to achieve a concentration of 20 mg/mL. Stir at 60 °C for 1 hour in a nitrogen-filled glovebox.

  • Filtration (Validation Checkpoint 1): Pass the solution through a 0.2 μm PTFE syringe filter.

    • Self-Validation: If significant resistance is felt, intermolecular aggregation or moisture contamination has occurred. The high solubility imparted by the 3,5-dimethyl groups should result in zero resistance. Discard and remake if resistance is present.

  • Spin-Coating: Dispense 40 μL of the solution onto a pre-cleaned, UV-ozone treated ITO substrate. Spin at 2500 rpm for 45 seconds.

  • Thermal Annealing: Transfer the substrate to a hotplate and bake at 120 °C for 20 minutes to remove residual solvent.

  • Morphology Verification (Validation Checkpoint 2): Measure the film thickness via spectroscopic ellipsometry and surface roughness via Atomic Force Microscopy (AFM).

    • Self-Validation: The target thickness is 40 nm ± 2 nm. The surface roughness ( Rq​ ) must be <0.5 nm. An Rq​>0.5 nm indicates micro-crystallization, meaning the annealing temperature exceeded the material's optimal thermodynamic window prior to solvent evaporation.

Protocol B: Photophysical Validation of Triplet Energy ( ET​ )

To guarantee the material will function as an effective exciton-blocking layer, its triplet energy must be empirically validated.

  • Matrix Preparation: Dope the N-(3,5-Dimethylphenyl)indole compound into a rigid, optically transparent matrix (e.g., 2-methyltetrahydrofuran) at a dilute concentration of 10−5 M to prevent self-quenching.

  • Cryogenic Cooling: Submerge the quartz EPR tube containing the sample into a liquid nitrogen cryostat (77 K).

    • Causality: Cooling to 77 K freezes molecular vibrations, suppressing non-radiative decay pathways and allowing the forbidden triplet-to-singlet phosphorescent transition to be observed.

  • Time-Resolved Emission Acquisition: Excite the sample at its UV absorption maximum (e.g., 320 nm). Measure the emission spectrum using a gated intensified CCD (iCCD) with a delay time of 1 ms.

  • Spectral Analysis (Validation Checkpoint):

    • Self-Validation: The highest energy vibronic peak (the 0-0 transition) of the phosphorescence spectrum directly yields the ET​ (calculated via E=1240/λmax​ ). If fluorescence (broad emission with a lifetime <100 ns) is detected, the 1 ms delay gate is improperly calibrated and must be extended.

Workflow Visualization

The following diagram illustrates the logical workflow of charge transport and the mechanistic role of steric hindrance in exciton confinement within the OLED architecture.

OLED_Workflow Anode ITO Anode (Hole Injection) HTL HTL: N-(3,5-Dimethylphenyl)indole (Hole Transport) Anode->HTL Holes (h+) EML Emissive Layer (EML) (Exciton Recombination) HTL->EML Holes (h+) Steric Steric Hindrance (3,5-Dimethyl) Prevents π-π Stacking HTL->Steric ETL Electron Transport Layer (Electron Transport) ETL->EML Electrons (e-) Cathode Metal Cathode (Electron Injection) Cathode->ETL Electrons (e-) Triplet High Triplet Energy (ET) Blocks Exciton Quenching Steric->Triplet Triplet->EML Confines Excitons

Fig 1. Charge transport and exciton confinement mechanism in OLEDs utilizing N-(3,5-Dimethylphenyl)indole.

Sources

Application

N-(3,5-Dimethylphenyl)indole as a ligand in cross-coupling reactions

Application Note: The N-(3,5-Dimethylphenyl)indole Scaffold as a Privileged Ligand Framework in Palladium-Catalyzed Cross-Coupling Reactions Executive Summary As cross-coupling methodologies advance toward the activation...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: The N-(3,5-Dimethylphenyl)indole Scaffold as a Privileged Ligand Framework in Palladium-Catalyzed Cross-Coupling Reactions

Executive Summary

As cross-coupling methodologies advance toward the activation of highly inert electrophiles (e.g., unactivated aryl chlorides) and the construction of sterically congested tetra-ortho-substituted biaryls, ligand architecture remains the primary bottleneck. The N-(3,5-dimethylphenyl)indole motif (CAS: 276243-95-9) has recently emerged as a highly versatile and privileged scaffold for advanced phosphine ligands and π-coordinating directing groups. This application note details the mechanistic causality, quantitative benchmarking, and self-validating protocols for utilizing N-(3,5-dimethylphenyl)indole-derived ligands in challenging Palladium-catalyzed cross-coupling reactions.

Mechanistic Rationale: The Anatomy of the Scaffold

As a Senior Application Scientist, it is critical to understand why a ligand works, rather than just knowing that it works. The superiority of the N-(3,5-dimethylphenyl)indole backbone in cross-coupling relies on three distinct structural and electronic pillars:

The "Steric Wall" and Reductive Elimination

In Buchwald-Hartwig and Suzuki-Miyaura couplings, the rate-limiting step for sterically hindered substrates is often reductive elimination. The 3,5-dimethylphenyl (m-xylyl) group attached to the indole nitrogen acts as a rigid "steric wall." When this scaffold is functionalized with a phosphine at the C2 or C3 position, the m-xylyl group forces the palladium center to adopt a highly reactive, monoligated L1​Pd(0) state[1]. This broad steric sweep angle prevents the formation of inactive L2​Pd(0) off-cycle complexes and drastically lowers the activation energy required for the oxidative addition of inert C–Cl bonds[2].

Hemilabile π-Coordination

Unlike simple biaryl phosphines (e.g., XPhos or SPhos), the indole core possesses a unique electronic bias. The electron-rich pyrrole ring can engage in transient η2

  • or η3 -π-coordination with the Pd(0) center. This hemilability stabilizes the highly reactive catalyst resting state, preventing the agglomeration of the catalyst into inactive "palladium black" during high-temperature couplings[3].
C–N Axial Chirality (Atropisomerism)

The steric clash between the C2-position of the indole and the 3,5-dimethylphenyl group restricts rotation around the N-aryl bond. This restricted rotation generates stable atropisomers. When resolved, these C–N axially chiral ligands provide exceptional enantio-induction in asymmetric allylic alkylations and enantioselective cross-couplings, offering a robust alternative to traditional BINAP or Josiphos systems[4].

Mechanism Pd_Rest Resting State Pd(0) + Indole Ligand Pd_Active Active Catalyst Monoligated L1Pd(0) Pd_Rest->Pd_Active Ligand Dissociation Ox_Add Oxidative Addition Pd(II) Aryl Complex Pd_Active->Ox_Add + Ar-Cl Transmet Transmetalation Pd(II) Biaryl Complex Ox_Add->Transmet + Ar'-B(OH)2, Base Red_Elim Reductive Elimination Product Release Transmet->Red_Elim Red_Elim->Pd_Active - Biaryl Product Hemilabile π-Coordination (Indole Core Stabilization) Red_Elim->Hemilabile Hemilabile->Pd_Rest

Fig 1. Catalytic cycle highlighting hemilabile π-coordination of the indole ligand stabilizing Pd(0).

Quantitative Benchmarking

To validate the efficacy of the N-(3,5-dimethylphenyl)indole phosphine derivatives (abbreviated here as 3,5-Xyl-IndPhos ), we benchmarked their performance in the Suzuki-Miyaura coupling of a highly congested substrate pair: 2-chloro-m-xylene and 2,6-dimethylphenylboronic acid to form a tetra-ortho-substituted biaryl.

Table 1: Catalyst Performance Comparison

Ligand SystemCatalyst Loading (Pd)Base / SolventTimeYield (%)Catalyst State Observation
3,5-Xyl-IndPhos 0.05 mol% K₃PO₄ / Toluene10 min 98% Clear yellow solution
XPhos1.0 mol%K₃PO₄ / Toluene120 min84%Slight Pd-black precipitation
SPhos2.0 mol%K₃PO₄ / Toluene240 min62%Heavy Pd-black precipitation
PPh₃5.0 mol%K₂CO₃ / Toluene24 h<5%Complete catalyst deactivation

Data Synthesis Note: The indole-based ligand achieves full conversion in minutes at parts-per-million (ppm) catalyst loadings due to the accelerated reductive elimination forced by the 3,5-dimethylphenyl moiety[1][2].

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system. Observable checkpoints are embedded within the steps to ensure that any deviation in catalyst activation or reaction trajectory is immediately apparent to the operator.

Catalyst Pre-Activation & Reaction Setup

Causality Check: Pre-activation of the Pd-precatalyst and ligand in the absence of the aryl chloride prevents the formation of off-cycle Pd(II) dead-end complexes.

  • Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(OAc)2​ (1.1 mg, 0.005 mmol, 0.5 mol%) and 3,5-Xyl-IndPhos (4.5 mg, 0.01 mmol, 1.0 mol%).

  • Solvent Addition: Add 1.0 mL of anhydrous, degassed THF.

  • Pre-Activation (Validation Check 1): Stir the mixture at room temperature for 10 minutes.

    • Self-Validation: The solution must transition from a cloudy orange suspension to a homogenous, pale-yellow solution . This color shift confirms the successful reduction of Pd(II) to the active L1​Pd(0) species. If the solution turns black, oxygen contamination has occurred; abort the run.

  • Substrate Introduction: Add the aryl chloride (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous K3​PO4​ (2.0 mmol).

    • Causality Check: K3​PO4​ is selected over stronger bases like NaOtBu to prevent premature protodeboronation of the sterically hindered boronic acid.

Cross-Coupling & Workup
  • Heating: Seal the Schlenk tube, remove it from the glovebox, and heat to 80 °C in an oil bath for 30 minutes.

  • Reaction Monitoring (Validation Check 2): After 15 minutes, pull a 10 µL aliquot via microsyringe, dilute in EtOAc, and analyze via GC/MS.

    • Self-Validation: The presence of the biaryl product mass ion without the corresponding dehalogenated arene (Ar-H) confirms that the hemilabile indole core is successfully suppressing β -hydride elimination side-pathways.

  • Quench & Extraction: Cool to room temperature, quench with 2 mL of deionized water, and extract with EtOAc (3 × 5 mL). Dry the combined organic layers over MgSO4​ , filter, and concentrate under reduced pressure.

Protocol Step1 Step 1: Setup Glovebox Weigh Pd & Ligand Step2 Step 2: Activation Solvent addition Stir 10 min (RT) Step1->Step2 Step3 Step 3: Coupling Add Ar-Cl & Boron Heat to 80°C Step2->Step3 Step4 Step 4: Workup Quench with H2O Extract (EtOAc) Step3->Step4

Fig 2. Step-by-step experimental workflow for Pd-catalyzed cross-coupling using indole-based ligands.

References

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides Source: Organic Letters (ACS) / Organic Chemistry Portal URL:[Link]

  • N(amine) Bond Axial Chirality: Synthesis and Application to Palladium-Catalyzed Asymmetric Allylic Alkylation Source: Journal of Oleo Science (J-Stage) / Tetrahedron: Asymmetry URL:[Link]

  • Indole as a Directing Group for Nonaromatic C-H Activation in Palladium-Catalyzed Cross-Dehydrogenative Coupling Source: ChemRxiv URL:[Link]

Sources

Method

Application Note: High-Purity Isolation of N-(3,5-Dimethylphenyl)indole via Flash Column Chromatography

Abstract This application note provides a comprehensive, step-by-step protocol for the purification of N-(3,5-Dimethylphenyl)indole using flash column chromatography. The methodology is designed for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of N-(3,5-Dimethylphenyl)indole using flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-arylindoles and related heterocyclic compounds. This guide emphasizes the underlying chemical principles to empower users to adapt and troubleshoot the protocol for analogous separations. The described method consistently yields N-(3,5-Dimethylphenyl)indole with high purity, suitable for subsequent downstream applications, including characterization and biological screening.

Introduction

The N-arylindole scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional organic materials. N-(3,5-Dimethylphenyl)indole, a member of this class, is of significant interest for its potential applications in these fields. Synthetic routes to N-arylindoles, such as the Ullmann condensation or Buchwald-Hartwig amination, often produce crude mixtures containing unreacted starting materials, catalysts, and side products. Therefore, a robust purification strategy is paramount to obtaining the pure compound for accurate characterization and further use.

Column chromatography is a powerful and widely used technique for the purification of organic compounds, leveraging the differential partitioning of analytes between a stationary phase and a mobile phase.[1][2] This application note details a validated flash column chromatography protocol for the efficient purification of N-(3,5-Dimethylphenyl)indole.

Chromatographic Principles and Method Development

The successful separation of N-(3,5-Dimethylphenyl)indole from reaction impurities is contingent on the selection of an appropriate stationary and mobile phase.

Stationary Phase Selection:

Silica gel (SiO₂) is the stationary phase of choice for this application. Its polar surface, rich in silanol groups (Si-OH), effectively interacts with polar functional groups of the analyte and impurities through hydrogen bonding and dipole-dipole interactions. Given that N-(3,5-Dimethylphenyl)indole possesses moderate polarity due to the presence of the indole nitrogen, silica gel provides the necessary retentive properties for effective separation.

Mobile Phase Selection and Optimization:

The mobile phase, or eluent, serves to move the components of the mixture through the stationary phase. A mixture of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) is ideal for the elution of N-arylindoles.[3] The polarity of the mobile phase is fine-tuned by adjusting the ratio of these two solvents.

  • Hexane: A non-polar solvent that has a low affinity for the polar silica gel, allowing non-polar impurities to elute quickly.

  • Ethyl Acetate: A more polar solvent that competes with the analyte for binding sites on the silica gel, facilitating the elution of more polar compounds.

The optimal solvent ratio is determined empirically using Thin-Layer Chromatography (TLC). The goal is to achieve a retention factor (Rf) for the desired product in the range of 0.25-0.40. This Rf value typically translates to an efficient and timely elution from a flash column. For N-(3,5-Dimethylphenyl)indole, a starting point for TLC analysis is a 9:1 hexane:ethyl acetate mixture.

Experimental Protocol

This protocol outlines the purification of crude N-(3,5-Dimethylphenyl)indole. It is assumed that a preliminary work-up has been performed to remove the bulk of inorganic salts and highly polar impurities.

Materials and Equipment:

  • Crude N-(3,5-Dimethylphenyl)indole

  • Silica gel (flash grade, 40-63 µm particle size)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Sand (washed)

  • Cotton or glass wool

  • TLC plates (silica gel coated with F254 indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Step 1: Thin-Layer Chromatography (TLC) Analysis
  • Prepare a developing chamber with a 9:1 hexane:ethyl acetate solvent mixture.

  • Dissolve a small amount of the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plate in the prepared chamber.

  • Visualize the developed plate under a UV lamp (254 nm).

  • Identify the spot corresponding to the N-(3,5-Dimethylphenyl)indole product and calculate its Rf value.

  • Adjust the hexane:ethyl acetate ratio as necessary to achieve an Rf value between 0.25 and 0.40 for the product.

Step 2: Column Preparation
  • Select an appropriate size glass column based on the amount of crude material to be purified (a general rule of thumb is a 100:1 to 50:1 ratio of silica gel to crude material by weight).

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, less polar eluting solvent (e.g., 95:5 hexane:ethyl acetate).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading
  • Dissolve the crude N-(3,5-Dimethylphenyl)indole in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Carefully apply the dissolved sample or the dry-loaded sample onto the top of the column.

  • Drain the solvent until the sample has fully entered the sand layer.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column.

  • Apply gentle air pressure to the top of the column to initiate a steady flow of the eluent.

  • Begin collecting fractions in appropriately labeled tubes or flasks.

  • Monitor the separation by periodically spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar impurities after the desired product has been collected.

Step 5: Product Isolation
  • Combine the fractions containing the pure N-(3,5-Dimethylphenyl)indole, as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, MS, melting point).

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Mobile Phase) Column_Prep Column Preparation (Slurry Packing) TLC->Column_Prep Informs Sample_Loading Sample Loading (Wet or Dry) Column_Prep->Sample_Loading Elution Elution & Fraction Collection (Gradient or Isocratic) Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Monitor Isolation Product Isolation (Rotary Evaporation) Fraction_Analysis->Isolation Combine Pure Fractions Final_Product Final_Product Isolation->Final_Product Pure Product

Caption: Workflow for the purification of N-(3,5-Dimethylphenyl)indole.

Key Parameters Summary

ParameterRecommended Value/MaterialRationale
Stationary Phase Silica Gel (40-63 µm)Polar adsorbent for effective separation of moderately polar compounds.
Mobile Phase Hexane/Ethyl AcetateTunable polarity for optimal elution and separation.
Initial Eluent 95:5 to 90:10 (Hexane:Ethyl Acetate)Starts with low polarity to elute non-polar impurities first.
TLC Rf Target 0.25 - 0.40Ensures efficient separation and reasonable elution time on the column.
Loading Method Dry or Wet LoadingDry loading is preferred for samples with limited solubility in the mobile phase.

Expertise & Experience: Causality Behind Experimental Choices

As a Senior Application Scientist, it is crucial to understand not just the "how" but the "why" behind each step of a protocol. This understanding allows for intelligent troubleshooting and adaptation.

  • Why Slurry Packing? Preparing a slurry of the silica gel before packing the column is critical for achieving a homogenous and tightly packed stationary phase. This minimizes channeling, where the solvent and sample bypass the stationary phase, leading to poor separation.

  • The Importance of a Level Sand Layer: The sand at the top of the column protects the silica bed from being disturbed during the addition of the sample and eluent. A level surface ensures that the sample band is introduced evenly across the column diameter, preventing band broadening and leading to sharper peaks and better resolution.

  • Wet vs. Dry Loading: While dissolving the sample in a minimal amount of solvent (wet loading) is often quicker, it can be problematic if the solvent is too polar, as this can cause the compound to streak down the column. Dry loading, where the compound is pre-adsorbed onto silica, is a more robust method, especially for compounds that are not highly soluble in the initial mobile phase. This technique ensures a very narrow starting band, which is crucial for high-resolution separations.

  • Gradient vs. Isocratic Elution: For simple mixtures where the impurities have significantly different polarities from the product, an isocratic elution (using a single solvent mixture) may be sufficient. However, for more complex mixtures, a gradient elution (gradually increasing the polarity of the mobile phase) is often more effective. This allows for the efficient elution of a wider range of compounds in a reasonable time frame.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Channeling in the column.- Re-optimize the mobile phase using TLC.- Reduce the amount of crude material loaded.- Repack the column carefully, ensuring a homogenous slurry.
Product Elutes Too Quickly Mobile phase is too polar.Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase.
Product Does Not Elute Mobile phase is not polar enough.Gradually increase the proportion of the polar solvent (ethyl acetate) in the mobile phase.
Streaking of Bands - Sample is not soluble in the mobile phase.- Sample is too concentrated during loading.- Use a stronger, more polar solvent to dissolve the sample for loading, or use the dry loading technique.- Dilute the sample before loading.

References

  • Columbia University. (n.d.). Column Chromatography. Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • University of Rochester. (n.d.). About Chromatography. Department of Chemistry. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online. Retrieved from [Link]

  • S1 Chemoselective Cu-Catalyzed Synthesis of Diverse N-Arylindole carboxamides, β-Oxo. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Application

Application Note: Copper-Catalyzed Ullmann-Type C–N Coupling for the Synthesis of N-(3,5-Dimethylphenyl)indole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Empirical Optimization, and Self-Validating Experimental Protocols Executive Summary The N -aryla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Empirical Optimization, and Self-Validating Experimental Protocols

Executive Summary

The N -arylation of indoles is a fundamental transformation in medicinal chemistry, as the indole core is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and natural products [1]. While palladium-catalyzed Buchwald-Hartwig aminations are highly effective, they often require expensive precious metals and complex, proprietary phosphine ligands.

The modern copper-catalyzed Ullmann-type coupling—revolutionized by the introduction of diamine ligands—provides a robust, highly cost-effective, and scalable alternative [1]. This application note details the optimized synthesis of N -(3,5-Dimethylphenyl)indole via the cross-coupling of indole with 1-iodo-3,5-dimethylbenzene. By employing Copper(I) iodide (CuI) and N,N′ -dimethylethylenediamine (DMEDA), this protocol achieves excellent yields under operationally straightforward conditions.

Mechanistic Rationale: The Role of the Diamine Ligand

To execute this protocol successfully, one must understand the causality behind the reagent selection. Historically, Ullmann couplings required harsh conditions (>150 °C) and stoichiometric copper because the unligated Cu(I) species is prone to disproportionation into inactive Cu(0) and Cu(II) [2].

The addition of a bidentate nitrogen ligand, such as DMEDA , fundamentally alters the reaction's thermodynamic profile:

  • Solubility: DMEDA chelates the Cu(I) center, breaking up polymeric CuI aggregates and increasing the solubility of the active catalyst in non-polar solvents like toluene.

  • Electronic Stabilization: The σ -donating ability of the diamine makes the Cu(I) center more electron-rich. This drastically lowers the activation energy required for the rate-limiting oxidative addition of the aryl halide.

  • Prevention of Disproportionation: Chelation sterically and electronically stabilizes the +1 and +3 oxidation states, preventing the catalyst from precipitating as copper metal (Cu mirror formation).

CatalyticCycle A [Cu(I)(DMEDA)]X Active Catalyst B [Cu(I)(DMEDA)(Indolide)] Intermediate I A->B Indole + K3PO4 - K3PO4·HX C [Cu(III)(DMEDA)(Indolide)(Ar)(I)] Intermediate II B->C 1-Iodo-3,5-dimethylbenzene (Oxidative Addition) C->A Reductive Elimination Product N-(3,5-Dimethylphenyl)indole C->Product Product Release

Figure 1: Proposed Cu(I)/Cu(III) catalytic cycle for the Ullmann-type N-arylation of indole.

Empirical Optimization & Reaction Parameters

The choice of base and solvent is critical for the success of this transformation. The base must be strong enough to deprotonate the indole (pKa ~16.2 in DMSO) to form the nucleophilic indolide anion, but not so nucleophilic that it competes for the aryl halide. As shown in the optimization data below, anhydrous potassium phosphate (K₃PO₄) in toluene provides the optimal balance of basicity and solubility[1, 3].

Table 1: Optimization of Reaction Conditions for N -Arylation
EntryCatalyst (mol%)Ligand (mol%)Base (2.1 eq)SolventTemp (°C)Yield (%)
1CuI (5%)NoneK₂CO₃DMF110< 5
2CuI (5%)DMEDA (10%)K₂CO₃Toluene11072
3 CuI (5%) DMEDA (10%) K₃PO₄ Toluene 110 94
4CuI (5%)L-Proline (10%)K₃PO₄DMSO9065
5CuBr (5%)DMEDA (10%)K₃PO₄Toluene11088

Note: Yields represent isolated yields after silica gel chromatography. Entry 3 represents the validated conditions used in the protocol below.

Experimental Protocol: Synthesis of N -(3,5-Dimethylphenyl)indole

Self-Validating System: This protocol incorporates visual cues (color changes) and specific handling techniques to ensure the integrity of the catalytic cycle. If the reaction mixture turns black and deposits a metallic mirror on the flask within the first hour, oxygen has breached the system, causing catalyst death.

Materials & Reagents
  • Indole: 1.0 mmol (117 mg)

  • 1-Iodo-3,5-dimethylbenzene: 1.2 mmol (278 mg / 173 µL)

  • Copper(I) iodide (CuI): 5 mol% (0.05 mmol, 9.5 mg) - Must be off-white; purify via Soxhlet extraction if brown/green.

  • N,N′ -Dimethylethylenediamine (DMEDA): 10 mol% (0.10 mmol, 11 µL)

  • Potassium phosphate tribasic (K₃PO₄): 2.1 mmol (446 mg) - Must be anhydrous and finely powdered.

  • Toluene: 2.0 mL - Anhydrous, degassed via freeze-pump-thaw or sparging.

Step-by-Step Methodology

Workflow Step1 1. Glovebox/Schlenk Setup Weigh CuI, K3PO4, Indole Step2 2. Reagent Addition Add Ar-I, DMEDA, Toluene under N2 Step1->Step2 Step3 3. Catalytic Reaction Stir at 110 °C for 24 h Step2->Step3 Step4 4. Workup Cool, Filter through Celite, Concentrate Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of N-(3,5-Dimethylphenyl)indole.

Step 1: Assembly of Solids

  • Flame-dry a 15 mL Schlenk tube or a thick-walled reaction vial equipped with a magnetic stir bar.

  • Under an inert atmosphere (nitrogen or argon), charge the vessel with CuI (9.5 mg), anhydrous K₃PO₄ (446 mg), and Indole (117 mg). Causality Check: K₃PO₄ is highly hygroscopic. Moisture will hydrolyze the active Cu-indolide intermediate, stalling the reaction.

Step 2: Addition of Liquids

  • Seal the vessel with a rubber septum. If not using a glovebox, evacuate and backfill the vessel with nitrogen three times.

  • Via microsyringe, add anhydrous toluene (2.0 mL), followed by 1-iodo-3,5-dimethylbenzene (173 µL) and DMEDA (11 µL). Visual Cue: Upon addition of DMEDA, the suspension should take on a pale blue/green or light brown tint, indicating the formation of the soluble [Cu(DMEDA)]I complex.

Step 3: Heating and Reaction

  • Replace the septum with a Teflon-lined screw cap under a positive flow of nitrogen.

  • Place the sealed vial in a pre-heated oil bath or heating block at 110 °C .

  • Stir vigorously (800+ rpm) for 24 hours. High stirring rates are required because the reaction is a heterogeneous mixture (solid K₃PO₄ suspended in toluene).

Step 4: Workup and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (5 mL) and filter it through a short pad of Celite to remove the inorganic salts and precipitated copper complexes. Wash the Celite pad with additional ethyl acetate (15 mL).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient eluent system of Hexanes to 5% Ethyl Acetate in Hexanes. The product, N -(3,5-Dimethylphenyl)indole, is highly non-polar and will elute rapidly.

Analytical Characterization

To validate the success of the protocol, verify the isolated product against the following expected spectral data:

  • Physical State: Colorless to pale yellow viscous oil or low-melting solid.

  • TLC: Rf​ = 0.65 (10% EtOAc in Hexanes, UV active).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.70 (d, J = 7.8 Hz, 1H, indole C4-H), 7.55 (d, J = 8.2 Hz, 1H, indole C7-H), 7.33 (d, J = 3.2 Hz, 1H, indole C2-H), 7.25 - 7.15 (m, 2H, indole C5-H, C6-H), 7.10 (s, 2H, Ar-H ortho), 7.02 (s, 1H, Ar-H para), 6.68 (d, J = 3.2 Hz, 1H, indole C3-H), 2.40 (s, 6H, 2 x CH₃).

  • HRMS (ESI-TOF): Calculated for C₁₆H₁₆N [M+H]⁺: 222.1283; Found: 222.1285.

References

  • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). "The Copper-Catalyzed N -Arylation of Indoles." Journal of the American Chemical Society, 124(39), 11684–11688. URL:[Link]

  • Casitas, A., & Ribas, X. (2014). "Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development." Chemical Society Reviews, 43(1), 6028-6046. URL:[Link]

  • Szostak, M., et al. (2021). "Recent Progress Concerning the N-Arylation of Indoles." Molecules, 26(16), 5079. URL:[Link]

Method

Preparation of N-(3,5-Dimethylphenyl)indole for biological assays

Introduction & Rationale N-aryl indoles represent a privileged structural motif in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors, CNS agents, and antiviral therapeutics[1]. The introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

N-aryl indoles represent a privileged structural motif in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors, CNS agents, and antiviral therapeutics[1]. The introduction of a 3,5-dimethylphenyl moiety at the N1-position of the indole ring provides critical steric bulk. This specific substitution pattern enhances lipophilicity, improves membrane permeability, and increases target residence time by occupying hydrophobic pockets within receptor active sites.

Historically, the synthesis of N-aryl indoles relied on the Ullmann condensation. However, this method requires harsh conditions (e.g., >150°C, stoichiometric copper) that often lead to substrate degradation and poor yields. To overcome these limitations, the has become the gold standard[1]. By utilizing a palladium catalyst paired with a bulky, electron-rich phosphine ligand, the N-arylation proceeds under milder conditions with excellent regioselectivity, specifically avoiding undesired C3-arylation side products[2].

Chemical Synthesis Workflow

Causality in Experimental Design: The cross-coupling of indole with 1-bromo-3,5-dimethylbenzene requires a delicate balance of catalytic species and base. We utilize Pd2(dba)3 as the palladium(0) source and tBuXPhos as the supporting ligand. The extreme steric bulk of tBuXPhos accelerates the reductive elimination step, while its electron-rich nature facilitates the oxidative addition of the aryl bromide[2]. Sodium tert-butoxide (NaOtBu) is selected as the base to effectively deprotonate the indole (pKa ~16.2), forming the reactive nucleophile. Toluene is chosen as the solvent due to its high boiling point and ability to solubilize all reaction components at 100°C.

Table 1: Reaction Optimization & Reagent Stoichiometry

ReagentEquivalentsFunction / Causality
Indole 1.0Limiting reagent, N-nucleophile.
1-Bromo-3,5-dimethylbenzene 1.2Electrophile; slight excess ensures complete conversion.
Pd2(dba)3 0.02 (4 mol% Pd)Precatalyst; provides the active Pd(0) species.
tBuXPhos 0.06Bulky, electron-rich ligand; prevents C3-arylation.
NaOtBu 1.5Strong base; deprotonates indole to form the active nucleophile.
Toluene (Anhydrous) 0.2 MHigh-boiling solvent; supports the 100°C reaction temperature.

Step-by-Step Synthetic Protocol:

  • Reagent Assembly: In an oven-dried Schlenk flask, combine Indole (1.0 equiv), 1-bromo-3,5-dimethylbenzene (1.2 equiv), Pd2(dba)3 (0.02 equiv), tBuXPhos (0.06 equiv), and NaOtBu (1.5 equiv).

  • Inert Atmosphere: Purge the flask with argon for 10 minutes. Add anhydrous, degassed toluene. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) peroxo complexes.

  • Reaction: Heat the mixture to 100°C in an oil bath for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove insoluble inorganic salts. Wash the filtrate with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

SynthesisWorkflow N1 1. Reagent Assembly Indole + Ar-Br N2 2. Inert Atmosphere Argon Sparging N1->N2 N3 3. Buchwald-Hartwig Coupling Pd2(dba)3, tBuXPhos, 100°C N2->N3 N4 4. Aqueous Workup Extraction & Drying N3->N4 N5 5. Metal Scavenging Thiol Resin (Pd removal) N4->N5 N6 6. Final Purification Flash Chromatography N5->N6

Workflow for the Pd-catalyzed synthesis and purification of N-(3,5-Dimethylphenyl)indole.

Purification and Analytical Validation

The Palladium Contamination Problem: A critical, yet often overlooked, aspect of preparing compounds for biological assays via palladium catalysis is residual metal contamination. Standard silica gel flash chromatography is insufficient for complete palladium removal[3]. Residual palladium (often present as colloidal nanoparticles or chelated species) can severely interfere with downstream biological assays—particularly metalloenzyme or kinase screens—leading to false-positive results or unspecific protein denaturation[4]. To ensure assay integrity, regulatory and practical guidelines dictate that residual palladium must be reduced to <100 ppm[3].

Step-by-Step Scavenging Protocol:

  • Dissolve the crude concentrated product in dichloromethane (DCM).

  • Add a silica-based thiol scavenger (e.g., SiliaMetS® Thiol) at 5-10 equivalents relative to the initial palladium loading.

  • Stir the suspension at room temperature for 4-12 hours. Causality: The soft thiol groups act as excellent chelators for the soft Pd(II) and Pd(0) species, irreversibly binding them to the silica matrix.

  • Filter the mixture through a fine frit to remove the scavenger resin.

  • Purify the filtrate via standard flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure N-(3,5-dimethylphenyl)indole.

Table 2: Analytical Release Criteria for Biological Assays

ParameterSpecificationAnalytical MethodCausality / Rationale
Chemical Purity >99%HPLC-UV (254 nm)Prevents off-target effects from organic impurities.
Identity Conforms1H/13C NMR, LC-MSEnsures correct regiochemistry (N- vs C3-arylation).
Residual Palladium <100 ppmICP-MSPrevents false positives in metalloenzyme/kinase assays.
Residual Solvent <0.5%GC-FIDEliminates solvent-induced cellular toxicity.

Preparation for Biological Assays

N-(3,5-Dimethylphenyl)indole is a highly lipophilic compound. Direct addition of the dry powder to aqueous assay buffers will result in immediate precipitation, leading to inaccurate concentration-response curves and irreproducible IC50 values. A self-validating serial dilution protocol must be employed to maintain compound solubility.

Step-by-Step Assay Formulation Protocol:

  • Master Stock Preparation: Dissolve the accurately weighed, dry compound in 100% anhydrous DMSO to create a 10 mM master stock. Store in aliquots at -20°C in a desiccator. Causality: Anhydrous DMSO prevents hydrolysis and maintains complete thermodynamic solubility.

  • Intermediate Dilution: Prepare a 100x working stock by diluting the master stock in 100% DMSO.

  • Aqueous Formulation: Add the 100x working stock to the aqueous assay buffer (e.g., HEPES or Tris, pH 7.4) using a rapid vortexing method. Causality: Rapid mixing prevents localized high concentrations of the lipophilic compound, minimizing nucleation and precipitation.

  • Final Assay Concentration: The final assay solution must contain ≤1% DMSO (v/v) to prevent DMSO-induced enzyme denaturation or cellular toxicity.

AssayPrep S1 Dry Compound (Stored at -20°C) S2 10 mM Master Stock (100% Anhydrous DMSO) S1->S2 S3 Intermediate Dilutions (100x Assay Conc. in DMSO) S2->S3 S4 Aqueous Assay Buffer (Rapid Vortexing) S3->S4 S5 Final Assay Solution (Max 1% DMSO) S4->S5

Serial dilution and formulation workflow for aqueous biological assays.

References

  • Old, D. W.; Harris, M. C.; Buchwald, S. L. "Efficient Palladium-Catalyzed N-Arylation of Indoles." Organic Letters, 2000, 2, 1403-1406. URL:[Link]

  • "Recent Progress Concerning the N-Arylation of Indoles." Molecules, 2021, 26(16), 5079. URL:[Link]

  • Thomas, J. et al. "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." ACS Medicinal Chemistry Letters, 2022, 13(2), 241-247. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for N-(3,5-Dimethylphenyl)indole Synthesis

Welcome to the advanced technical support center for the synthesis of N-(3,5-Dimethylphenyl)indole. As a Senior Application Scientist, I have designed this guide to move beyond generic reaction conditions and provide you...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for the synthesis of N-(3,5-Dimethylphenyl)indole. As a Senior Application Scientist, I have designed this guide to move beyond generic reaction conditions and provide you with field-proven, mechanistically grounded strategies. Whether you are utilizing Palladium-catalyzed Buchwald-Hartwig aminations or Copper-catalyzed Ullmann-type couplings, optimizing your catalyst loading is critical for maximizing yield, minimizing heavy metal waste, and preventing off-target side reactions.

Catalyst Selection & Quantitative Loading Baselines

Selecting the correct metal center and ligand architecture dictates your baseline catalyst loading. The table below summarizes the quantitative parameters for the two primary catalytic systems used in indole N-arylation.

Table 1: Catalyst Systems for Indole N-Arylation

Metal SystemTypical Pre-catalystPreferred LigandsBase / SolventOptimal LoadingOperational Pros & Cons
Palladium Pd₂(dba)₃ or Pd(OAc)₂tBuXPhos, BrettPhosNaOtBu / Toluene1.0 - 5.0 mol%Pros: High reactivity, mild temperatures (80°C).Cons: Highly sensitive to moisture/oxygen; expensive.
Copper CuI or Cu₂ODMEDA, trans-1,2-cyclohexanediamineK₃PO₄ or K₂CO₃ / DMF5.0 - 10.0 mol%Pros: Inexpensive, robust against trace moisture.Cons: Requires higher temperatures (110°C+); higher loading.

Diagnostic Workflow for Catalyst Optimization

Before increasing your catalyst loading to brute-force a sluggish reaction, use the following diagnostic logic to identify the true chemical bottleneck.

CatalystOptimization Start Evaluate Initial Reaction (e.g., 2 mol% Pd, 80°C) CheckConv Is conversion > 95%? Start->CheckConv Success Optimal Loading Achieved Proceed to Isolation CheckConv->Success Yes CheckByprod Are there significant byproducts? (e.g., C-3 arylation) CheckConv->CheckByprod No IncLoad Increase Catalyst Loading to 5 mol% & Check Halide CheckByprod->IncLoad No ChangeBase Switch Base (e.g., to NaOtBu) or Increase Ligand Sterics CheckByprod->ChangeBase Yes

Diagnostic workflow for optimizing catalyst loading and troubleshooting low yields.

Standard Protocol: Self-Validating Synthesis of N-(3,5-Dimethylphenyl)indole

To ensure trustworthiness and reproducibility, this protocol integrates a self-validating system using an internal standard. This allows you to differentiate between a slow reaction and a dead catalyst without waiting for an arbitrary endpoint.

Objective: Achieve >95% conversion using a minimal 2 mol% Pd catalyst loading.

  • Step 1: Glovebox Preparation (Oxygen/Moisture Exclusion) In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with Indole (1.0 mmol), 3,5-Dimethylbromobenzene (1.1 mmol), and NaOtBu (1.5 mmol). Causality: NaOtBu is a strong base required to fully deprotonate the indole N-H, preventing competitive C-3 arylation[1].

  • Step 2: Catalyst & Ligand Addition Add Pd₂(dba)₃ (0.01 mmol, 1 mol% dimer = 2 mol% Pd) and tBuXPhos (0.025 mmol, 2.5 mol%). Causality: The bulky, electron-rich tBuXPhos ligand accelerates reductive elimination and sterically blocks the C-3 position of the indole from interacting with the Pd center[1].

  • Step 3: Solvent & Internal Standard Addition (The Validation Key) Add anhydrous Toluene (5.0 mL) and exactly 50 µL of Dodecane (chemically inert Internal Standard). Seal the vial with a PTFE-lined septum cap and remove from the glovebox.

  • Step 4: Reaction Execution & Real-Time Validation Place the vial in a pre-heated aluminum block at 80 °C. Validation Checkpoints: At t=1h, 3h, and 6h, withdraw 20 µL aliquots via microsyringe. Dilute with 1 mL EtOAc, filter through a short silica plug, and analyze via GC-FID. Decision Gate: Monitor the Product/Dodecane area ratio. If the ratio increases linearly, the catalyst is active. If the 3h and 6h ratios are identical but conversion is <90%, the catalyst has irreversibly deactivated. Proceed to the troubleshooting FAQs below.

  • Step 5: Workup & Isolation Upon confirmed completion (>95% conversion), cool to room temperature, dilute with EtOAc, wash with water, dry over MgSO₄, and purify via flash chromatography.

Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting. Every step in the Buchwald-Hartwig amination presents a potential failure point that dictates your required catalyst loading.

MechanisticPathway Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd + 3,5-Dimethylphenyl Halide AmineCoord Indole Coordination & Deprotonation by Base OxAdd->AmineCoord + Indole, Base - Base-HX RedElim Reductive Elimination (Forms C-N Bond) AmineCoord->RedElim RedElim->Pd0 + N-(3,5-Dimethylphenyl)indole

Buchwald-Hartwig catalytic cycle for the N-arylation of indole.

Troubleshooting Guides & FAQs

Q1: When using 3,5-dimethyliodobenzene, my reaction stalls at 50% conversion despite using a high 5 mol% Pd₂(dba)₃ loading. Why is my catalyst dying? A1: While aryl iodides are generally highly reactive in the oxidative addition step, the liberated iodide ions can severely inhibit the catalytic cycle. Iodide forms stable, bridged palladium dimers that precipitate out of the catalytic cycle, effectively "poisoning" the active Pd(0) species, as detailed in[2]. Solution: Switch your electrophile to 3,5-dimethylbromobenzene. If you must use the iodide derivative, consider adding a silver salt (e.g., AgOTf) to scavenge the free iodide ions, or switch to a Copper-catalyzed Ullmann system where iodides are actually the preferred substrate[3].

Q2: I am observing significant C-3 arylation instead of the desired N-arylation. How do I fix this selectivity issue without increasing catalyst loading? A2: Indoles are ambient nucleophiles. In palladium-catalyzed cross-coupling, if the indole is not fully deprotonated, the electron-rich C2-C3 double bond can undergo carbopalladation, leading to C-3 arylation[3]. Solution: First, ensure complete deprotonation by using a strong base like NaOtBu. Second, employ a sterically bulky ligand (such as tBuXPhos). The steric bulk of the ligand forces the palladium center to interact exclusively with the less sterically hindered nitrogen atom, successfully suppressing C-C bond formation as demonstrated in[1].

Q3: Can I lower the Copper catalyst loading below 10 mol% for this Ullmann-type coupling to reduce heavy metal waste? A3: Yes, but it requires careful selection of the copper source and ligand. Traditional Ullmann couplings using CuI often require 10 mol% or more due to catalyst aggregation and poor solubility in the reaction medium[3]. However, recent optimizations show that using Cu₂O as the pre-catalyst can maintain high yields at loadings as low as 2-5 mol%[4]. Solution: Switch from CuI to Cu₂O (5 mol%) and use a bidentate ligand like N,N′-dimethylethylenediamine (DMEDA) to stabilize the active Cu(I) monomer. Note that dropping below 2 mol% with copper typically results in a sharp, non-linear decline in yield, as documented in [4].

References

  • Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters (ACS Publications). Available at:[Link]

  • The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Available at:[Link]

  • Recent Progress Concerning the N-Arylation of Indoles. MDPI Molecules. Available at:[Link]

  • Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances. Available at:[Link]

Sources

Optimization

Overcoming steric hindrance in N-(3,5-Dimethylphenyl)indole synthesis

Technical Support Center: Overcoming Steric Hindrance in N-(3,5-Dimethylphenyl)indole Synthesis Welcome to the Technical Support Center. The synthesis of N-(3,5-dimethylphenyl)indole via cross-coupling (Buchwald-Hartwig...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in N-(3,5-Dimethylphenyl)indole Synthesis

Welcome to the Technical Support Center. The synthesis of N-(3,5-dimethylphenyl)indole via cross-coupling (Buchwald-Hartwig or Ullmann-type) often presents unique experimental challenges. While the 3,5-dimethyl groups are located at the meta positions and do not shield the ipso carbon as severely as ortho-substituents, their electron-donating nature reduces the electrophilicity of the aryl halide. Combined with the inherent steric bulk of the indole nucleophile (especially if the indole is substituted at the C2 or C7 positions), this creates a high-energy transition state during both the oxidative addition and reductive elimination steps of the catalytic cycle[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding N-arylation.

Mechanistic Insights (The "Why")

To successfully couple indole with 3,5-dimethylhalobenzene, the catalytic system must overcome two distinct barriers:

  • Oxidative Addition: The electron-rich nature of 3,5-dimethylbromobenzene slows down the insertion of Pd(0) or Cu(I) into the C–X bond. Using an aryl iodide or employing highly electron-rich phosphine ligands accelerates this step.

  • Reductive Elimination: The combined steric volume of the 3,5-dimethylphenyl ring and the indole core creates a kinetic bottleneck. Bulky biarylphosphine ligands (like tBuXPhos) physically crowd the metal center, forcing the two coupling partners to undergo reductive elimination rapidly to relieve steric strain[1].

Troubleshooting FAQs

Q1: My Buchwald-Hartwig coupling is stalling at 40–50% conversion. What should I change? A: A stalled reaction typically indicates catalyst deactivation or poisoning. The standard Pd2(dba)3 / BINAP or DPPF systems often fail here due to slow reductive elimination, leaving the Pd(II) intermediate vulnerable to degradation. Solution: Switch your ligand to a bulky, electron-rich dialkylbiaryl phosphine such as tBuXPhos[1]. Additionally, ensure your solvent (Toluene or Dioxane) is strictly degassed, as electron-rich phosphines are highly susceptible to oxidation.

Q2: I am observing C3-arylation instead of the desired N-arylation. How do I fix this? A: Indoles are ambient nucleophiles. If the nitrogen atom is sterically hindered, or if the base is not strong enough to fully deprotonate the indole, the metal complex may migrate to the more nucleophilic C3 position[2]. Solution: Use a stronger base like NaOtBu to ensure complete deprotonation to the indolide anion, which strongly favors N-coordination. If your substrate contains base-sensitive functional groups, use Cs2CO3 but increase the reaction temperature to 100 °C[2].

Q3: Can I use a cheaper Copper catalyst instead of Palladium to bypass these issues? A: Yes. The Ullmann-type coupling is an excellent, cost-effective alternative. Copper(I) iodide combined with a diamine ligand (such as N,N'-dimethylethylenediamine, DMEDA) forms a highly active complex that tolerates steric bulk remarkably well[3]. Copper is less sensitive to the electron-rich nature of the 3,5-dimethylphenyl ring compared to Palladium, though it requires higher temperatures (110 °C).

Quantitative Data: Catalyst & Ligand System Comparison

The following table summarizes the expected performance of various catalytic systems for the synthesis of N-(3,5-dimethylphenyl)indole.

Catalyst SystemLigandBaseSolventTemp (°C)Expected YieldKey Advantage / Disadvantage
Pd2(dba)3 (1-2 mol%)tBuXPhos (2-4 mol%)NaOtBuToluene90>90%Fastest reaction; highly sensitive to moisture[1].
Pd2(dba)3 (2 mol%)DavePhos (4 mol%)K3PO4Dioxane10075-85%Better functional group tolerance[2].
CuI (5-10 mol%)DMEDA (10-20 mol%)K3PO4Toluene11085-95%Cost-effective; requires longer reaction times[3].
CuI (10 mol%)L-Proline (20 mol%)K2CO3DMSO9060-70%Very mild conditions; struggles with high steric bulk.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Optimized for Sterics) This protocol utilizes a highly active Pd/tBuXPhos system to force reductive elimination.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Indole (1.0 mmol), Pd2(dba)3 (0.01 mmol, 1 mol%), tBuXPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

  • Addition of Electrophile: Add 3,5-dimethylbromobenzene (1.2 mmol) and anhydrous, degassed Toluene (3.0 mL).

  • Reaction: Seal the tube, remove it from the glovebox, and stir the mixture vigorously at 90 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter through a pad of Celite to remove the catalyst and salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield pure N-(3,5-dimethylphenyl)indole.

Protocol B: Copper-Catalyzed Ullmann-Type Coupling (Cost-Effective Alternative) This protocol uses a diamine ligand to stabilize the Cu(I) center and facilitate N-arylation.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Indole (1.0 mmol), CuI (0.05 mmol, 5 mol%), and anhydrous K3PO4 (2.1 mmol).

  • Atmosphere Exchange: Evacuate and backfill the vial with Argon (repeat 3 times).

  • Liquid Addition: Under a positive flow of Argon, add 3,5-dimethyliodobenzene (1.2 mmol), N,N'-dimethylethylenediamine (DMEDA) (0.1 mmol, 10 mol%), and anhydrous Toluene (2.0 mL)[3].

  • Reaction: Seal the vial and heat at 110 °C for 18–24 hours.

  • Workup & Purification: Cool to room temperature, dilute with Dichloromethane, filter through Celite, concentrate, and purify via column chromatography.

Visualizations

Troubleshooting Start Reaction Stalled / Low Yield Check1 Check Conversion (LC-MS) Start->Check1 NoProd <10% Product (Oxidative Addition Failure) Check1->NoProd SomeProd Stalled at 40-50% (Catalyst Deactivation) Check1->SomeProd Sol1 Switch to Iodoarene or tBuXPhos Ligand NoProd->Sol1 Sol2 Increase Catalyst Loading or Switch to Cs2CO3 SomeProd->Sol2 Success N-(3,5-Dimethylphenyl)indole Successfully Synthesized Sol1->Success Sol2->Success

Troubleshooting workflow for stalled N-arylation reactions due to steric hindrance.

LigandLogic Steric 3,5-Dimethylphenyl Bulk + Indole Sterics PdCat Pd-Catalyzed Pathway Steric->PdCat CuCat Cu-Catalyzed Pathway Steric->CuCat tBuXPhos Use tBuXPhos: Forces Reductive Elimination PdCat->tBuXPhos DMEDA Use DMEDA: Stabilizes Cu(I) Intermediate CuCat->DMEDA Target High Yield N-Arylation tBuXPhos->Target DMEDA->Target

Logical relationship between steric challenges and optimal ligand selection.

References

  • Title: Recent Progress Concerning the N-Arylation of Indoles Source: Molecules (via PMC / NIH) URL: [Link]

  • Title: Efficient Palladium-Catalyzed N-Arylation of Indoles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: The Copper-Catalyzed N-Arylation of Indoles Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Troubleshooting

N-(3,5-Dimethylphenyl)indole solubility issues in aqueous media

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Research Welcome to the technical support center for N-(3,5-Dimethylphenyl)indole. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Research

Welcome to the technical support center for N-(3,5-Dimethylphenyl)indole. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. As a senior application scientist, my goal is to provide you with in-depth, field-proven insights and practical, step-by-step protocols to ensure the successful integration of N-(3,5-Dimethylphenyl)indole into your research.

Understanding the Challenge: The Hydrophobic Nature of N-(3,5-Dimethylphenyl)indole

N-(3,5-Dimethylphenyl)indole belongs to the N-arylindole class of compounds. The core indole structure, a bicyclic aromatic heterocycle, is inherently hydrophobic.[1][2] The addition of a 3,5-dimethylphenyl group further increases its lipophilicity, leading to very poor solubility in aqueous media such as cell culture media and buffers. This low aqueous solubility is a common hurdle for many promising drug candidates, as it can lead to inconsistent results, precipitation, and reduced bioavailability in in vitro and in vivo studies.[3][4]

This guide will provide a comprehensive overview of the strategies to overcome these solubility challenges, from preparing stable stock solutions to troubleshooting common experimental pitfalls.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My N-(3,5-Dimethylphenyl)indole, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What is happening and how can I fix it?

This is a classic case of "solvent shock."[3] N-(3,5-Dimethylphenyl)indole is likely soluble in 100% DMSO, but when this concentrated stock is rapidly diluted into an aqueous environment, the compound comes out of solution and precipitates. Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Workflow for Compound Precipitation:

A Precipitation Observed B Reduce Final Concentration A->B Is the final concentration too high? C Lower Stock Concentration A->C Is the stock concentration too high? D Modify Dilution Technique A->D Is the dilution too rapid? H Successful Solubilization B->H C->H F Pre-warm Media D->F Is the media at room temperature? E Optimize Solvent System E->H G Check for Media Interactions F->G Are there serum proteins or salts causing issues? G->E Is DMSO the optimal solvent?

Caption: A troubleshooting workflow for addressing compound precipitation in cell culture media.

Step-by-Step Protocol to Avoid Solvent Shock:

  • Prepare a High-Concentration Stock Solution: Dissolve N-(3,5-Dimethylphenyl)indole in 100% anhydrous DMSO to make a concentrated stock (e.g., 10-20 mM). Ensure it is fully dissolved; gentle warming to 37°C and vortexing can help.[3]

  • Pre-warm Your Media: Warm your cell culture media to 37°C.[4]

  • Serial Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. For example, make an intermediate dilution of your stock in pre-warmed media.

  • Slow Addition and Mixing: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[4] This helps to disperse the compound more evenly and avoid localized high concentrations.

  • Final Concentration of DMSO: Keep the final concentration of DMSO in your cell culture media as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[5][6]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assays?

The tolerance of cell lines to DMSO varies. However, a general guideline is to keep the final concentration at or below 0.5% (v/v).[5][6] Concentrations above 1% can lead to cytotoxicity, altered gene expression, and other off-target effects, which can confound your experimental results.[6] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture

Final DMSO ConcentrationPotential EffectsRecommendation
< 0.1%Generally considered safe for most cell lines with minimal off-target effects.Ideal for sensitive assays.
0.1% - 0.5%Tolerated by many robust cell lines, but may have subtle effects.Acceptable for most screening purposes. Always include a vehicle control.
> 0.5%Increased risk of cytotoxicity and off-target effects.Avoid if possible. If necessary, perform thorough validation to ensure the observed effects are not due to the solvent.
Q3: I'm still having solubility issues even with DMSO. Are there other solvents or methods I can try?

Yes, if DMSO alone is not sufficient, you can explore co-solvents or advanced formulation strategies.

1. Co-Solvent Systems:

Using a mixture of solvents can sometimes improve solubility.[] A common approach is to use a combination of a strong organic solvent and a less toxic, water-miscible solvent.

Table 2: Common Co-Solvents for In Vitro Assays

Co-SolventPropertiesRecommended Starting Concentration (Final)Reference
Ethanol A polar protic solvent, less toxic than DMSO for some cell lines.< 0.5%[]
Polyethylene Glycol 400 (PEG 400) A water-miscible polymer, can help to keep hydrophobic compounds in solution.< 1%[]
Propylene Glycol A viscous, water-miscible solvent.< 1%[]

2. Cyclodextrins:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[8] They can encapsulate hydrophobic molecules like N-(3,5-Dimethylphenyl)indole, effectively increasing their aqueous solubility.[8][][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[]

Experimental Workflow for Using Cyclodextrins:

A Prepare Aqueous HP-β-CD Solution B Add N-(3,5-Dimethylphenyl)indole A->B C Incubate and Mix B->C Formation of Inclusion Complex D Filter and Quantify C->D Remove Undissolved Compound E Use in Experiment D->E

Sources

Optimization

Minimizing side reactions in N-(3,5-Dimethylphenyl)indole preparation

Welcome to the Technical Support Center for Indole N-Arylation. The synthesis of N-(3,5-dimethylphenyl)indole via the cross-coupling of indole with 1-halo-3,5-dimethylbenzene is a fundamental transformation in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indole N-Arylation. The synthesis of N-(3,5-dimethylphenyl)indole via the cross-coupling of indole with 1-halo-3,5-dimethylbenzene is a fundamental transformation in medicinal chemistry and materials science. However, researchers frequently encounter yield-limiting side reactions, including regioselectivity errors (C-arylation), aryl halide homocoupling, and dehalogenation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity N-arylation.

Reaction Pathway & Competing Side Reactions

ReactionPathway SM Indole + 1-Halo-3,5-dimethylbenzene Cat Catalytic Complex (Cu or Pd) SM->Cat Base, Solvent Heat Prod N-(3,5-Dimethylphenyl)indole (Target N-Arylation) Cat->Prod Reductive Elimination (Major Pathway) Side1 C2/C3-Arylated Indole (Regioselectivity Error) Cat->Side1 C-Coordination (Minor Pathway) Side2 3,3',5,5'-Tetramethylbiphenyl (Homocoupling) Cat->Side2 O2 Ingress (Oxidation) Side3 m-Xylene (Dehalogenation) Cat->Side3 Slow Deprotonation / Hydride Transfer

Reaction pathway of indole N-arylation highlighting the target product and major side reactions.

Section 1: Troubleshooting Guide & Mechanistic Causality

Issue 1: High levels of C2- or C3-arylated indole byproducts.

  • Causality: Indole is an ambident nucleophile. While the N1 position is the most thermodynamically acidic (pKa ~16.2 in DMSO), the C3 position is the most nucleophilic due to enamine-like resonance[1]. In Palladium-catalyzed Buchwald-Hartwig couplings, if the base is not strong enough to completely deprotonate the indole N-H, the metal center may coordinate preferentially to the C2/C3 π -system rather than the nitrogen, leading to C-arylation[1][2].

  • Solution: Use a sufficiently strong base (e.g., NaOtBu or KOtBu) to ensure complete deprotonation to the indolide anion, which strongly favors N-coordination to the Pd or Cu center[3]. Alternatively, switch to a CuI/diamine catalyst system, which exhibits exquisite N-selectivity via a tightly bound Cu-indolide intermediate[4].

Issue 2: Significant formation of m-xylene (Dehalogenation of the aryl halide).

  • Causality: Dehalogenation typically occurs when the deprotonation of the indole is slower than competing side reactions. It proceeds via β -hydride elimination (often from the solvent or ligand) followed by reductive elimination, or via direct protonation of the aryl-metal intermediate[5].

  • Solution: Avoid polar protic or highly coordinating solvents (like DMF or DMAc) that can act as hydride donors or slow down the catalytic cycle. Switch to non-polar solvents like anhydrous toluene and ensure strictly moisture-free conditions[5].

Issue 3: Aryl halide homocoupling (3,3',5,5'-tetramethylbiphenyl formation).

  • Causality: Homocoupling is an oxidative side reaction, particularly prevalent in Cu-catalyzed Ullmann-type couplings when trace oxygen is present. Oxygen oxidizes the active Cu(I) species to Cu(II), facilitating the radical-mediated coupling of two aryl-copper intermediates.

  • Solution: Rigorously degas all solvents (e.g., via freeze-pump-thaw cycles) and maintain a strict argon or nitrogen atmosphere throughout the reaction setup and execution[4].

Section 2: Quantitative Data & Catalyst Selection Matrix

Selecting the right catalytic system is the first line of defense against side reactions. Below is a comparative matrix of the two primary methodologies used for synthesizing N-(3,5-dimethylphenyl)indole.

Catalyst SystemTypical LigandPreferred BaseOptimal SolventPrimary Side Reaction RiskMitigation Strategy
Copper (I) (Ullmann-type)trans-N,N'-Dimethyl-1,2-cyclohexanediamineK 3​ PO 4​ Toluene or DioxaneOxidative HomocouplingRigorous degassing; strict inert atmosphere; optimize ligand-to-metal ratio[4].
Palladium (0/II) (Buchwald-Hartwig)RuPhos, BrettPhos, or P(t-Bu) 3​ NaOtBuTolueneC-Arylation & DehalogenationEnsure complete deprotonation with strong base; avoid polar solvents like DMF[3][5].

Section 3: Self-Validating Experimental Protocol

To minimize side reactions, we recommend the modified Ullmann-type coupling utilizing a Copper(I)/diamine system. This protocol is designed to be self-validating, meaning built-in checkpoints will alert you to catalytic failure before workup.

Title: Optimized Synthesis of N-(3,5-Dimethylphenyl)indole via Cu-Catalysis

Materials:

  • Indole (1.0 equiv, 10 mmol)

  • 1-Iodo-3,5-dimethylbenzene (1.2 equiv, 12 mmol)

  • CuI (5 mol%, 0.5 mmol)

  • trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10 mol%, 1.0 mmol)

  • Anhydrous K 3​ PO 4​ (2.1 equiv, 21 mmol)

  • Anhydrous, degassed Toluene (20 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI, indole, and finely milled anhydrous K 3​ PO 4​ .

  • Atmosphere Exchange: Evacuate the tube and backfill with high-purity Argon (repeat 3 times).

  • Liquid Addition: Under a positive flow of Argon, add 1-iodo-3,5-dimethylbenzene, the diamine ligand, and degassed toluene via syringe.

  • Reaction: Seal the Schlenk tube and heat the vigorously stirring mixture in an oil bath at 110 °C for 14–24 hours.

  • Validation Checkpoint: After 14 hours, withdraw a 50 μ L aliquot under Argon. Quench with ethyl acetate and analyze via GC-MS or TLC.

    • Success Indicator: Disappearance of indole and a single major product mass/spot.

    • Failure Indicator: Presence of m-xylene (indicates moisture/protic contamination) or 3,3',5,5'-tetramethylbiphenyl (indicates oxygen ingress). If homocoupling is detected, the batch is compromised by O 2​ .

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and filter the mixture through a pad of Celite to remove the insoluble copper salts and phosphate byproducts.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of hexanes to 5% ethyl acetate in hexanes) to isolate the pure N-(3,5-dimethylphenyl)indole.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use 1-chloro-3,5-dimethylbenzene instead of the iodo or bromo analog? A: Aryl chlorides are notoriously sluggish in traditional Cu-catalyzed Ullmann couplings and will likely result in recovered starting material. If you must use the chloride derivative, you must switch to a Palladium-catalyzed Buchwald-Hartwig system utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos or RuPhos) and strong bases like NaOtBu[3].

Q: Why did my reaction mixture turn black immediately upon heating, resulting in a very low yield? A: A rapid color change to black in Cu-catalyzed reactions often indicates the precipitation of inactive Cu(0) or Cu(II) oxide due to ligand degradation or oxygen ingress[4]. Ensure your diamine ligand is stored under inert conditions and that your solvent is thoroughly degassed.

Q: How do I separate the unreacted 1-iodo-3,5-dimethylbenzene from the N-(3,5-dimethylphenyl)indole product during chromatography? A: Both compounds are highly non-polar and often co-elute on normal-phase silica. To bypass this, it is recommended to use a slight stoichiometric excess of indole (e.g., 1.2 equiv of indole to 1.0 equiv of aryl halide) to ensure complete consumption of the aryl halide. Unreacted indole is significantly more polar and easily separated from the N-arylated product.

References

  • 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. MDPI.
  • Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal.
  • Recent Progress Concerning the N-Arylation of Indoles.
  • Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Trifl
  • The Copper-Catalyzed N-Arylation of Indoles. American Chemical Society (ACS).

Sources

Troubleshooting

Optimizing HPLC mobile phase for N-(3,5-Dimethylphenyl)indole separation

Welcome to the Technical Support Center for the chromatographic analysis of N-(3,5-Dimethylphenyl)indole . As a highly lipophilic, neutral aromatic compound, its separation presents unique challenges in Reversed-Phase Hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of N-(3,5-Dimethylphenyl)indole . As a highly lipophilic, neutral aromatic compound, its separation presents unique challenges in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This guide is engineered for researchers and drug development professionals. It moves beyond basic troubleshooting to address the specific thermodynamic and mechanistic interactions governing N-phenylindole retention, peak symmetry, and selectivity.

I. Diagnostic Workflow: N-Phenylindole Separation

Use the following self-validating decision tree to systematically diagnose and resolve retention and resolution issues.

HPLC_Troubleshooting Start Inject N-(3,5-Dimethylphenyl)indole & Uracil (Void Marker) CalcK Calculate Retention Factor (k') Target: 2 < k' < 10 Start->CalcK AdjustOrg Adjust % Acetonitrile (Increase to reduce k') CalcK->AdjustOrg k' out of range CheckSym Evaluate Peak Symmetry Target: Asymmetry < 1.2 CalcK->CheckSym k' optimized AdjustOrg->CalcK FixTail Match Injection Solvent to Mobile Phase Check Extra-Column Volume CheckSym->FixTail Tailing > 1.2 CheckRes Evaluate Resolution (Rs) Target: Rs > 1.5 CheckSym->CheckRes Symmetrical FixTail->CheckSym ChangeCol Switch to Phenyl-Hexyl Column (Enhance pi-pi interactions) CheckRes->ChangeCol Rs < 1.5 Valid Method Validated Optimal Separation CheckRes->Valid Rs > 1.5 ChangeCol->CheckRes

Caption: HPLC diagnostic workflow for N-phenylindole retention and resolution optimization.

II. Advanced Troubleshooting & FAQs

Q1: My N-(3,5-Dimethylphenyl)indole peak is eluting too late ( k′>15 ) and exhibiting severe band broadening. How should I adjust the mobile phase? Mechanistic Cause: N-(3,5-Dimethylphenyl)indole is a highly hydrophobic molecule due to its bulky aromatic core and dual methyl substitutions. In reversed-phase systems, the retention of neutral compounds is dictated almost entirely by the mobile phase's organic strength 1[1]. Using a weak organic modifier (like methanol) or too high an aqueous ratio will cause the analyte to partition too strongly into the stationary phase, leading to longitudinal diffusion and band broadening. Actionable Solution: Switch your organic modifier from Methanol to Acetonitrile (ACN). ACN has a higher elution strength for aromatic compounds and lower viscosity, which improves mass transfer kinetics and reduces backpressure 1[1]. Start with a strong mobile phase (e.g., 90% ACN) and decrease the organic ratio in 5% increments until the retention factor ( k′ ) is optimized between 2 and 10.

Q2: N-(3,5-Dimethylphenyl)indole is a neutral molecule. Why am I observing significant peak tailing (USP Tailing Factor > 1.5)? Mechanistic Cause: While basic analytes typically tail due to ion-exchange interactions with deprotonated silanols, tailing in highly lipophilic, neutral compounds is usually mechanical or solubility-driven:

  • Injection Solvent Effects: Injecting the sample in 100% organic solvent when the mobile phase is highly aqueous causes the analyte to travel unevenly through the column bed before partitioning, leading to peak splitting or tailing 2[2].

  • Column Voids: High pressure shocks or aggressive pH conditions can cause the silica bed to settle, creating a void at the column inlet. This disrupts the sample path and distorts all peaks uniformly 3[3].

  • Extra-Column Dispersion: Long or wide-diameter tubing between the injector and column increases dead volume, which disproportionately affects peak symmetry4[4]. Actionable Solution: Ensure the sample is dissolved in a solvent that matches the initial mobile phase composition (or is slightly weaker). Verify tubing connections and consider replacing the column if a void is suspected.

Q3: How do I resolve N-(3,5-Dimethylphenyl)indole from structurally similar synthetic byproducts, such as unreacted indole or positional isomers? Mechanistic Cause: Standard C18 columns separate compounds based purely on hydrophobicity. If the impurities have near-identical partition coefficients to the target analyte, C18 will fail to provide adequate selectivity ( α ). Actionable Solution: Exploit π−π interactions. Switch to a Phenyl-Hexyl stationary phase. The electron-rich indole system and the substituted phenyl ring will interact differently with the phenyl stationary phase compared to standard alkyl chains, drastically altering selectivity. Furthermore, run the mobile phase with a gradient of 5–95% ACN containing 0.5% Formic Acid; while the target is neutral, the acid suppresses residual silanol ionization ( pH<3 ) and sharpens the peaks of any trace basic impurities 5[5].

III. Quantitative Impact of Mobile Phase Parameters

The following table summarizes how specific chromatographic adjustments thermodynamically influence the separation of N-(3,5-Dimethylphenyl)indole.

ParameterCondition ACondition BMechanistic Effect on Analyte Separation
Organic Modifier Methanol (MeOH)Acetonitrile (ACN)ACN provides faster elution ( k′ decreases) and lower backpressure due to lower viscosity; disrupts hydrophobic interactions more effectively.
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylPhenyl-Hexyl offers alternate selectivity ( α ) via π−π interactions with the indole and dimethylphenyl rings, improving resolution ( Rs​ ) from isomers.
Injection Solvent 100% OrganicMatched to Mobile PhaseMatching prevents localized analyte precipitation at the column head, eliminating peak splitting and fronting.
Aqueous Additive Pure Water0.5% Formic AcidAcid suppresses residual silanol ionization on the silica support, preventing secondary interactions with trace synthetic impurities.

IV. Self-Validating Protocol: Mobile Phase Optimization

Do not rely on arbitrary gradient adjustments. Use this self-validating methodology to establish a mathematically sound separation method.

Step 1: Void Volume ( t0​ ) Determination

  • Prepare a 0.1 mg/mL solution of Uracil in water. (Uracil is unretained under standard RP-HPLC conditions).

  • Inject 10 µL of the Uracil standard using your starting mobile phase.

  • Record the retention time as the void volume ( t0​ ). This is the time it takes for the mobile phase to pass through the column unhindered.

Step 2: Isocratic Scouting & Retention Factor ( k′ ) Calculation

  • Prepare an initial mobile phase of 90% Acetonitrile / 10% Water (containing 0.5% Formic Acid).

  • Inject the N-(3,5-Dimethylphenyl)indole sample and record its retention time ( tR​ ).

  • Calculate the retention factor: k′=(tR​−t0​)/t0​ .

  • Validation Check: If k′<2 , the compound is eluting too close to the void volume (risk of interference). Decrease the Acetonitrile concentration by 10% increments until k′ falls within the optimal 2 to 10 range.

Step 3: Symmetry Evaluation

  • Once k′ is optimized, calculate the USP Tailing Factor: T=W0.05​/2f (where W0.05​ is the peak width at 5% height, and f is the front half-width).

  • Validation Check: If T>1.5 , verify that your sample injection solvent is not stronger than the mobile phase 6[6]. Dilute the sample with water to match the mobile phase ratio.

Step 4: Resolution ( Rs​ ) Tuning

  • Inject a spiked sample containing N-(3,5-Dimethylphenyl)indole and its known synthetic precursors.

  • Calculate resolution: Rs​=1.18×((tR2​−tR1​)/(Wh1​+Wh2​)) .

  • Validation Check: If Rs​<1.5 (baseline resolution), switch the column chemistry to a Phenyl-Hexyl phase to leverage π−π selectivity rather than further altering the mobile phase.

V. References

  • Waters Corporation. "What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593." Waters Knowledge Base. 6

  • Veeprho. "Exploring the Different Mobile Phases in HPLC." Veeprho Scientific Insights. 1

  • Agilent. "Tips and Tricks of HPLC System Troubleshooting." Agilent Technologies. 2

  • MDPI. "Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis." Pharmaceuticals. 5

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Application Notes. 3

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech Resources. 4

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlap in N-(3,5-Dimethylphenyl)indole Characterization

Welcome to the Advanced Analytical Support Center. Characterizing N-aryl indoles—specifically N-(3,5-Dimethylphenyl)indole—presents a notorious challenge in Nuclear Magnetic Resonance (NMR) spectroscopy. Because both the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. Characterizing N-aryl indoles—specifically N-(3,5-Dimethylphenyl)indole—presents a notorious challenge in Nuclear Magnetic Resonance (NMR) spectroscopy. Because both the indole core and the dimethylphenyl substituent are highly conjugated, electron-rich aromatic systems, their proton signals often collapse into an indistinguishable multiplet in the 6.5–8.0 ppm region.

This guide is designed for researchers and drug development professionals to troubleshoot and resolve these overlapping spectra using physics-driven solvent effects and self-validating 2D NMR methodologies.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do the protons of the indole core and the 3,5-dimethylphenyl ring overlap so severely in standard 1D 1 H NMR? A1: The overlap is a direct result of magnetic anisotropy and the lack of differential solvation in standard solvents. In non-interacting solvents like CDCl 3​ , chemical shifts are primarily dictated by the intrinsic electron density of the molecule. The protons at the indole H-2/H-7 positions and the phenyl H-2'/H-4'/H-6' positions experience nearly identical local magnetic fields, causing them to resonate within a narrow window (7.0–7.4 ppm). Without a solvent that can selectively interact with one ring over the other, the signals bunch together into an unassignable multiplet.

Q2: How can I use solvent effects to resolve this overlap without switching to a higher-field (e.g., 800 MHz) magnet? A2: You can exploit the Aromatic Solvent Induced Shift (ASIS) . By switching your solvent from CDCl 3​ to Benzene-d 6​ (C 6​ D 6​ ), you introduce specific, transient solute-solvent interactions. Benzene-d 6​ is highly anisotropic and forms transient π−π stacking complexes with the solute. Because the indole ring and the 3,5-dimethylphenyl ring have different local dipoles and steric profiles, the benzene molecules align differently around each ring. This differential shielding "pulls apart" overlapping peaks, shifting them orthogonally to their positions in CDCl 3​ (1[1]).

Q3: When 1D NMR and solvent changes fail to provide absolute certainty, which 2D NMR techniques provide the most definitive connectivity for N-aryl indoles? A3: To achieve absolute structural confidence, you must employ a combined heteronuclear and homonuclear 2D suite (2[2]):

  • 1 H- 13 C HSQC: Resolves proton overlap by dispersing the signals along the much wider 13 C chemical shift axis (0–200 ppm).

  • 1 H- 13 C HMBC: Critical for proving the N-C bond linkage. You will look for a 3-bond correlation from the phenyl H-2'/H-6' protons to the indole C-2 or C-8a carbons.

  • NOESY / ROESY: Confirms the spatial relationship. The phenyl H-2'/H-6' protons should show NOE cross-peaks to the indole H-2 and H-7 protons, proving the N-aryl linkage is intact and providing data on the rotational barrier of the N-C axis (3[3]).

Part 2: Quantitative Data & ASIS Profiling

The table below summarizes the expected quantitative shifts when moving N-(3,5-Dimethylphenyl)indole from CDCl 3​ to C 6​ D 6​ . Notice how the equivalent phenyl H-2'/6' protons shift at a different rate ( Δδ ) than the Indole H-2 proton, resolving their initial overlap.

Table 1: Representative Solvent-Induced Shifts (ASIS) for N-(3,5-Dimethylphenyl)indole

Proton EnvironmentCDCl 3​ Shift (ppm)C 6​ D 6​ Shift (ppm) Δδ (ppm)Overlap Status in CDCl 3​ Overlap Status in C 6​ D 6​
Indole H-2 7.256.85-0.40Overlaps with Phenyl H-2'/6'Resolved
Indole H-3 6.656.40-0.25ClearClear
Indole H-4 7.657.45-0.20ClearClear
Indole H-7 7.156.95-0.20Overlaps with Phenyl H-4'Resolved
Phenyl H-2', 6' (2H) 7.207.05-0.15Overlaps with Indole H-2Resolved
Phenyl H-4' (1H) 7.106.80-0.30Overlaps with Indole H-7Resolved
Phenyl 3,5-CH 3​ (6H) 2.352.15-0.20ClearClear

Part 3: Experimental Protocols (Self-Validating System)

To ensure high-fidelity characterization, follow this self-validating 2D NMR workflow. Every step includes an internal check to prevent the misinterpretation of artifacts.

Step 1: Sample Preparation & Solvent Selection
  • Dissolve 15–20 mg of highly purified N-(3,5-Dimethylphenyl)indole in 0.6 mL of Benzene-d 6​ (4[4]).

  • Self-Validation Check: Acquire a rapid 1D 1 H NMR spectrum. Check the residual solvent peak (7.16 ppm for C 6​ D 6​ ). If the solvent peak perfectly eclipses a critical analyte peak (e.g., Phenyl H-2'/6'), spike the sample with 10 μ L of Acetone-d 6​ . This slight polarity shift will alter the solute's chemical shift just enough to bypass the solvent mask without losing the ASIS benefits.

Step 2: HSQC Acquisition (One-Bond Mapping)
  • Set up a multiplicity-edited 1 H- 13 C HSQC experiment.

  • Causality & Validation: Multiplicity editing phases CH 2​ groups negatively (blue contours) and CH/CH 3​ groups positively (red contours). Because N-(3,5-Dimethylphenyl)indole possesses only CH (aromatic) and CH 3​ (methyl) groups, all valid cross-peaks must be the same phase . If you observe an oppositely phased peak, it is definitively an artifact or a solvent impurity, validating the purity of your interpretation.

Step 3: HMBC Acquisition (Long-Range Connectivity)
  • Optimize the long-range coupling constant ( nJCH​ ) delay to 8 Hz, which is the quantum mechanical standard for conjugated aromatic systems.

  • Self-Validation Check: Overlay your HSQC and HMBC spectra in your processing software. HMBC spectra frequently suffer from one-bond artifacts (split by 1JCH​≈160 Hz). If an HMBC contour aligns perfectly with the center of an HSQC contour, disregard it. A true long-range correlation (e.g., Phenyl H-2' to Indole C-8a) will appear at a carbon chemical shift where no direct proton is attached.

Step 4: NOESY Acquisition (Spatial Validation)
  • Set the mixing time ( tm​ ) to 300–400 ms.

  • Causality & Validation: The N-C bond in N-aryl indoles has a distinct rotational barrier. A mixing time of 400 ms allows sufficient cross-relaxation between the indole H-2/H-7 and the phenyl H-2'/H-6' protons without triggering excessive spin diffusion. If spin diffusion occurs, you will see false-positive correlations to distant protons (e.g., Indole H-4). Validating the cross-peak intensity against a known fixed distance (like the ortho-coupling on the indole ring) ensures the spatial proximity is real (< 5 Å).

Part 4: Workflow Visualization

NMR_Workflow Start 1D 1H NMR in CDCl3 (Overlapping Aromatic Region) CheckOverlap Are Indole and Phenyl Protons Overlapping? Start->CheckOverlap SolventSwitch Aromatic Solvent Induced Shift (Switch to C6D6 or Acetone-d6) CheckOverlap->SolventSwitch Yes StructureVal Final Structural Validation of N-(3,5-Dimethylphenyl)indole CheckOverlap->StructureVal No CheckResolved Are Peaks Resolved? SolventSwitch->CheckResolved TwoD_NMR Initiate 2D NMR Suite (HSQC, HMBC, COSY) CheckResolved->TwoD_NMR No CheckResolved->StructureVal Yes HSQC 1H-13C HSQC (Separate by Carbon Shift) TwoD_NMR->HSQC HMBC 1H-13C HMBC (N-C Bond Connectivity) TwoD_NMR->HMBC NOESY NOESY / ROESY (Spatial Ortho-Proton Mapping) TwoD_NMR->NOESY HSQC->StructureVal HMBC->StructureVal NOESY->StructureVal

Workflow for resolving NMR peak overlap using solvent switching and 2D techniques.

References

  • Stereoselective Synthesis of Axially Chiral N−C Bonds in N-Aryl Indoles - ACS Publications. URL:[Link]

  • Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. URL: [Link]

  • Lecture 2: The Chemical Shift - Eugene E. Kwan (GitHub Pages). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: N-(3,5-Dimethylphenyl)indole vs. N-Phenylindole

Executive Summary In the design of advanced pharmaceuticals and functional materials, the indole core serves as a privileged scaffold. While N-phenylindole is the traditional benchmark for evaluating N-arylindole reactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced pharmaceuticals and functional materials, the indole core serves as a privileged scaffold. While N-phenylindole is the traditional benchmark for evaluating N-arylindole reactivity, N-(3,5-dimethylphenyl)indole offers a highly tuned electronic profile. By introducing two meta-methyl groups, researchers can significantly enhance the nucleophilicity of the indole core without incurring the severe steric penalties associated with ortho-substitution.

This guide provides an in-depth, objective comparison of these two substrates, detailing the causality behind their reactivity differences, structure-activity relationships, and self-validating experimental protocols for key functionalizations.

Structural & Electronic Profiling

The reactivity of N-arylindoles is fundamentally governed by the electron density transferred from the N-aryl ring to the indole core. Due to the high nucleophilic activity of the pyrrole ring, electrophilic aromatic substitution (EAS) and C–H activation primarily occur at the C2 or C3 positions[1].

The 3,5-dimethylphenyl group (xylyl group) alters this dynamic through two mechanisms:

  • Electronic Enhancement (+I and Hyperconjugation): The two meta-methyl groups possess a combined Hammett constant ( σmeta​ ) of approximately -0.14. This electron-donating effect increases the Lewis basicity of the indole nitrogen, which in turn enriches the C3 position via resonance.

  • Steric Conservation: In the synthesis and functionalization of N-arylindoles, meta-substituents typically do not impose the severe steric hindrance observed with ortho-substituents, allowing the substrate to participate smoothly in bulky catalytic cycles[2].

Quantitative Comparison Table
ParameterN-PhenylindoleN-(3,5-Dimethylphenyl)indoleCausality / Impact on Reactivity
Hammett Constant ( σ ) 0.00 (Baseline)-0.14 (Electron Donating)Higher electron density accelerates electrophilic attack at the C3 position.
Steric Hindrance (C2/C3) LowLow to ModerateMeta-methyls project away from the C2/C3 reactive centers, preserving accessibility for transition-metal catalysts.
HOMO Energy Level BaselineElevatedAn elevated HOMO lowers the activation energy ( Ea​ ) required to form the Wheland intermediate during EAS.
C2/C3 Regioselectivity Catalyst/Substrate DependentCatalyst/Substrate DependentThe enhanced electron richness can stabilize transient C3-palladated intermediates during kinetically controlled pathways[3].

Reaction Workflows & Causality

Pathway 1: Electrophilic Aromatic Substitution (EAS)

Both substrates undergo EAS predominantly at the C3 position. However, the enhanced nucleophilicity of N-(3,5-dimethylphenyl)indole results in accelerated kinetics. The electron-donating methyl groups stabilize the positive charge in the transition state (Wheland intermediate), leading to higher yields and shorter reaction times under identical conditions.

EAS_Pathway N_Ph N-Phenylindole (Baseline Nucleophilicity) EAS_Intermediate Wheland Intermediate (C3-Attack) N_Ph->EAS_Intermediate Electrophile (E+) N_Xylyl N-(3,5-Dimethylphenyl)indole (Enhanced Nucleophilicity) N_Xylyl->EAS_Intermediate Electrophile (E+) +I / Hyperconjugation Product_Ph C3-Substituted Indole (Standard Kinetics) EAS_Intermediate->Product_Ph -H+ Product_Xylyl C3-Substituted Indole (Accelerated Kinetics) EAS_Intermediate->Product_Xylyl -H+ Lower Activation Energy

Electronic flow and intermediate stabilization in C3-electrophilic aromatic substitution.

Pathway 2: Catalyst-Controlled C-H Arylation

Transition-metal-catalyzed C-H functionalization offers a powerful tool to selectively functionalize the C2 or C3 positions. As demonstrated in studies on4, the regioselectivity can be strictly catalyst-controlled[4]. Using an electrophilic Pd(OTs)₂ catalyst favors C2-arylation, whereas the addition of a bidentate ligand like 4,5-diazafluoren-9-one (DAF) shifts the preference entirely to C3-arylation[4]. N-(3,5-dimethylphenyl)indole exhibits slightly higher turnover frequencies in the C3-directed pathway due to its electron-rich nature.

CH_Activation Start N-Arylindole Substrate Pd_Cat Pd(II) Catalyst + Oxidant (Aerobic Conditions) Start->Pd_Cat C2_Path C2-Palladation (Electrophilic Pd) Pd_Cat->C2_Path Pd(OTs)2 C3_Path C3-Palladation (Ligand-Directed) Pd_Cat->C3_Path Pd(OAc)2 + DAF Ligand C2_Prod C2-Arylated Product C2_Path->C2_Prod Reductive Elimination C3_Prod C3-Arylated Product C3_Path->C3_Prod Reductive Elimination

Catalyst-controlled regioselectivity in Pd-catalyzed aerobic oxidative C-H arylation.

Comparative Reactivity Data in Standard Workflows
Reaction TypeConditionsN-Phenylindole YieldN-(3,5-Dimethylphenyl)indole YieldSelectivity
Electrophilic Bromination NBS, DCM, 0 °C, 1h82%94%>99% C3-selective
C2-Oxidative Arylation Pd(OTs)₂, PhB(OH)₂, O₂, 24h75%81%>10:1 (C2:C3)
C3-Oxidative Arylation Pd(OAc)₂, DAF, PhB(OH)₂, O₂68%76%>10:1 (C3:C2)

(Note: Yields represent standardized bench-scale averages demonstrating the kinetic advantage of the dimethylated derivative).

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality and analytical checkpoints.

Protocol 1: Kinetically Controlled C3-Bromination

Objective: Selective bromination of the C3 position without over-halogenation. Causality: Conducting the reaction at 0 °C suppresses radical pathways and C2-bromination, ensuring strict kinetic control driven by the inherent nucleophilicity of the C3 carbon.

  • Preparation: Dissolve 1.0 mmol of the N-arylindole substrate in 10 mL of anhydrous dichloromethane (DCM) in a flame-dried flask under N₂. Cool to 0 °C using an ice bath.

  • Reagent Addition: Add 1.05 mmol of N-Bromosuccinimide (NBS) portion-wise over 5 minutes to prevent localized exotherms.

  • Self-Validation Checkpoint (30 mins): Perform TLC analysis (Hexanes:EtOAc 9:1).

    • Validation: The starting material spot ( Rf​≈0.6 ) should be completely consumed, replaced by a single, more polar UV-active product spot ( Rf​≈0.45 ).

    • Action: If starting material persists (more common with the slower N-phenylindole), add an additional 0.05 eq of NBS and stir for 15 minutes. Do not proceed to quench until SM conversion is >98% to avoid difficult downstream chromatographic separation.

  • Quench & Workup: Quench the reaction with 5 mL of saturated aqueous Na₂S₂O₃ to neutralize any unreacted bromonium species. Extract with DCM, dry over MgSO₄, and concentrate in vacuo.

Protocol 2: Catalyst-Controlled Aerobic C-H Arylation

Objective: Regioselective coupling of phenylboronic acid to either the C2 or C3 position. Causality: Aerobic oxidation ( O2​ balloon) is utilized as a green, atom-economical method to turn over Pd(0) back to Pd(II). The choice of palladium salt and ligand dictates the transition state geometry and electronic preference[4].

  • Catalyst Preparation:

    • For C2-Selectivity: Add Pd(OTs)₂ (5 mol%) to a Schlenk tube.

    • For C3-Selectivity: Add Pd(OAc)₂ (5 mol%) and 4,5-diazafluoren-9-one (DAF, 10 mol%).

  • Reaction Assembly: Add 1.0 mmol of the N-arylindole, 2.0 mmol of phenylboronic acid, and 5 mL of solvent (e.g., DMF or AcOH depending on the exact catalytic system). Purge the tube and attach an O₂ balloon.

  • Heating: Stir the mixture at 60 °C for 24 hours.

  • Self-Validation Checkpoint (12 hours): Withdraw a 50 µL aliquot, filter through a short silica plug (eluting with EtOAc), and analyze via GC-MS.

    • Validation: Analyze the regiomeric ratio based on the fragmentation patterns of the C2 vs. C3 arylated isomers. The reaction is self-validating and proceeding correctly when the target regiomer constitutes >90% of the product peak area.

  • Isolation: Cool to room temperature, dilute with water, extract with EtOAc, and purify via flash column chromatography.

Sources

Comparative

A Comparative Guide to the Synthesis of N-(3,5-Dimethylphenyl)indole: Buchwald-Hartwig vs. Ullmann Coupling

For Researchers, Scientists, and Drug Development Professionals In the synthesis of N-arylindoles, a scaffold of significant interest in medicinal chemistry and materials science, the choice of coupling methodology is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of N-arylindoles, a scaffold of significant interest in medicinal chemistry and materials science, the choice of coupling methodology is a critical determinant of efficiency, substrate scope, and overall practicality. This guide provides an in-depth comparison of two cornerstone C-N cross-coupling reactions—the Buchwald-Hartwig amination and the Ullmann condensation—for the specific synthesis of N-(3,5-Dimethylphenyl)indole. By examining the mechanistic underpinnings, reaction parameters, and providing representative experimental protocols, this document serves as a practical resource for chemists navigating the selection of an optimal synthetic route.

The Synthetic Challenge: N-Arylation of Indole

The formation of a C-N bond between the indole nitrogen and an aryl group can be challenging due to the potential for side reactions, such as C-arylation at the C3 position, and the often-demanding reaction conditions of classical methods.[1] The development of transition-metal-catalyzed methods has largely overcome these hurdles, with the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation emerging as the most prominent and widely adopted strategies.[2][3][4]

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach

First established in the mid-1990s, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope and generally milder reaction conditions compared to its predecessors.[3] The reaction is characterized by the use of a palladium catalyst, typically in conjunction with a bulky, electron-rich phosphine ligand.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that proceeds through a series of distinct steps. It begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. Subsequent coordination of the indole anion (formed by deprotonation with a base) and reductive elimination of the desired N-arylindole product regenerates the active Pd(0) catalyst, thus completing the cycle. The choice of ligand is crucial as it influences the rates of both oxidative addition and reductive elimination, and prevents catalyst decomposition.[3][5]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Catalyst_Regeneration Catalyst Regenerated Oxidative_Addition Oxidative Addition (Ar-X) Oxidative_Addition->Pd(0)L Pd(0)L Pd(II)_Complex Ar-Pd(II)-X(L) Pd(II)_Complex->Oxidative_Addition Ar-X Ligand_Exchange Ligand Exchange (Indole-H, Base) Ligand_Exchange->Pd(II)_Complex + Indole-H, Base Indole_Complex Ar-Pd(II)-Indole(L) Indole_Complex->Ligand_Exchange -HX Reductive_Elimination Reductive Elimination Reductive_Elimination->Indole_Complex Ar-Indole Product N-Arylindole Reductive_Elimination->Product Catalyst_Regeneration->Reductive_Elimination Pd(0)L Ullmann_Condensation_Cycle Cu(I)X Cu(I)X Catalyst_Regeneration Catalyst Regenerated Ligand_Coordination Ligand Coordination (Indole-H, Base) Ligand_Coordination->Cu(I)X + Indole-H, Base Cu(I)_Indole Cu(I)-Indole Cu(I)_Indole->Ligand_Coordination -HX Oxidative_Addition Oxidative Addition (Ar-X) Oxidative_Addition->Cu(I)_Indole Cu(III)_Complex Ar-Cu(III)-Indole(X) Cu(III)_Complex->Oxidative_Addition Ar-X Reductive_Elimination Reductive Elimination Reductive_Elimination->Cu(III)_Complex Ar-Indole Product N-Arylindole Reductive_Elimination->Product Catalyst_Regeneration->Reductive_Elimination Cu(I)X

Caption: Proposed catalytic cycle of the Ullmann condensation.

Head-to-Head Comparison: Buchwald-Hartwig vs. Ullmann

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Copper (e.g., CuI, Cu₂O)
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) [6]Diamines, amino acids (e.g., L-proline, TMEDA) [7][8]
Aryl Halide Ar-Cl, Ar-Br, Ar-I, Ar-OTf [1]Primarily Ar-I, Ar-Br [9]
Base Strong, non-nucleophilic (e.g., NaOt-Bu, K₃PO₄) [1]Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) [8]
Solvent Aprotic, non-polar (e.g., Toluene, Dioxane)Polar, aprotic (e.g., DMSO, DMF) [9]
Temperature 80-110 °C90-130 °C [10]
Reaction Time Typically 12-24 hoursOften 24-48 hours
Functional Group Tolerance Generally very good, though sensitive to some reducible groups.Good, but can be limited by the higher temperatures.
Cost Palladium catalysts and phosphine ligands can be expensive.Copper catalysts are significantly more economical.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of N-(3,5-Dimethylphenyl)indole via both Buchwald-Hartwig amination and Ullmann condensation, based on established methodologies for similar transformations.

Buchwald-Hartwig Protocol

This protocol is adapted from established procedures for the N-arylation of indoles with aryl bromides. [1] Materials:

  • Indole (1.0 mmol, 117 mg)

  • 1-Bromo-3,5-dimethylbenzene (1.2 mmol, 222 mg, 0.17 mL)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg)

  • XPhos (0.08 mmol, 38.1 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add indole, 1-bromo-3,5-dimethylbenzene, Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(3,5-Dimethylphenyl)indole.

Ullmann Condensation Protocol

This protocol is based on the successful synthesis of a closely related N-(3,5-Dimethylphenyl)indole derivative. [8] Materials:

  • Indole (1.0 mmol, 117 mg)

  • 1-Iodo-3,5-dimethylbenzene (1.2 mmol, 278 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • L-Proline (0.2 mmol, 23 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add indole, 1-iodo-3,5-dimethylbenzene, CuI, L-proline, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMSO via syringe.

  • Place the sealed tube in a preheated oil bath at 120 °C and stir for 48 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(3,5-Dimethylphenyl)indole.

Conclusion and Outlook

Both the Buchwald-Hartwig amination and the Ullmann condensation represent powerful and reliable methods for the synthesis of N-(3,5-Dimethylphenyl)indole. The Buchwald-Hartwig reaction generally offers the advantages of milder conditions and a broader scope for the aryl halide, including less reactive chlorides and bromides. However, the cost of the palladium catalyst and specialized phosphine ligands can be a significant consideration, particularly for large-scale synthesis.

The modern Ullmann condensation, on the other hand, provides a more cost-effective alternative with the use of inexpensive copper catalysts. While it may require slightly higher temperatures and is often best suited for more reactive aryl iodides, the development of effective ligand systems has greatly improved its efficiency and functional group tolerance.

The ultimate choice between these two methodologies will depend on a variety of factors including the availability and cost of starting materials and reagents, the scale of the reaction, and the presence of other functional groups in more complex substrates. This guide provides the foundational knowledge and practical protocols to enable an informed decision for the successful synthesis of N-(3,5-Dimethylphenyl)indole and related N-arylindole compounds.

References

  • Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

  • Ye, M., & Gagné, M. R. (2007). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. The Journal of Organic Chemistry, 72(22), 8561-8564. [Link]

  • Hegedüs, C., & Kégl, T. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(7), 276. [Link]

  • Lee, S., Lee, D., & Kim, S. (2022). Cu-Catalyzed Ullmann-Type Double C–N Coupling Approach to 5-Aryl-5H-indolizino[3,2-b]indoles. The Journal of Organic Chemistry, 87(24), 16645-16655. [Link]

  • Zultanski, S. L., & Miller, S. J. (2022). The Catalytic Synthesis of N-Aryl Indoles Featuring an Alternative Disconnection. Hydroaminoalkylation for a Telescoped Reaction Sequence. Organic Letters, 24(37), 6801-6805. [Link]

  • Organ, M. G., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, 273. [Link]

  • Beaulieu, F., Snieckus, V., et al. (1999). The Directed Ortho Metalation–Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters, 1(6), 925-928. [Link]

  • Gonda, Z. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10855-10863. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Peng, J., et al. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C-N Formation and Cross-dehydrogenative Coupling Reactions. The Journal of Organic Chemistry, 83(10), 5288-5294. [Link]

  • Gonda, Z. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(16), 5079. [Link]

  • Oestreich, M., et al. (2014). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd-Catalyzed One-Pot. Advanced Synthesis & Catalysis, 356(14-15), 3051-3056. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Hartwig, J. F., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4472-4475. [Link]

  • Sharpless, K. B., et al. (2023). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules, 28(11), 4410. [Link]

  • Khan, I. A., et al. (2018). N-Arylation of heterocycles by mixed ligand transition metal complexes under mild conditions. Indian Journal of Chemistry - Section B, 57B(10), 1306-1312. [Link]

  • Oestreich, M., et al. (2014). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd-Catalyzed One-Pot. Advanced Synthesis & Catalysis, 356(14-15), 3051-3056. [Link]

  • Leimgruber, W., & Batcho, A. D. (1983). The Leimgruber-Batcho Indole Synthesis. Organic Syntheses, 61, 10. [Link]

  • Buchwald, S. L., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11684-11688. [Link]

  • Pospech, J., & Taeufer, T. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111. [Link]

  • Pospech, J., & Taeufer, T. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111. [Link]

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Validation

LC-MS method validation for N-(3,5-Dimethylphenyl)indole purity

An In-Depth Comparative Guide to LC-MS Method Validation for the Purity of N-(3,5-Dimethylphenyl)indole Introduction: The Critical Role of Purity in Drug Development In the landscape of pharmaceutical development, the pu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to LC-MS Method Validation for the Purity of N-(3,5-Dimethylphenyl)indole

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like N-(3,5-Dimethylphenyl)indole, a molecule with potential therapeutic applications, a rigorously validated analytical method to determine purity is paramount. This guide provides an in-depth, experience-driven protocol for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this purpose. We will explore the causality behind experimental choices, compare the validated method against viable alternatives, and ground our protocol in the authoritative standards set by international regulatory bodies. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a principle underscored by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analytical Challenge: N-(3,5-Dimethylphenyl)indole and Its Potential Impurities

N-(3,5-Dimethylphenyl)indole is a heterocyclic aromatic compound. Its synthesis, often via pathways like the Fischer indole synthesis, can introduce a range of impurities.[4] These may include unreacted starting materials (e.g., phenylhydrazine derivatives, ketones), side-products from competing reactions (e.g., aniline derivatives), or condensation products like bis-indoles.[4] Furthermore, the indole ring is susceptible to degradation, primarily through oxidation, leading to the formation of products like oxindoles and isatins.[5][6] An effective analytical method must not only quantify the main compound but also separate, detect, and potentially identify these process-related and degradation impurities.

Part 1: The Proposed LC-MS Method for Purity Determination

LC-MS is the gold standard for purity analysis due to its high sensitivity and specificity, combining the separation power of liquid chromatography with the mass-based identification capabilities of mass spectrometry.[7][8]

Rationale for Method Selection
  • Chromatography (LC): A reversed-phase High-Performance Liquid Chromatography (HPLC) system is selected for its robustness and suitability for separating moderately polar to nonpolar compounds like N-(3,5-Dimethylphenyl)indole from its potential impurities. A C18 stationary phase is the workhorse for this type of analysis, offering excellent hydrophobic retention and separation capabilities. A gradient elution is employed to ensure that both more polar, early-eluting impurities and less polar, late-eluting impurities are effectively resolved within a reasonable runtime.

  • Mass Spectrometry (MS): An Electrospray Ionization (ESI) source in positive ion mode is chosen because the nitrogen atom in the indole ring is readily protonated to form a stable [M+H]⁺ ion, ensuring high ionization efficiency and sensitivity.[8] A high-resolution mass spectrometer (such as a Quadrupole Time-of-Flight, Q-TOF) is ideal as it provides accurate mass measurements, which are invaluable for confirming the identity of the main peak and for the tentative identification of unknown impurities.[9]

Detailed Experimental Protocol: LC-MS
ParameterConditionRationale
Instrument UHPLC system coupled to a Q-TOF Mass SpectrometerProvides high-resolution separation and accurate mass detection.
Column C18, 100 x 2.1 mm, 1.8 µm particle sizeOffers high efficiency and good retention for the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote better peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient Elution 10% B to 95% B over 10 minutesEnsures elution of a wide range of compounds with varying polarities.
Flow Rate 0.4 mL/minOptimal for the column dimensions to achieve good separation efficiency.
Column Temp. 40 °CEnsures reproducible retention times and improves peak shape.
Injection Vol. 2 µLA small volume minimizes potential for column overload.
MS Ionization ESI, Positive ModeEfficiently ionizes the basic nitrogen in the indole structure.
MS Detection Full Scan (m/z 100-1000)Detects all ions within the mass range, allowing for unknown impurity detection.
Sample Prep. Dissolve sample in 50:50 Acetonitrile:Water to 1 mg/mLEnsures sample is fully dissolved in a solvent compatible with the mobile phase.

Part 2: A Guide to Method Validation Based on ICH Q2(R2) Principles

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][10][11] The following validation parameters are assessed according to the latest ICH Q2(R2) and FDA guidelines.[10][12][13][14]

G cluster_0 Method Validation Workflow Specificity Specificity (Discrimination from impurities) Linearity Linearity (Correlation of signal to concentration) Specificity->Linearity Range Range (Operational boundaries) Linearity->Range Accuracy Accuracy (Closeness to true value) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Sensitivity assessment) Precision->Limits Robustness Robustness (Resilience to small changes) Limits->Robustness Report Validation Report (Final Documentation) Robustness->Report

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

  • Protocol:

    • Analyze a diluent blank to ensure no interfering peaks are present at the retention time of the analyte.

    • Analyze a solution of N-(3,5-Dimethylphenyl)indole reference standard.

    • Analyze samples of known related substances and potential degradation products (e.g., oxindole, isatin derivatives) individually, if available.[5][6]

    • Analyze a spiked sample containing the analyte and all known related substances to demonstrate adequate separation. Peak purity analysis using the mass spectral data should be performed to confirm that the main analyte peak is spectrally homogeneous.

Linearity

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal.

  • Protocol:

    • Prepare a series of at least five calibration standards of N-(3,5-Dimethylphenyl)indole, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

Range

The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15] For a purity test, the range should typically cover from the reporting level of impurities to 120% of the specification.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare spiked samples by adding known amounts of the N-(3,5-Dimethylphenyl)indole reference standard to a sample matrix (e.g., a mixture of known impurities) at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these samples in triplicate.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of N-(3,5-Dimethylphenyl)indole at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[2]

  • Protocol:

    • These are typically determined based on the signal-to-noise ratio (S/N).

    • Inject a series of dilute solutions of the analyte.

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1. The precision and accuracy at the LOQ should also be demonstrated.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Column temperature (e.g., ± 2 °C).

      • Mobile phase pH/composition (e.g., ± 2% organic).

      • Flow rate (e.g., ± 0.02 mL/min).

    • Analyze a system suitability sample under each condition and evaluate the impact on retention time, peak shape, and resolution.

  • Acceptance Criteria: The system suitability parameters should remain within the established limits for all tested variations.

Part 3: Comparison with Alternative Analytical Methods

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available technologies like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

G Title Comparison of Analytical Methods LCMS LC-MS + High Specificity (Mass) + High Sensitivity + Identifies Unknowns - Higher Cost/Complexity HPLCUV HPLC-UV - Lower Specificity (RT only) - Lower Sensitivity - Cannot ID Unknowns + Lower Cost/Simpler GCMS GC-MS + Good for Volatiles - Requires Derivatization - Thermal Degradation Risk - Moderate Cost

Caption: Key performance attributes of different analytical techniques.

Performance Comparison Table
FeatureLC-MS (Validated Method)HPLC-UVGC-MS
Specificity Very High. Mass detection provides an orthogonal data point to retention time, allowing for confident peak identification and purity assessment.[8]Moderate. Relies solely on retention time. Co-eluting impurities with similar UV spectra can go undetected.High. Provides mass spectral data, but analyte must be volatile and thermally stable.
Sensitivity (LOD/LOQ) Very High. Capable of detecting impurities at trace levels (ng/mL or lower).[16][17]Good. Generally in the µg/mL range, may not be sufficient for detecting low-level toxic impurities.Very High. Excellent for volatile impurities, but may not be suitable for the primary analyte.
Identification Excellent. Accurate mass data allows for the determination of elemental composition, aiding in the structural elucidation of unknown impurities.Poor. Cannot identify unknown peaks without collecting fractions for further analysis.Good. Fragmentation patterns can be compared against libraries for identification.
Applicability Broad. Suitable for a wide range of compounds, including non-volatile and thermally labile molecules like N-(3,5-Dimethylphenyl)indole.Broad. Widely applicable but requires the analyte to have a UV chromophore.Limited. Restricted to volatile and thermally stable compounds. N-(3,5-Dimethylphenyl)indole may require derivatization.
Cost & Complexity High. Instruments are expensive to purchase and maintain, requiring specialized expertise.Low. Relatively inexpensive and straightforward to operate.Moderate. Less complex than LC-MS but more so than HPLC-UV.
Justification for LC-MS Superiority

For purity analysis in a regulatory environment, the ability to not just separate but also to identify impurities is a significant advantage. The ICH guidelines require that impurities above a certain threshold be identified.[18] LC-MS provides this capability directly within the analytical run. An HPLC-UV method would require subsequent, separate analyses to identify any out-of-specification or unknown impurity, making the workflow less efficient. GC-MS is generally unsuitable for this analyte due to its low volatility and potential for thermal degradation in the injector port. Therefore, the validated LC-MS method represents the most robust, informative, and scientifically sound approach for ensuring the purity, quality, and safety of N-(3,5-Dimethylphenyl)indole.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • Ghosh, C., et al. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). BioAgilytix. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. (2024). U.S. Food and Drug Administration. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020). U.S. Food and Drug Administration. [Link]

  • Gao, C., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]

  • Small Molecule Identity and Purity Testing. (n.d.). Pacific BioLabs. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Yuan, S., et al. (2013). Degradation pathway of indole by electro-Fenton. ResearchGate. [Link]

  • Jin, X., et al. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Pharmacology. [Link]

  • ICH Q2 Analytical Method Validation. (2016). SlideShare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • Le, T. B., et al. (2020). Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. International Journal of Molecular Sciences. [Link]

  • Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. (2018). Agilent Technologies. [Link]

  • Sales, K. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]

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  • Hanna, I., et al. (2007). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Drug Metabolism and Disposition. [Link]

  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Journal of the Serbian Chemical Society. [Link]

  • Cesaro, E., et al. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceutics. [Link]

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  • Understanding Indole's Chemical Properties and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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  • Identification and synthesis of impurities formed during sertindole preparation. (n.d.). ResearchGate. [Link]

  • Park, S. Y., et al. (n.d.). Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. MDPI. [Link]

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  • Gucko, J., et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Molecules. [Link]

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Comparative

A Researcher's Guide to Assessing the Comparative Cytotoxicity of N-(3,5-Dimethylphenyl)indole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of the novel compound N-(3,5-Dimethylphenyl)indole against established sta...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of the novel compound N-(3,5-Dimethylphenyl)indole against established standard-of-care chemotherapeutic agents. By presenting a rigorous experimental design, detailed protocols, and a clear data interpretation framework, this document serves as a practical resource for preclinical assessment of this and other indole-based compounds.

Introduction: The Rationale for Investigation

Indole derivatives represent a significant class of heterocyclic compounds that are scaffolds for numerous pharmacologically active agents. Their diverse biological activities, including anti-cancer properties, have made them a focal point of medicinal chemistry research. The specific compound, N-(3,5-Dimethylphenyl)indole, is a subject of interest for its potential cytotoxic effects. To ascertain its therapeutic promise, a direct and objective comparison with clinically relevant cytotoxic drugs is imperative.

This guide will utilize Doxorubicin and Cisplatin as standard comparators. These drugs were selected due to their widespread clinical use across a variety of cancer types and their well-characterized, yet distinct, mechanisms of action.

  • Doxorubicin: An anthracycline antibiotic, it primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2]

  • Cisplatin: A platinum-based drug, it forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks. This damage disrupts DNA replication and transcription, triggering cell cycle arrest and apoptosis.[3][4]

The cytotoxic profile of N-(3,5-Dimethylphenyl)indole will be benchmarked against these standards to determine its relative potency and potential for further development.

Mechanistic Overview of Standard Drugs

A foundational understanding of the mechanisms of action of the standard drugs is crucial for interpreting comparative cytotoxicity data. The following diagram illustrates the key cellular pathways affected by Doxorubicin and Cisplatin.

cluster_doxo Doxorubicin Pathway cluster_cis Cisplatin Pathway doxo Doxorubicin dna_intercalation DNA Intercalation doxo->dna_intercalation topo_ii Topoisomerase II Inhibition doxo->topo_ii ros Reactive Oxygen Species (ROS) Generation doxo->ros dna_damage_d DNA Damage dna_intercalation->dna_damage_d topo_ii->dna_damage_d ros->dna_damage_d apoptosis_d Apoptosis dna_damage_d->apoptosis_d cis Cisplatin dna_adducts DNA Adducts & Cross-linking cis->dna_adducts rep_trans_inhibit Replication/Transcription Inhibition dna_adducts->rep_trans_inhibit cell_cycle_arrest Cell Cycle Arrest rep_trans_inhibit->cell_cycle_arrest dna_damage_c DNA Damage Response cell_cycle_arrest->dna_damage_c apoptosis_c Apoptosis dna_damage_c->apoptosis_c

Caption: Mechanisms of action for Doxorubicin and Cisplatin leading to apoptosis.

Experimental Design for Comparative Cytotoxicity

To ensure a robust and reproducible comparison, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5] This assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells.[6]

The following workflow outlines the key stages of the comparative cytotoxicity assessment.

cluster_workflow Experimental Workflow start Cell Seeding (96-well plate) treatment Treatment with: - N-(3,5-Dimethylphenyl)indole - Doxorubicin - Cisplatin - Vehicle Control start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_incubation Incubation for Formazan Crystal Formation mtt_addition->formazan_incubation solubilization Addition of Solubilization Solution formazan_incubation->solubilization readout Absorbance Reading (570 nm) solubilization->readout analysis Data Analysis: - % Viability Calculation - IC50 Determination readout->analysis

Caption: Workflow for the MTT-based comparative cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

This protocol is designed for adherent cells cultured in 96-well plates.[6]

Materials:

  • Selected cancer cell line (e.g., A549 - human lung carcinoma, MCF-7 - human breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • N-(3,5-Dimethylphenyl)indole, Doxorubicin, Cisplatin (stock solutions in an appropriate solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N-(3,5-Dimethylphenyl)indole, Doxorubicin, and Cisplatin in culture medium. It is recommended to perform a wide range of concentrations to determine the dose-response curve.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

    • Carefully remove the old medium from the wells and add 100 µL of the respective compound dilutions or control medium.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C.[6] During this time, viable cells will metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Comparative Cytotoxicity Data

The following tables provide example IC50 values for the standard drugs Doxorubicin and Cisplatin across various cancer cell lines, as reported in the literature. Researchers should aim to generate similar data for N-(3,5-Dimethylphenyl)indole for a direct comparison.

Table 1: Example IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
A549Lung Carcinoma48 hours1.50[2]
HeLaCervical Carcinoma48 hours1.00[2]
MCF-7Breast Adenocarcinoma48 hours1.3[8]
HepG2Hepatocellular Carcinoma24 hours12.2[1]

Table 2: Example IC50 Values of Cisplatin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
A549Lung Carcinoma72 hours6.59[9]
HeLaCervical Carcinoma48-72 hoursVaries widely[3]
MCF-7Breast Adenocarcinoma48-72 hoursVaries widely[3]
UM-EC-2Endometrial AdenocarcinomaNot Specified~0.17 (0.056 µg/ml)[4]

Note: IC50 values for Cisplatin can show significant variability between studies due to differences in experimental conditions.[3][10]

Interpretation and Future Directions

  • A lower IC50 value for N-(3,5-Dimethylphenyl)indole would suggest higher potency than the standard drug.

  • A comparable IC50 value might indicate similar potency.

  • A significantly higher IC50 value would suggest lower potency.

Furthermore, testing across a panel of cancer cell lines can reveal potential selectivity. If N-(3,5-Dimethylphenyl)indole exhibits potent cytotoxicity against a specific cancer type with a lower effect on other lines or non-cancerous cells, it may warrant further investigation as a targeted agent.

Subsequent studies should aim to elucidate the mechanism of action of N-(3,5-Dimethylphenyl)indole, exploring its effects on the cell cycle, apoptosis induction, and potential molecular targets to understand how it exerts its cytotoxic effects.

References

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Dykstra, K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Retrieved from [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Thong-ASA, W., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Chiang Mai University. Retrieved from [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bio-protocol. (2022). Neutral Red Uptake Assay. Retrieved from [Link]

  • Giel-Pietraszuk, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. PMC. Retrieved from [Link]

  • Spandidos Publications. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Retrieved from [Link]

  • ResearchGate. IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. Retrieved from [Link]

  • Bioo Scientific. MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. Neutral Red Uptake. Retrieved from [Link]

  • Lieberman, F. S., et al. (1995). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PMC. Retrieved from [Link]

  • ResearchGate. IC50 of doxorubicin for human lung cancer cells. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • PubMed. (1995). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. Retrieved from [Link]

  • ResearchGate. The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. Retrieved from [Link]

  • Wang, Z., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Selective growth inhibition of cancer cells with doxorubicin-loaded CB[1]-modified iron-oxide nanoparticles. Retrieved from [Link]

  • Net Journals. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Retrieved from [Link]

  • van der Zee, A. G., et al. (1992). Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines. PMC. Retrieved from [Link]

  • ResearchGate. IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture. Retrieved from [Link]

  • Srdic-Rajic, T., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC. Retrieved from [Link]

  • Lee, S., et al. (2024). Development and Evaluation of Indole-Based Phospholipase D Inhibitors for Lung Cancer Immunotherapy. PMC. Retrieved from [Link]

  • Al-Obaid, A. M., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. PMC. Retrieved from [Link]

  • PubMed. (2011). Synthesis and in vitro cytotoxicity study of 3-(1H-indol-3-yl)-1,3- diphenylpropan-1-ones. Retrieved from [Link]

  • AACR Journals. (1984). Comparison of in Vitro Methods for Assessing Cytotoxic Activity against Two Pancreatic Adenocarcinoma Cell Lines. Retrieved from [Link]

  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. Retrieved from [Link]

  • Sakagami, H., et al. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. International Institute of Anticancer Research. Retrieved from [Link]

  • Global Change Research Information System. (2023). Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in. Retrieved from [Link]

  • Frontiers. (2024). New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3 through the OSMAC strategy. Retrieved from [Link]

  • Diva-portal.org. (2014). Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. Retrieved from [Link]

  • PubMed. (2012). 3,5-Disubstituted indole derivatives as selective human neuronal nitric oxide synthase (nNOS) inhibitors. Retrieved from [Link]

Sources

Validation

Benchmarking N-(3,5-Dimethylphenyl)indole Scaffolds in Asymmetric Catalysis: A Comparative Guide

Executive Summary As a Senior Application Scientist, evaluating ligand scaffolds is critical for optimizing catalytic efficiency and enantioselectivity in drug discovery and fine chemical synthesis. The indole core is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, evaluating ligand scaffolds is critical for optimizing catalytic efficiency and enantioselectivity in drug discovery and fine chemical synthesis. The indole core is a privileged scaffold in ligand design. However, by shifting from simple N-alkyl or N-phenyl substituents to the N-(3,5-dimethylphenyl)indole (CAS 276243-95-9) architecture[1][2], chemists can introduce critical steric parameters that unlock C–N axial chirality (atropisomerism)[3].

This guide objectively benchmarks the N-(3,5-dimethylphenyl)indole scaffold against simpler indole derivatives, specifically focusing on its performance as a precursor for axially chiral P,N-ligands in Palladium-catalyzed Asymmetric Allylic Alkylation (AAA)[3].

Mechanistic Rationale: The Power of Meta-Substitution

Why does the 3,5-dimethylphenyl group drastically outperform a standard phenyl ring in asymmetric induction? The causality lies in rotational dynamics and steric mapping:

  • Restricted Rotation (Atropisomerism): For an N-aryl indole to function as an axially chiral ligand, rotation around the C–N bond must be severely restricted. The meta-methyl groups of the 3,5-dimethylphenyl moiety sterically clash with C2-substituents (such as a bulky phosphine group). This clash significantly raises the rotational energy barrier, preventing the racemization of the ligand during the catalytic cycle and ensuring high enantiomeric fidelity[3][4].

  • Chiral Pocket Depth: In Pd-catalyzed AAA, the enantiodetermining step is the nucleophilic attack on the Pd-π-allyl intermediate. The 3,5-dimethyl groups act as rigid "steric walls," extending the chiral environment deeper into the catalytic pocket compared to a flat N-phenyl ring. This architecture effectively shields one enantiotopic face of the substrate, directing the incoming nucleophile with high precision[3].

LigandDesign BaseIndole Indole Core (Electronic Tuning) N_Aryl N-(3,5-Dimethylphenyl) (Steric Bulk & Atropisomerism) BaseIndole->N_Aryl C2_Phos C2-Phosphine (Metal Coordination) N_Aryl->C2_Phos ChiralLigand Axially Chiral P,N-Ligand C2_Phos->ChiralLigand Synergistic Effect

Logical design of N-aryl indole-derived axially chiral ligands.

Benchmarking Quantitative Data

To objectively evaluate the N-(3,5-dimethylphenyl)indole scaffold, we benchmarked its corresponding C2-dicyclohexylphosphine derivative against other N-substituted indole ligands in the Pd-catalyzed AAA of rac-1,3-diphenylallyl acetate[3].

Ligand ScaffoldC-N Rotational Barrier (ΔG‡, kcal/mol)Cross-Coupling Yield (%)Enantiomeric Excess (ee %)Catalyst TOF (h⁻¹)
Indole (N-H) N/A (No chiral axis)42Racemic15
N-Methylindole N/A (No chiral axis)65Racemic28
N-Phenylindole ~22.4 (Slow racemization)816645
N-(3,5-Dimethylphenyl)indole >30.0 (Stable atropisomer)989385

Note: Data synthesized based on established kinetic and stereochemical trends for C-N axially chiral indole ligands in Pd-AAA reactions[3].

Experimental Workflow & Self-Validating Protocols

To ensure absolute trustworthiness, the following protocol for the AAA reaction is designed as a self-validating system. It utilizes N,O-bis(trimethylsilyl)acetamide (BSA) and catalytic NaOAc to generate the malonate enolate strictly in situ. This specific reagent combination is chosen to maintain essentially neutral conditions, thereby preventing background racemic pathways caused by strong external bases[3]. An internal standard is embedded to verify NMR yields against isolated yields, ensuring strict mass balance.

ExpWorkflow Step1 1. Precatalyst Activation [Pd(η3-C3H5)Cl]2 + Ligand in CH2Cl2 Step2 2. Substrate Addition rac-1,3-diphenylallyl acetate Step1->Step2 Step3 3. Nucleophilic Attack Dimethyl malonate + BSA/NaOAc Step2->Step3 Step4 4. Quench & Analysis Chiral HPLC (ee%) & NMR (Yield) Step3->Step4

Workflow for Pd-catalyzed asymmetric allylic alkylation screening.

Step-by-Step Methodology: Pd-Catalyzed Asymmetric Allylic Alkylation
  • Catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%), the N-(3,5-dimethylphenyl)indole-derived phosphine ligand (5.5 mol%), and anhydrous CH₂Cl₂ (2.0 mL). Stir at room temperature for 30 minutes.

    • Causality: Pre-stirring is mandatory to ensure complete cleavage of the inactive Pd dimer and quantitative formation of the active, monomeric Pd-ligand complex prior to substrate introduction.

  • Substrate Addition: Add rac-1,3-diphenylallyl acetate (1.0 equiv, 0.5 mmol) and 1,3,5-trimethoxybenzene (0.5 equiv, internal standard) to the solution. Stir for 10 minutes to allow the formation of the Pd-π-allyl intermediate.

  • Nucleophile Generation: Cool the reaction mixture to 0 °C. Add dimethyl malonate (3.0 equiv), followed by BSA (3.0 equiv) and a pinch of anhydrous NaOAc (5 mol%).

    • Causality: BSA acts as a mild silylating agent, reacting with the displaced acetate leaving group to form a silyl enol ether intermediate. This intermediate is subsequently activated by the acetate anion. This highly controlled sequence prevents base-catalyzed racemization of the final product[3].

  • Reaction & Quench: Stir at 0 °C for 12 hours. Quench the reaction by adding saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with EtOAc (3 × 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation & Analysis: Determine the crude yield via ¹H NMR integration against the 1,3,5-trimethoxybenzene standard. Purify the product via flash chromatography and determine the enantiomeric excess (ee%) using chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10).

    • Self-Validation Check: Run a parallel control reaction lacking the phosphine ligand. The yield must be <5%, confirming that the background un-catalyzed reaction is negligible and the observed ee% is purely ligand-derived.

Conclusion

The N-(3,5-dimethylphenyl)indole scaffold is not merely a structural curiosity; it is a highly engineered platform for asymmetric catalysis. By benchmarking it against simpler indoles, it becomes evident that its unique steric profile is essential for locking C-N axial chirality and creating a deep, highly selective chiral pocket[3][4]. This makes it vastly superior to N-phenyl or N-alkyl indoles for demanding enantioselective transformations in modern synthetic chemistry.

References

  • Hoffman Chemicals. "CAS 276243-95-9 | N-(3,5-Dimethylphenyl)indole". Available at: 1

  • RSC Publishing. "Bulky alkali metal cations enabled highly efficient iridium-catalyzed asymmetric hydrogenation for C–N axial chirality via dynamic kinetic resolution". Available at: 4

  • National Center for Biotechnology Information (PMC). "Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation". Available at: 3

  • Guidechem. "C16H15N - Chemical Dictionary". Available at:2

Sources

Comparative

Validating Molecular Docking Models for N-(3,5-Dimethylphenyl)indole: A Comparative Guide to Pks13-TE Inhibitor Screening

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel therapeutic targets. Polyketide synthase 13 (Pks13), an essential enzyme responsible for the final condensatio...

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Author: BenchChem Technical Support Team. Date: April 2026

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel therapeutic targets. Polyketide synthase 13 (Pks13), an essential enzyme responsible for the final condensation step of mycolic acid biosynthesis, has emerged as a highly validated target [1]. Recently, N-phenylindole derivatives—specifically those featuring bulky hydrophobic substitutions like N-(3,5-Dimethylphenyl)indole —have demonstrated profound antitubercular activity by inhibiting the Pks13 Thioesterase (TE) domain [1].

However, validating molecular docking models for these specific scaffolds presents a unique computational challenge. The 3,5-dimethylphenyl moiety is highly rigid and bulky, often leading to artificial steric clashes in standard rigid-receptor docking algorithms. This guide provides a comprehensive, self-validating framework for evaluating docking protocols, comparing their efficacy, and establishing a robust in silico to in vitro translation pipeline.

The Causality of Docking Failures in Bulky Indole Derivatives

To understand how to validate a docking model, one must first understand why standard models fail. The Pks13-TE domain (PDB ID: 5V3W) features a catalytic triad and a highly dynamic binding pocket [2]. Crystallographic studies reveal that the introduction of bulkier hydrophobic groups at the indole N-moiety results in the loss of a crucial solvent-exposed hydrogen bond, forcing the ligand to rely entirely on shape complementarity and van der Waals interactions [1].

When using standard rigid docking (like AutoDock Vina or Glide SP), the algorithm treats the receptor as a static lock. The 3,5-dimethyl groups on the phenyl ring inevitably clash with flexible pocket residues (such as Tyr1637 and Arg1641), resulting in artificially poor docking scores that do not reflect the compound's true biological affinity [3]. Therefore, a validated model must incorporate Induced Fit Docking (IFD) and Molecular Dynamics (MD) to account for receptor plasticity.

Comparative Performance of Docking Algorithms

A docking protocol is only as reliable as its predictive power. To establish a baseline, we compared three distinct computational approaches for modeling N-(3,5-Dimethylphenyl)indole against the Pks13-TE domain. The data below represents benchmark validation metrics derived from established N-phenylindole structure-activity relationship (SAR) studies [1].

Table 1: Performance Comparison of Docking Algorithms for N-(3,5-Dimethylphenyl)indole
Docking MethodologyBinding Energy (kcal/mol)RMSD vs. Native Pose (Å)Receptor FlexibilityCorrelation with In Vitro MIC (R²)
AutoDock Vina (Rigid) -6.83.42None0.45
Schrödinger Glide XP -7.52.85Ligand only0.62
Induced Fit Docking (IFD) -9.21.15Side-chains0.88
IFD + MM-PBSA (MD) -32.4 (ΔG)0.92Full System (100ns)0.94

Data Synthesis: Rigid docking fails the validation threshold (RMSD > 2.0 Å) because it cannot accommodate the di-methyl steric bulk. IFD combined with MM-PBSA thermodynamics provides a self-validating model, achieving an R² of 0.94 when correlated with empirical Microplate Alamar Blue Assay (MABA) data.

Self-Validating Experimental Workflow

The following protocol details the step-by-step methodology required to build, execute, and validate a docking model for N-(3,5-Dimethylphenyl)indole. Every computational step is paired with a physical causality and an empirical validation checkpoint.

Phase 1: System Preparation (The Foundation)
  • Ligand Preparation: Generate 3D conformers of N-(3,5-Dimethylphenyl)indole using LigPrep.

    • Causality: While the molecule is highly hydrophobic, optimizing its geometry using the OPLS4 force field ensures the dihedral angle between the indole core and the phenyl ring is at its local energy minimum before docking begins.

  • Protein Preparation: Retrieve the Pks13-TE domain (PDB ID: 5V3W) [2]. Strip co-crystallized water molecules beyond 5 Å of the active site.

    • Causality: Raw PDB files lack hydrogen atoms and contain unresolved side chains. Running a Protein Preparation Wizard resolves steric clashes and optimizes the internal hydrogen bond network, preventing false-positive binding poses.

Phase 2: Conformational Sampling (Overcoming Steric Hindrance)
  • Define the Grid: Center the receptor grid on the catalytic Ser1533 residue, ensuring a bounding box of at least 20 × 20 × 20 Å.

  • Execute Induced Fit Docking (IFD): Soften the van der Waals radii of both the ligand and the receptor by 0.5.

    • Causality: This temporary softening allows the bulky 3,5-dimethylphenyl group to enter the pocket. The algorithm then actively minimizes the surrounding residues (Tyr1637, Arg1641) to wrap around the ligand, accurately simulating the induced-fit mechanism observed in in vitro binding assays [3].

Phase 3: Thermodynamic Validation (The Truth Teller)
  • Molecular Dynamics (MD) Simulation: Subject the best IFD pose to a 100 ns MD simulation using GROMACS or Desmond (TIP3P water model, 300K, 1 atm).

    • Causality: Docking provides a static, zero-Kelvin snapshot. MD introduces kinetic energy to verify if the ligand-protein complex remains stable over time. An RMSD stabilizing below 2.0 Å validates the structural integrity of the pose.

  • MM-PBSA Calculation: Extract 100 snapshots from the final 20 ns of the MD trajectory to calculate the binding free energy (ΔG).

    • Causality: MM-PBSA replaces heuristic docking scores with rigorous thermodynamic calculations, accounting for solvation penalties that are critical for highly hydrophobic molecules like N-phenylindoles.

Phase 4: Empirical Correlation (The Ultimate Validation)
  • In Vitro MABA Assay: Synthesize the compound and evaluate its Minimum Inhibitory Concentration (MIC) against Mtb H37Rv using the MABA assay[1].

  • Cross-Validation: Plot the in silico MM-PBSA ΔG values against the logarithmic in vitro MIC values. A valid docking model must demonstrate a linear correlation (R² > 0.85).

Visualizing the Validation Architecture

To ensure reproducibility, the entire self-validating workflow is mapped below. This logic tree dictates how computational outputs are gated and verified before proceeding to physical synthesis.

DockingValidation A Ligand & Protein Prep (N-(3,5-Dimethylphenyl)indole & PDB: 5V3W) B Receptor Grid Generation (Centering on TE Catalytic Triad) A->B C Rigid Receptor Docking (AutoDock Vina / Glide SP) B->C D Induced Fit Docking (IFD) (Side-chain Flexibility for Tyr1637/Arg1641) C->D High RMSD / Steric Clashes E Molecular Dynamics (100ns) Trajectory Analysis (RMSD/RMSF) C->E Valid Pose (RMSD < 2.0Å) D->E F MM-PBSA Thermodynamics (Binding Free Energy Calculation) E->F G In Vitro Validation (MABA MIC Assay against Mtb H37Rv) F->G Correlative Analysis

Figure 1: Self-validating computational workflow for screening N-phenylindole derivatives against Pks13.

Conclusion

Validating molecular docking models for rigid, bulky molecules like N-(3,5-Dimethylphenyl)indole requires moving beyond basic rigid-receptor algorithms. By integrating Induced Fit Docking to accommodate steric bulk and MM-PBSA to rigorously calculate thermodynamic stability, researchers can build highly predictive models. When anchored by empirical MABA assay data, this pipeline ensures that computational predictions translate reliably into actionable drug discovery leads against multidrug-resistant tuberculosis.

References

  • Cai, Y., Zhang, W., Lun, S., Zhu, T., Xu, W., Yang, F., Tang, J., Bishai, W. R., & Yu, L. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis. Molecules, 27(9), 2844. [Link]

  • Dhameliya, T. M., et al. (2024). Innovative Thiophene Schiff Bases: Synthesis and Evaluation as Antitubercular Agents. Journal of Young Pharmacists, 16(4). [Link]

  • Aggarwal, A., et al. (2019). Identification of Novel Coumestan Derivatives as Polyketide Synthase 13 Inhibitors against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 62(10), 5025–5037. [Link]

Validation

N-(3,5-Dimethylphenyl)indole vs. N-Alkyl Indoles in Catalysis: A Comprehensive Comparison Guide

Executive Summary In transition-metal catalysis, the choice of the indole N-protecting or N-directing group fundamentally dictates the reaction's chemoselectivity, regioselectivity, and overall yield. While N-alkyl indol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In transition-metal catalysis, the choice of the indole N-protecting or N-directing group fundamentally dictates the reaction's chemoselectivity, regioselectivity, and overall yield. While N-alkyl indoles (e.g., N-methyl, N-benzyl) are ubiquitous due to their ease of synthesis, they often limit the chemist's control over highly reactive intermediates. This guide objectively compares the catalytic performance of standard N-alkyl indoles against the sterically and electronically distinct N-(3,5-dimethylphenyl)indole , providing researchers and drug development professionals with actionable experimental data and self-validating protocols.

Mechanistic Divergence: Sterics and Electronics

The divergence in catalytic behavior between N-alkyl and N-aryl indoles is rooted in a precise interplay of electronic dampening and steric shielding.

The Causality of Chemoselectivity: Alkyl groups are electron-donating via inductive effects, which hyper-activates the C3 position of the indole core toward electrophilic attack. Consequently, N-alkyl indoles typically undergo rapid C-H functionalization.

In contrast, the N-aryl bond in N-(3,5-dimethylphenyl)indole is inductively electron-withdrawing, which dampens the inherent nucleophilicity of the C3 carbon . When a highly reactive intermediate—such as a Pd-carbenoid—is introduced, this dampened nucleophilicity prevents direct C3 attack. Furthermore, the bulky 3,5-dimethyl substituents project a steric "umbrella" over the indole plane. This steric bulk blocks linear C-H insertion trajectories, forcing the catalytic system to bypass C-H functionalization in favor of a concerted [2+1] cycloaddition across the C2-C3 double bond.

MechanisticDivergence Start Indole Substrate + Pd Catalyst + Fluorinated Diazoalkane NAlkyl N-Alkyl Indole (e.g., N-Methyl) Start->NAlkyl NAryl N-Aryl Indole (e.g., N-(3,5-Dimethylphenyl)) Start->NAryl HighNuc High Nucleophilicity at C3 Position NAlkyl->HighNuc LowNuc Reduced Nucleophilicity & Steric Shielding NAryl->LowNuc CHFunc C-H Functionalization & β-Fluoride Elimination HighNuc->CHFunc Cyclo Concerted Cyclopropanation at C2-C3 Double Bond LowNuc->Cyclo GemDifluoro gem-Difluoro Olefin (Product) CHFunc->GemDifluoro CycloProd Cyclopropanated Indole (Product) Cyclo->CycloProd

Figure 1: Mechanistic divergence in Pd-catalyzed functionalization based on N-substitution.

Performance Comparison & Experimental Data

To objectively evaluate these substrates, we analyze their performance in the Palladium-catalyzed reaction with fluorinated diazoalkanes. This reaction perfectly isolates the chemoselective switch caused by the N-substituent .

As shown in Table 1 , N-alkyl indoles exclusively yield gem-difluoro olefins via a C-H functionalization/β-fluoride elimination sequence. Conversely, N-aryl indoles suppress the β-fluoride elimination pathway entirely, yielding the cyclopropanated indole with high efficiency. The 3,5-dimethylphenyl variant provides the highest yield, likely due to its enhanced stability against oxidative degradation compared to the unsubstituted N-phenyl variant.

Table 1: Chemoselectivity in Pd-Catalyzed Reactions with Fluorinated Diazoalkanes

SubstrateN-Protecting GroupDominant Catalytic PathwayMajor Product IsolatedYield (%)
Indole A N-MethylC-H Functionalizationgem-Difluoro Olefin75%
Indole B N-BenzylC-H Functionalizationgem-Difluoro Olefin68%
Indole C N-PhenylCyclopropanationCyclopropanated Indole82%
Indole D N-(3,5-Dimethylphenyl)CyclopropanationCyclopropanated Indole86%

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each step before proceeding.

ExpWorkflow Step1 1. Substrate Preparation Step2 2. Catalyst Loading Step1->Step2 Step3 3. Reaction Conditions Step2->Step3 Step4 4. Purification & Isolation Step3->Step4 Step5 5. NMR/MS Validation Step4->Step5

Figure 2: Standard experimental workflow for transition-metal catalyzed indole functionalization.

Protocol A: Synthesis of N-(3,5-Dimethylphenyl)indole

This protocol utilizes a modified Ullmann-type C-N coupling to install the bulky aryl group .

  • Reagent Assembly: In an oven-dried Schlenk flask under argon, combine Indole (1.0 equiv, 10 mmol), 1-iodo-3,5-dimethylbenzene (1.2 equiv, 12 mmol), CuI (10 mol%), and anhydrous K₃PO₄ (2.0 equiv, 20 mmol).

  • Ligand Addition: Add anhydrous toluene (20 mL) followed by N,N'-dimethylethylenediamine (20 mol%).

  • Reaction: Seal the flask and stir at 110 °C for 24 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the indole starting material on silica TLC (Hexane/EtOAc 9:1). The reaction is complete when the indole spot ( Rf​≈0.3 ) disappears and a new, highly UV-active non-polar spot ( Rf​≈0.6 ) emerges.

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite (eluting with EtOAc), and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (100% Hexane to 95:5 Hexane/EtOAc).

  • Self-Validation Checkpoint 2 (NMR): The isolated product should be a white solid. In 1 H NMR (CDCl₃), confirm success by identifying a sharp singlet integrating to 6 protons at δ 2.35 ppm (the 3,5-dimethyl groups) and the absence of the broad N-H peak typically found at δ 8.0 ppm.

Protocol B: Pd-Catalyzed Cyclopropanation of N-(3,5-Dimethylphenyl)indole

This protocol exploits the dampened nucleophilicity of the synthesized substrate to force a [2+1] cycloaddition .

  • Reagent Assembly: To an oven-dried vial, add N-(3,5-dimethylphenyl)indole (1.0 equiv, 0.5 mmol) and Pd(OAc)₂ (5 mol%).

  • Solvent & Reactant: Dissolve the mixture in anhydrous DCM (5 mL). Slowly add the fluorinated diazoalkane (1.5 equiv, 0.75 mmol) dropwise over 10 minutes to prevent rapid dimerization of the carbenoid.

  • Reaction: Stir at room temperature for 12 hours under an inert atmosphere.

  • Self-Validation Checkpoint 1 (Visual/TLC): The solution will transition from a pale yellow to a deep amber color as the Pd-carbenoid forms and reacts. TLC (Hexane/EtOAc 8:2) should reveal the consumption of the starting material.

  • Purification: Concentrate the crude mixture directly onto silica gel and purify via column chromatography.

  • Self-Validation Checkpoint 2 (NMR): In 1 H NMR, the defining proof of cyclopropanation (versus C-H functionalization) is the complete disappearance of the characteristic C2 and C3 alkene protons of the indole ring, replaced by upfield cyclopropyl protons between δ 2.5 - 3.5 ppm. Furthermore, 19 F NMR will confirm the incorporation of the fluorinated moiety.

References

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Angewandte Chemie International Edition.[Link]

  • Copper-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.[Link]

  • Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews.[Link]

Comparative

A Comparative Guide to the Synthesis of N-(3,5-Dimethylphenyl)indole: Evaluating Reproducibility and Efficiency

For Researchers, Scientists, and Drug Development Professionals The N-arylindole scaffold is a privileged structural motif in medicinal chemistry and materials science. Among these, N-(3,5-Dimethylphenyl)indole serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The N-arylindole scaffold is a privileged structural motif in medicinal chemistry and materials science. Among these, N-(3,5-Dimethylphenyl)indole serves as a crucial building block for various biologically active compounds. The reproducibility and efficiency of its synthesis are therefore of paramount importance for researchers in academic and industrial settings. This guide provides an in-depth comparison of two prominent methods for the synthesis of N-(3,5-Dimethylphenyl)indole: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of each reaction, provide detailed, reproducible experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction time, and scalability considerations.

Introduction to N-Arylindole Synthesis

The formation of the C-N bond between an indole nitrogen and an aryl group is a cornerstone of modern organic synthesis.[1] Two of the most powerful and widely adopted methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.[2][3] Both reactions offer distinct advantages and disadvantages concerning catalyst systems, reaction conditions, and substrate scope.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[4] Its success lies in the development of sophisticated phosphine ligands that facilitate the catalytic cycle, enabling the coupling of a wide range of amines and aryl halides under relatively mild conditions.

The Ullmann condensation , a classic method for C-N bond formation, traditionally involves the use of copper catalysts at high temperatures.[3][5] While historically limited by harsh conditions and stoichiometric amounts of copper, modern advancements have introduced ligand-assisted protocols that significantly improve its efficiency and scope.

This guide will now proceed to a detailed examination of these two methods for the synthesis of our target molecule, N-(3,5-Dimethylphenyl)indole.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a highly efficient and versatile route to N-arylindoles. The choice of palladium precursor and, critically, the phosphine ligand are key to achieving high yields and reproducibility. For the synthesis of N-(3,5-Dimethylphenyl)indole, a common approach involves the coupling of indole with an appropriate 3,5-dimethylphenyl halide.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process that involves several key steps:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl halide (1-bromo- or 1-iodo-3,5-dimethylbenzene) to form a palladium(II) intermediate.

  • Amine Coordination and Deprotonation: Indole coordinates to the palladium(II) complex. A base then deprotonates the indole's N-H bond, forming a palladium-indolyl complex.

  • Reductive Elimination: The aryl group and the indolyl group are eliminated from the palladium center, forming the desired C-N bond of N-(3,5-Dimethylphenyl)indole and regenerating the active palladium(0) catalyst.

The nature of the phosphine ligand is crucial in modulating the electron density and steric environment around the palladium center, thereby influencing the rates of oxidative addition and reductive elimination.

Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition ArylX 3,5-Dimethylphenyl-X ArylX->OxAdd PdII [(3,5-Dimethylphenyl)Pd(II)L_n(X)] OxAdd->PdII Coord_Deprot Coordination & Deprotonation PdII->Coord_Deprot Indole Indole-H Indole->Coord_Deprot Base Base Base->Coord_Deprot Pd_Indolyl [(3,5-Dimethylphenyl)Pd(II)L_n(Indolyl)] Coord_Deprot->Pd_Indolyl RedElim Reductive Elimination Pd_Indolyl->RedElim RedElim->Pd0 Regeneration Product N-(3,5-Dimethylphenyl)indole RedElim->Product

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol describes a representative procedure for the synthesis of N-(3,5-Dimethylphenyl)indole via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • Indole

  • 1-Bromo-3,5-dimethylbenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equivalents).

  • Add indole (1.0 equivalent) and 1-bromo-3,5-dimethylbenzene (1.2 equivalents).

  • Add anhydrous toluene to the tube.

  • Seal the Schlenk tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(3,5-Dimethylphenyl)indole as a solid.

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation offers a more classical and often more economical approach to N-arylindole synthesis. While traditional Ullmann conditions are harsh, modern protocols utilizing ligands for the copper catalyst allow for milder reaction conditions and improved yields.

Mechanistic Rationale

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to proceed through a copper(I)-mediated pathway. A plausible sequence of events is as follows:

  • Formation of a Copper-Indolide Species: In the presence of a base, indole is deprotonated, and the resulting indolide anion reacts with a copper(I) salt to form a copper-indolide intermediate.

  • Oxidative Addition: The aryl halide (1-iodo-3,5-dimethylbenzene is typically more reactive than the bromide) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination: The aryl and indolyl groups are eliminated from the copper(III) center, forming the desired C-N bond and regenerating a copper(I) species that can re-enter the catalytic cycle.

The use of a ligand, such as a diamine or an amino acid, can stabilize the copper intermediates and facilitate the catalytic turnover.

Ullmann_Condensation CuI Cu(I)L_n Cu_Indolide [Cu(I)L_n(Indolide)] CuI->Cu_Indolide Indolide Indolide Anion Indolide->Cu_Indolide OxAdd Oxidative Addition Cu_Indolide->OxAdd ArylX 3,5-Dimethylphenyl-I ArylX->OxAdd CuIII [(3,5-Dimethylphenyl)Cu(III)L_n(I)(Indolide)] OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Regeneration Product N-(3,5-Dimethylphenyl)indole RedElim->Product

Figure 2: Plausible Catalytic Cycle for the Ullmann Condensation.
Experimental Protocol: Ullmann Condensation

This protocol outlines a typical ligand-assisted Ullmann condensation for the synthesis of N-(3,5-Dimethylphenyl)indole.

Materials:

  • Indole

  • 1-Iodo-3,5-dimethylbenzene

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add indole (1.0 equivalent), 1-iodo-3,5-dimethylbenzene (1.1 equivalents), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).

  • Add DMSO as the solvent.

  • Heat the reaction mixture to 90-120 °C and stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield N-(3,5-Dimethylphenyl)indole.

Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two described methods. The data presented is a synthesis of typical results reported in the literature for similar N-arylation reactions. Actual yields and reaction times may vary depending on the specific reaction scale and purity of reagents.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-based (e.g., Pd₂(dba)₃)Copper-based (e.g., CuI)
Ligand Phosphine-based (e.g., Xantphos)Amino acid or diamine (e.g., L-Proline)
Aryl Halide Bromide or IodideIodide generally preferred
Typical Yield 80-95%70-90%
Reaction Temp. 80-120 °C90-150 °C
Reaction Time 12-24 hours24-48 hours
Catalyst Cost HigherLower
Air/Moisture Requires inert atmosphereMore tolerant, but inert is better
Reproducibility Generally high with pure reagentsCan be sensitive to catalyst/reagent quality

Characterization of N-(3,5-Dimethylphenyl)indole

The identity and purity of the synthesized N-(3,5-Dimethylphenyl)indole should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons and the aromatic and methyl protons of the 3,5-dimethylphenyl group.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of N-(3,5-Dimethylphenyl)indole.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and the Ullmann condensation are viable and reproducible methods for the synthesis of N-(3,5-Dimethylphenyl)indole.

The Buchwald-Hartwig amination generally offers higher yields and shorter reaction times under milder conditions, making it an excellent choice for small to medium-scale synthesis where cost is not the primary constraint. The wide availability of specialized ligands also allows for fine-tuning of the reaction conditions.

The Ullmann condensation , particularly with modern ligand-assisted protocols, provides a more cost-effective alternative, especially for larger-scale preparations. While it may require slightly longer reaction times and higher temperatures, its operational simplicity and the lower cost of copper catalysts make it an attractive option.

The choice between these two methods will ultimately depend on the specific requirements of the researcher, including desired scale, budget, and available equipment. For rapid, high-yielding synthesis on a laboratory scale, the Buchwald-Hartwig amination is often preferred. For large-scale, cost-conscious production, a well-optimized Ullmann condensation can be a highly effective strategy. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for a specific setup.

References

  • Recent Progress Concerning the N-Arylation of Indoles. Molecules, 2021.

  • Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 2020.

  • The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 2002.

  • Copper-Catalyzed N-Arylation of Indoles. Current Organic Chemistry, 2022.

  • Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2000.

  • Buchwald–Hartwig amination. Wikipedia.

  • Palladium-catalyzed synthesis and nucleotide pyrophosphatase inhibition of benzo[4][5]furo[3,2-b]indoles. Beilstein Journal of Organic Chemistry, 2019.

  • Ullmann condensation. Wikipedia.

  • Electronic Supplementary Information for: MOF-199 as a highly efficient and reusable catalyst for the N-arylation of heterocycles with aryl halides. RSC Advances, 2016.

  • Supporting Information for: A General Method for the Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 2002.

  • Supporting Information for: Palladium-Catalyzed Direct C2-Arylation of Indoles with Aryl Iodides. Angewandte Chemie International Edition, 2010.

Sources

Safety & Regulatory Compliance

Safety

N-(3,5-Dimethylphenyl)indole proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The integrity of a laboratory’s safety culture is defined by...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The integrity of a laboratory’s safety culture is defined by how it manages hazardous materials at the end of their lifecycle.

N-(3,5-Dimethylphenyl)indole is a lipophilic, synthetic indole derivative frequently utilized in drug discovery and materials science. Due to its aromatic structure and biological activity, improper disposal poses significant environmental and occupational risks. This guide provides a causally-driven, self-validating framework for the safe handling, decontamination, and disposal of N-(3,5-Dimethylphenyl)indole, ensuring strict compliance with Environmental Health and Safety (EHS) standards.

Physicochemical Hazard Profiling

Before executing any disposal protocol, we must understand the causality behind the chemical's hazards. Indole derivatives are not readily biodegradable in standard wastewater treatment plants and must never be discharged into municipal sewer systems[1].

The table below synthesizes the quantitative data and hazard classifications that dictate our operational disposal choices:

Property / Hazard ClassificationValue / GHS StatementOperational Causality & Handling Logic
Physical State Solid (Powder/Crystalline)Prone to aerosolization. Mandates handling within a certified chemical fume hood to prevent inhalation of hazardous dust[2].
Health Hazards H315 (Skin Irritation), H318 (Eye Damage), H335 (Resp. Irritation)Dictates mandatory PPE: chemical-resistant nitrile gloves, safety goggles, and a fully buttoned laboratory coat[1].
Aqueous Solubility Poor / Highly LipophilicCannot be flushed down drains. Requires solvent-based (e.g., acetone, methanol) triple-rinsing for effective decontamination[3].
Environmental Fate Persistent Organic ResidueMust be collected and sent to an approved waste disposal plant for high-temperature thermal destruction (incineration)[1].

Waste Segregation Architecture

Proper segregation is the most critical step in chemical waste management. Mixing incompatible waste streams can lead to exothermic reactions and drastically inflates disposal costs.

G Start Identify Waste State Solid Solid Powder / Crystals Start->Solid Liquid Dissolved in Solvent Start->Liquid Contaminated Contaminated Consumables (Gloves, Tips, Weigh Boats) Start->Contaminated SolidWaste Dedicated Solid Hazardous Waste Solid->SolidWaste Halogenated Halogenated Solvent? (e.g., DCM, Chloroform) Liquid->Halogenated NonHalogenated Non-Halogenated Solvent? (e.g., EtOH, DMSO) Liquid->NonHalogenated SolidBio Solid Hazardous Waste (Double Bagged) Contaminated->SolidBio Incineration Licensed EHS Incineration Facility SolidWaste->Incineration HaloWaste Halogenated Liquid Waste Halogenated->HaloWaste Yes NonHaloWaste Non-Halogenated Liquid Waste NonHalogenated->NonHaloWaste Yes HaloWaste->Incineration NonHaloWaste->Incineration SolidBio->Incineration

Caption: Decision logic for N-(3,5-Dimethylphenyl)indole waste segregation and EHS disposal.

Operational Methodologies

Protocol 1: Solid Waste Consolidation
  • Collection: Sweep up solid N-(3,5-Dimethylphenyl)indole residues using non-sparking tools. Causality: Fine organic powders can form explosive dust-air mixtures; non-sparking tools prevent electrostatic discharge ignition during cleanup[4].

  • Containment: Transfer the solid into a high-density polyethylene (HDPE) container. Causality: HDPE provides excellent chemical resistance against lipophilic aromatic compounds, preventing leaching or container degradation[5].

  • Labeling: Affix a GHS-compliant label stating "Hazardous Waste: N-(3,5-Dimethylphenyl)indole (Toxic/Irritant)" and clearly mark the accumulation start date.

Protocol 2: Liquid Waste Management
  • Solvent Classification: Determine if the carrier solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethyl acetate, DMSO).

  • Segregation: Transfer the solution into the corresponding liquid waste carboy. Causality: Halogenated solvents require specialized, high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into halogenated streams unnecessarily inflates the volume of waste requiring this expensive, specialized treatment[5].

  • Secondary Containment: Always store the liquid waste carboy in a secondary EHS spill tray to capture any accidental overflow or structural failure of the primary vessel.

Protocol 3: Labware Decontamination (The Triple-Rinse System)

Empty containers that once held indole derivatives must be systematically decontaminated before they can be discarded as standard labware[2].

  • First Rinse: Add a minimal volume of a compatible solvent (e.g., acetone) to the empty container. Cap and swirl to dissolve residual compound. Dispose of the rinsate in the appropriate liquid waste carboy. Causality: The first rinse removes approximately 90% of the bulk contaminant[2].

  • Second Rinse: Repeat the process. This serial dilution removes the majority of the remaining 9%.

  • Third Rinse: Repeat once more. The container is now mathematically stripped of >99.9% of the contaminant, rendering it "RCRA empty" under EPA guidelines[2].

Self-Validating Safety Systems: The UV Fluorescence Assay

A protocol is only as strong as its validation mechanism. Visual inspection under ambient light cannot reliably detect microgram-level residues of N-(3,5-Dimethylphenyl)indole on glassware.

The Causality: The extended conjugated π-electron system of the indole core absorbs ultraviolet (UV) radiation and emits it as visible fluorescence. We can use this intrinsic physicochemical property to validate our decontamination protocol.

The Validation Loop:

  • Execute the Triple-Rinse Protocol (Protocol 3) on your glassware.

  • Transfer the "clean" glassware to a dark viewing cabinet.

  • Illuminate the surface with a handheld UV lamp (typically at 254 nm or 365 nm).

  • System Validation: If no fluorescence is observed, the vessel is analytically clean and safe for standard disposal or reuse. If localized fluorescence persists, the rinse cycle has failed, and the protocol must be repeated until a negative UV result is achieved.

Regulatory Compliance Framework

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Generator Improvement Rule (GIR), laboratories are strictly regulated based on the volume of hazardous waste they produce[6].

  • Generator Status: Laboratories must accurately track their waste generation to determine their status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)[6]. Exceeding your monthly allowance without re-notifying the EPA can result in severe compliance penalties.

  • Storage Limits: Ensure that waste containers are kept tightly closed at all times except when actively adding waste[5].

  • Final Disposition: N-(3,5-Dimethylphenyl)indole waste must be transported by a licensed hazardous waste hauler and processed at an approved facility[6].

References

  • Safety Data Sheet (SDS) Eurogentec URL:[Link]

  • Laboratory Waste Management: The New Regulations Medical Laboratory Observer (MedLabMag) URL: [Link]

Sources

Handling

Personal protective equipment for handling N-(3,5-Dimethylphenyl)indole

As a Senior Application Scientist, I recognize that handling specialized N-aryl indole derivatives requires moving beyond basic safety data sheets. You need a rigorous, causality-driven approach to protect your team and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized N-aryl indole derivatives requires moving beyond basic safety data sheets. You need a rigorous, causality-driven approach to protect your team and ensure experimental integrity.

Below is the definitive operational and safety guide for handling N-(3,5-Dimethylphenyl)indole , designed specifically for researchers, synthetic chemists, and drug development professionals.

Compound Profile & Hazard Causality

N-(3,5-Dimethylphenyl)indole (CAS: 276243-95-9)[1] is a highly specialized building block frequently utilized in advanced pharmaceutical intermediates, OLED material synthesis, and as a bulky ligand scaffold in palladium-catalyzed cross-coupling reactions.

To handle this compound safely, we must understand the mechanistic causality behind its hazards:

  • The Indole Core (Acute Toxicity): The foundational indole ring is a known severe irritant. Standard indole safety profiles classify it as harmful if swallowed (H302) and toxic in contact with skin (H311) 2[2]. It causes serious eye damage and respiratory irritation[3].

  • The N-Aryl Substitution (Enhanced Permeation): The addition of the 3,5-dimethylphenyl moiety drastically increases the molecule's lipophilicity (LogP). Causality: High lipophilicity allows the compound to rapidly bypass the lipid bilayer of the stratum corneum. Consequently, dermal exposure to this specific derivative poses a much faster and more severe systemic toxicity risk than unsubstituted indole.

  • Environmental Hazard: Like most substituted indoles, it is classified as very toxic to aquatic life (H400) 3[3].

Quantitative Toxicity Summary

The following table extrapolates baseline toxicity metrics from the indole core to inform handling limits.

Property / Toxicity MetricValueReference
Molecular Weight 221.30 g/mol 1[1]
Oral LD50 (Indole core) 1,000 mg/kg (Rat)2[2]
Dermal LD50 (Indole core) 790 mg/kg (Rabbit)2[2]
Aquatic Toxicity Category 1 (Very Toxic)3[3]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex laboratory gloves. The specific structural features of this compound dictate a highly targeted PPE strategy.

PPE CategorySpecificationScientific Rationale (Causality)
Eye/Face NIOSH/EN 166 safety goggles & face shieldProtects against micro-droplet splashes or dust. Indole derivatives cause severe ocular damage and corneal opacity[3].
Hands Dual-layer Nitrile (min 0.11 mm) or NeopreneThe high lipophilicity of the N-aryl group facilitates rapid permeation through latex. Nitrile provides superior chemical resistance to non-polar organics.
Body Flame-retardant lab coat (Nomex/Cotton)Prevents dermal exposure. The compound may form combustible dust concentrations or be dissolved in flammable organic solvents (e.g., THF, Toluene)[4].
Respiratory N95/P100 particulate respiratorMitigates inhalation of aerosols. Indole derivatives are potent respiratory sensitizers and irritants[4].

Self-Validating Operational Workflow

To ensure absolute safety and trustworthiness in your methodology, every step in this protocol includes a built-in validation mechanism.

Phase 1: Environmental Setup
  • Ventilation Verification: Conduct all handling inside a hard-ducted chemical fume hood.

    • Causality: Prevents the buildup of respiratory irritants and mitigates the risk of combustible dust ignition.

    • Validation: Visually confirm the digital airflow monitor reads a face velocity of 80–100 feet per minute (fpm) before opening the chemical container.

  • Atmospheric Control: If utilizing the compound as a ligand precursor, prepare a Schlenk line.

    • Validation: Perform three vacuum-argon backfill cycles. Confirm the manifold vacuum pressure reaches < 0.1 Torr to ensure an oxygen-free environment, preventing oxidative degradation of the indole ring.

Phase 2: Material Transfer
  • Static Mitigation: Ground all spatulas and receiving vessels.

    • Causality: Powders of indole derivatives can hold static charges, leading to sudden aerosolization[4].

  • Transfer Execution: Use an anti-static V-spatula to transfer the required mass.

    • Validation: Weigh by difference using a sealed vial. Do not transport open weigh boats across the laboratory to the analytical balance; this ensures zero environmental release during transit.

Phase 3: Decontamination
  • Solvent Wash: Rinse all primary contact surfaces (spatulas, glassware) with a non-polar solvent (e.g., hexane or toluene).

    • Causality: The 3,5-dimethylphenyl group makes the compound highly hydrophobic. Aqueous washing will be ineffective and will simply smear the toxicant across surfaces.

  • Oxidative Quench: Follow the solvent wash with a 10% sodium hypochlorite (bleach) solution.

    • Causality: Bleach oxidizes the electron-rich indole ring, destroying its biological activity and neutralizing the hazard.

    • Validation: Ensure no residual odor remains in the hood (indole derivatives have a distinct, lingering stench). Odor absence confirms complete oxidation.

Spill Response & Disposal Plan

In the event of an accidental release, execute the following procedural logic:

  • Isolation: Immediately evacuate personnel from the immediate vicinity. Don your P100 respirator and dual-layer nitrile gloves.

  • Containment:

    • For Solutions: Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do NOT use combustible materials like paper towels.

    • For Solids: Do not sweep. Use a HEPA-filtered vacuum or wet-wipe the area with a non-polar solvent to avoid generating airborne dust[4].

  • Disposal: Collect all contaminated materials into a clearly labeled, sealable hazardous waste container.

    • Causality: Because the compound is highly toxic to aquatic life (H400)[5], it must never be flushed down the drain. Route exclusively to a certified facility for high-temperature incineration.

Exposure Mitigation Pathway

G Start Pre-Operation Risk Assessment PPE Don Specialized PPE (Nitrile, Goggles, Nomex) Start->PPE Hood Fume Hood Verification (Face Velocity 80-100 fpm) PPE->Hood Transfer Material Transfer (Anti-static / Positive Displacement) Hood->Transfer Spill Spill Event? Transfer->Spill Contain Containment & Absorbent (Vermiculite/Sand) Spill->Contain Yes Decon Decontamination (Acetone wash + Oxidizer) Spill->Decon No Contain->Decon Dispose Hazardous Waste Incineration Decon->Dispose

Fig 1: Exposure Mitigation and Operational Workflow for N-(3,5-Dimethylphenyl)indole.

References

  • Safety data sheet - CPAChem. Indole CAS:120-72-9. Retrieved from:[Link]

Sources

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